Product packaging for 2-Chloro-5-nitroquinoline(Cat. No.:CAS No. 13067-94-2)

2-Chloro-5-nitroquinoline

Cat. No.: B041700
CAS No.: 13067-94-2
M. Wt: 208.6 g/mol
InChI Key: IICVTJMDHNPPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-5-nitroquinoline is a versatile and high-value heterocyclic building block extensively used in organic synthesis and medicinal chemistry research. This compound is prized for its two distinct reactive sites: the electron-deficient chloro group at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amines, alkoxides, and thiols to create diverse quinoline libraries. Simultaneously, the nitro group at the 5-position can be readily reduced to an amino functionality, serving as a handle for further derivatization via amide coupling or diazotization reactions. Its primary research value lies in the development of novel pharmacologically active compounds, particularly as a core scaffold for potential anticancer, antimicrobial, and anti-inflammatory agents. The electron-withdrawing nitro group enhances the compound's utility in materials science, where it can be incorporated into ligands for metal-organic frameworks (MOFs) or as a precursor for dyes and photoactive materials. Researchers utilize this compound to explore structure-activity relationships (SAR), design targeted inhibitors, and synthesize complex molecular architectures, making it an indispensable tool for drug discovery programs and advanced materials development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClN2O2 B041700 2-Chloro-5-nitroquinoline CAS No. 13067-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICVTJMDHNPPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60312772
Record name 2-Chloro-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13067-94-2
Record name 2-Chloro-5-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13067-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-nitroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13067-94-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Chloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 2-Chloro-5-nitroquinoline, a key chemical intermediate in the synthesis of various organic compounds. This document details its chemical and physical characteristics, a plausible synthetic route, safety and handling information, and predicted spectroscopic behavior to support research and development activities.

Chemical and Physical Properties

This compound is a heterocyclic organic compound featuring a quinoline core substituted with a chlorine atom at the second position and a nitro group at the fifth position.[1] These substitutions significantly influence its chemical reactivity and physical properties.[1] The compound typically presents as a yellow to orange crystalline solid and is sparingly soluble in water but demonstrates better solubility in organic solvents.[1]

Core Properties and Identifiers

The fundamental properties and identifiers of this compound are summarized in the table below for quick reference.

PropertyValueReference
Molecular Formula C₉H₅ClN₂O₂[2]
Molecular Weight 208.6 g/mol [2]
CAS Number 13067-94-2[2]
Appearance Yellow to orange crystalline solid[1]
Synonyms Quinoline, 2-chloro-5-nitro-; 5-Nitro-2-chloroquinoline; NSC 261562[1]
Physicochemical Data

This table presents key physicochemical data for this compound.

PropertyValueReference
Density 1.484 g/cm³
Boiling Point 351.7 °C
Flash Point 166.5 °C
Refractive Index 1.688
Vapor Pressure 8.18E-05 mmHg at 25°C
Solubility Sparingly soluble in water; Soluble in organic solvents[1]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible and efficient method involves the electrophilic nitration of 2-chloroquinoline. The nitro group is directed to the 5- and 8-positions, from which the 5-nitro isomer can be isolated.

Plausible Synthesis: Nitration of 2-Chloroquinoline

This protocol describes a standard procedure for the nitration of an aromatic compound, adapted for the synthesis of this compound from 2-chloroquinoline.

Materials and Equipment:

  • 2-Chloroquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Apparatus for recrystallization (e.g., Erlenmeyer flask, Hirsch funnel)

  • Ethanol or other suitable recrystallization solvent

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroquinoline (1.0 eq) in concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to a portion of cold concentrated sulfuric acid. This mixture should be prepared in an ice bath to control the exothermic reaction.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 2-chloroquinoline via the dropping funnel. It is critical to maintain the reaction temperature between 0-5 °C throughout the addition to minimize side product formation.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization and Extraction: The resulting acidic aqueous solution should be carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a mixture of isomers, can be purified by column chromatography or recrystallization from a suitable solvent such as ethanol to isolate the this compound isomer.

G cluster_setup Reaction Setup cluster_nitration Nitration cluster_workup Work-up & Purification reagents 2-Chloroquinoline Concentrated H₂SO₄ setup Dissolve and Cool (0-5 °C) reagents->setup addition Dropwise Addition (0-5 °C) setup->addition nitrating_mix Nitrating Mixture (HNO₃ + H₂SO₄) nitrating_mix->addition stirring Stir for 1-2h addition->stirring quench Quench on Ice stirring->quench neutralize Neutralize (NaHCO₃) & Extract (CH₂Cl₂) quench->neutralize dry Dry & Concentrate neutralize->dry purify Purify (Recrystallization) dry->purify final_product This compound purify->final_product Yields

Caption: Plausible synthesis workflow for this compound.

Predicted Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The five aromatic protons will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to coupling with adjacent protons. The electron-withdrawing effects of the nitro and chloro groups, as well as the nitrogen in the quinoline ring, will cause the protons to be deshielded, shifting their signals downfield.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the nine carbon atoms in the molecule. The carbons directly attached to the electronegative chlorine and nitrogen atoms, as well as the carbon bearing the nitro group, are expected to be the most deshielded and appear at the downfield end of the aromatic region (typically 120-160 ppm). Quaternary carbons will likely show weaker signals.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • Aromatic C-H stretching: Around 3000-3100 cm⁻¹.

  • C=C and C=N stretching (aromatic ring): A series of bands in the 1450-1620 cm⁻¹ region.

  • N-O stretching (nitro group): Two strong, characteristic bands, one for the asymmetric stretch (around 1500-1560 cm⁻¹) and one for the symmetric stretch (around 1335-1385 cm⁻¹).

  • C-Cl stretching: Typically in the fingerprint region, below 850 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (208.6). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Predicted Fragmentation Pattern: The molecular ion is expected to undergo fragmentation through several pathways:

  • Loss of the nitro group (NO₂) to give a fragment at [M-46]⁺.

  • Loss of a chlorine atom (Cl) to give a fragment at [M-35]⁺.

  • Loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the quinoline ring structure.

G cluster_frags Primary Fragments M Molecular Ion (M⁺) m/z = 208/210 M_NO2 [M-NO₂]⁺ m/z = 162/164 M->M_NO2 - NO₂ M_Cl [M-Cl]⁺ m/z = 173 M->M_Cl - Cl M_NO2_CO Further Fragmentation M_NO2->M_NO2_CO - CO / HCN

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-nitroquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its quinoline core, substituted with both an electron-withdrawing nitro group and a halogen, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, including its structural and physical properties. Detailed, plausible experimental protocols for its synthesis, purification, and characterization are presented. Furthermore, this guide explores its potential biological relevance by examining the signaling pathway of corticotropin-releasing factor-1 (CRF1) receptor antagonists, for which it can serve as a precursor, and outlines a logical experimental workflow for its synthesis and subsequent analysis.

Physicochemical Characteristics

This compound presents as a yellow to orange crystalline solid.[1] It is sparingly soluble in water but demonstrates greater solubility in organic solvents such as methanol and ethyl acetate.[1]

Structural and Physical Properties
PropertyValueReference
Molecular Formula C₉H₅ClN₂O₂[3]
Molecular Weight 208.60 g/mol [4]
Boiling Point 351.7 °C[3]
Density 1.484 g/cm³[3]
Flash Point 166.5 °C[3]
Refractive Index 1.688[3]
Vapor Pressure 8.18E-05 mmHg at 25°C[3]
XLogP3 2.8
Hydrogen Bond Acceptor Count 3
Appearance Yellow to orange crystalline solid[1]
Solubility Sparingly soluble in water; soluble in methanol and ethyl acetate.[1]

Experimental Protocols

The following sections detail plausible experimental methodologies for the synthesis, purification, and characterization of this compound based on established chemical principles for analogous compounds.

Synthesis of this compound via Nitration of 2-Chloroquinoline

This protocol describes the electrophilic nitration of 2-chloroquinoline to yield this compound.

Materials:

  • 2-Chloroquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloroquinoline (1.0 eq) in concentrated sulfuric acid (5.0 eq) with gentle stirring. Cool the mixture to 0-5 °C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 2-chloroquinoline over a period of 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).[5][6][7][8][9] The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate reaction progression.

  • Work-up: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

This protocol describes the purification of crude this compound.[10][11][12][13][14]

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent like methanol or an ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is a common choice for nitroaromatic compounds.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): Assess the purity of the final product by comparing its Rf value to that of the crude mixture and the starting material. A single spot for the purified product indicates a high degree of purity.

  • Melting Point Determination: Measure the melting point of the purified crystals. A sharp melting point range close to the literature value (if available) is indicative of high purity.

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

    • FT-IR Spectroscopy: Identify the characteristic functional groups, such as C-Cl, C=N, C=C (aromatic), and N-O (nitro) stretching vibrations.

    • Mass Spectrometry: Determine the molecular weight and fragmentation pattern to further confirm the identity of the compound.

Biological Relevance and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, its role as a potential precursor for corticotropin-releasing factor-1 (CRF1) receptor antagonists provides a strong indication of its relevance in modulating stress-related signaling.[15] CRF1 receptor antagonists are being investigated for the treatment of anxiety, depression, and irritable bowel syndrome.[16][17][18][19]

The CRF1 receptor is a G-protein coupled receptor (GPCR).[15] Upon binding of its ligand, corticotropin-releasing factor (CRF), the receptor activates downstream signaling cascades, primarily through Gs and Gi proteins.[15] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which in turn regulate the expression of genes involved in the stress response. A CRF1 receptor antagonist would block the initial binding of CRF, thereby inhibiting this entire cascade.

Furthermore, many quinoline derivatives, particularly those with chloro and nitro substitutions, have shown potential as anticancer agents.[20][21][22][23] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.[1][20]

Visualization of Potential Signaling Pathway

The following diagram illustrates the general signaling pathway of the CRF1 receptor, which can be antagonized by derivatives of this compound.

CRF1_Signaling_Pathway cluster_membrane Cell Membrane CRF1 CRF1 Receptor G_Protein G-Protein (Gs/Gi) CRF1->G_Protein Activates CRF CRF CRF->CRF1 Binds Antagonist This compound Derivative (Antagonist) Antagonist->CRF1 Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus Translocates to Gene_Expression Gene Expression (Stress Response) Nucleus->Gene_Expression Regulates

Caption: Proposed CRF1 receptor signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Start Start: 2-Chloroquinoline Nitration Nitration (H₂SO₄, HNO₃, 0-5 °C) Start->Nitration TLC1 TLC Monitoring Nitration->TLC1 in-process control Workup Aqueous Work-up & Extraction Nitration->Workup TLC1->Nitration reaction complete? Crude_Product Crude this compound Workup->Crude_Product Recrystallization Purification by Recrystallization (Ethanol) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Characterization Characterization Pure_Product->Characterization MP Melting Point Characterization->MP NMR ¹H & ¹³C NMR Characterization->NMR FTIR FT-IR Characterization->FTIR MS Mass Spectrometry Characterization->MS End End: Characterized Product MS->End

Caption: Synthesis and characterization workflow.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the development of novel therapeutic agents. This guide has provided a detailed summary of its known physicochemical properties and has outlined robust, plausible experimental protocols for its synthesis, purification, and characterization. The exploration of its connection to CRF1 receptor antagonists and the general anticancer properties of related compounds highlights promising avenues for future research. The visualized signaling pathway and experimental workflow offer a clear framework for researchers entering into the study of this and related quinoline derivatives. Further investigation into the specific biological mechanisms and therapeutic applications of this compound is warranted and is anticipated to contribute significantly to the field of medicinal chemistry.

References

Technical Guide: 2-Chloro-5-nitroquinoline (CAS: 13067-94-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitroquinoline, a heterocyclic organic compound with significant potential in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis, chemical reactivity, and applications, with a focus on its role as a versatile intermediate in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a yellow to orange crystalline solid.[1] It is characterized by a quinoline backbone, with a chlorine atom at the 2-position and a nitro group at the 5-position.[1] These substitutions significantly influence its chemical reactivity and biological activity.[1] The compound is sparingly soluble in water but demonstrates greater solubility in organic solvents such as methanol and ethyl acetate.[1][2]

PropertyValueReference
CAS Number 13067-94-2[3]
Molecular Formula C₉H₅ClN₂O₂[1][3]
Molecular Weight 208.60 g/mol [3][4]
Appearance Yellow to orange crystalline solid[1]
Boiling Point 351.7°C[4]
Flash Point 166.5°C[4]
Density 1.484 g/cm³[4]
Solubility Sparingly soluble in water; Soluble in Methanol, Ethyl Acetate[1][2]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[2]
InChI Key IICVTJMDHNPPOP-UHFFFAOYSA-N[1][5]
SMILES C1=CC2=C(C=CC(=N2)Cl)C(=C1)--INVALID-LINK--[O-][1][6]

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established quinoline synthesis methodologies, such as the Skraup synthesis, followed by chlorination and nitration.

Hypothetical Two-Step Synthetic Protocol:

This protocol outlines a potential pathway starting from a commercially available precursor.

Step 1: Synthesis of 2-Hydroxy-5-nitroquinoline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 4-nitroaniline (1 equivalent).

  • Addition of Reagents: To the stirred aniline, cautiously add concentrated sulfuric acid. Then, slowly add glycerol (3 equivalents).

  • Heating: Heat the mixture gently. An exothermic reaction will occur.

  • Oxidation: Once the initial reaction subsides, add an oxidizing agent, such as arsenic pentoxide or sodium m-nitrobenzenesulfonate, portion-wise.

  • Reflux: Heat the mixture under reflux for 3-4 hours.

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of ice water.

  • Neutralization: Neutralize the solution with an excess of sodium hydroxide solution to precipitate the crude product.

  • Purification: The crude 2-hydroxy-5-nitroquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Chlorination of 2-Hydroxy-5-nitroquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the purified 2-hydroxy-5-nitroquinoline (1 equivalent).

  • Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents) and a catalytic amount of phosphorus pentachloride (PCl₅).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.

  • Isolation and Purification: Filter the crude this compound, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel or recrystallization.

G cluster_0 Step 1: Synthesis of 2-Hydroxy-5-nitroquinoline cluster_1 Step 2: Chlorination A 4-Nitroaniline B Add H₂SO₄ and Glycerol A->B C Add Oxidizing Agent B->C D Reflux C->D E Work-up (Ice Water) D->E F Neutralize (NaOH) E->F G Purify (Recrystallization) F->G H 2-Hydroxy-5-nitroquinoline G->H I 2-Hydroxy-5-nitroquinoline J Add POCl₃ / PCl₅ I->J K Reflux J->K L Work-up (Crushed Ice) K->L M Neutralize (Base) L->M N Isolate and Purify M->N O This compound N->O

Caption: Hypothetical synthetic workflow for this compound.

Chemical Reactivity and Derivatives

This compound possesses two primary reactive sites: the chlorine atom at the 2-position and the nitro group at the 5-position. This dual reactivity makes it a valuable building block for creating a diverse library of quinoline derivatives.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles.[1][7] This is a common strategy to introduce different functional groups. The electron-withdrawing nature of the quinoline nitrogen and the nitro group facilitates this reaction.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (2-chloro-5-aminoquinoline).[8] This amine can then be further functionalized, for example, through diazotization followed by Sandmeyer-type reactions or by forming amides or sulfonamides.

Representative Experimental Protocol: Nucleophilic Substitution with an Amine
  • Reaction Setup: In a sealed reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Addition of Nucleophile: Add the desired primary or secondary amine (1.1-1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Heating: Heat the reaction mixture to a temperature between 80°C and 120°C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_0 Reactions at C2-Position (SₙAr) cluster_1 Reactions at C5-Position Start This compound Nuc Nucleophiles (R-NH₂, R-OH, R-SH) Start->Nuc Red Reducing Agents (SnCl₂, H₂/Pd-C) Start->Red Prod_Nuc 2-Substituted-5-nitroquinolines Nuc->Prod_Nuc Nucleophilic Substitution Prod_Red 2-Chloro-5-aminoquinoline Red->Prod_Red Nitro Reduction

Caption: Reactivity of this compound and potential derivatives.

Applications in Research and Drug Development

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties.[9] this compound serves as a key intermediate in the synthesis of more complex and biologically active molecules.

  • Synthesis of Receptor Antagonists: It is used in the synthesis of potent, orally active corticotropin-releasing factor-1 (CRF-1) receptor antagonists, which are investigated for the treatment of stress-related disorders.[1]

  • Anticancer Research: Nitroquinoline derivatives have shown significant cytotoxic effects against various cancer cell lines.[9][10] For instance, 8-hydroxy-5-nitroquinoline (nitroxoline) is a potent anticancer agent.[9][10] The mechanism is often linked to the induction of oxidative stress.[10] While not directly studied for this compound, its structural similarity suggests potential for investigation in this area.

  • Antimicrobial Research: Fluoroquinolones are a well-established class of antibiotics, and nitro-aromatic compounds are known for their broad-spectrum antimicrobial effects.[9][11] This suggests that derivatives of this compound could be explored for novel antimicrobial agents.[9]

  • Antiviral Research: 2-Chloroquinoline-based frameworks have been developed as dual inhibitors of SARS-CoV-2 MPro and PLPro, both of which are cysteine proteases.[12] The labile 2-chloro group can act as a warhead for nucleophilic attack by the cysteine residue in the enzyme's active site.[12]

G cluster_input cluster_process Chemical Synthesis & Derivatization cluster_output Potential Biologically Active Molecules A This compound B Nucleophilic Substitution A->B C Nitro Group Reduction A->C D Further Functionalization B->D C->D E CRF-1 Receptor Antagonists D->E F Anticancer Agents D->F G Antimicrobial Agents D->G H Antiviral Agents D->H

Caption: Role of this compound as a chemical building block.

Safety and Handling

As with many nitro-containing aromatic compounds, this compound should be handled with care due to potential toxicity.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for qualified professionals. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

Synthesis and Discovery of 2-Chloro-5-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and applications of 2-Chloro-5-nitroquinoline. This compound serves as a crucial intermediate in the development of therapeutic agents, most notably as a building block for corticotropin-releasing factor-1 (CRF1) receptor antagonists. This document details a plausible and well-supported multi-step synthetic pathway, including experimental protocols for each key transformation. Quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a substituted quinoline derivative characterized by a chlorine atom at the 2-position and a nitro group at the 5-position. Its chemical structure, possessing both an electrophilic and a nucleophilic center, makes it a versatile synthon in medicinal chemistry. The discovery and utilization of this compound are intrinsically linked to the quest for novel therapeutics targeting the corticotropin-releasing factor-1 (CRF1) receptor, which is implicated in stress-related disorders such as anxiety and depression. This guide elucidates the synthetic route to this important building block and provides context for its application in drug discovery.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a four-step process commencing with the nitration of quinoline. The subsequent steps involve the separation of the desired isomer, introduction of a hydroxyl group, and finally, chlorination to yield the target compound.

Synthesis_Pathway quinoline Quinoline nitration Nitration (HNO₃, H₂SO₄) quinoline->nitration mixture Mixture of 5-Nitroquinoline and 8-Nitroquinoline nitration->mixture separation Isomer Separation (e.g., Fractional Crystallization) mixture->separation nitro_5 5-Nitroquinoline separation->nitro_5 hydroxylation Hydroxylation (e.g., Nucleophilic Substitution) nitro_5->hydroxylation hydroxy_nitro 2-Hydroxy-5-nitroquinoline hydroxylation->hydroxy_nitro chlorination Chlorination (POCl₃) hydroxy_nitro->chlorination final_product This compound chlorination->final_product

Figure 1: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Nitration of Quinoline

Objective: To synthesize a mixture of 5-nitroquinoline and 8-nitroquinoline by electrophilic nitration of quinoline.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3.0 eq) to 0-5 °C in an ice bath.

  • Slowly add quinoline (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) in a separate beaker, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the crude product, wash with cold water, and dry under vacuum.

Quantitative Data:

ParameterValueReference
Typical Yield40-60% 5-nitroquinoline, 30-50% 8-nitroquinoline[1]
AppearanceYellowish solidGeneral Observation
Step 2: Separation of 5-Nitroquinoline

Objective: To isolate 5-nitroquinoline from the isomeric mixture.

Methodology (based on fractional crystallization of hydrohalide salts):

  • Dissolve the crude nitration mixture in a suitable solvent such as wet dimethylformamide (DMF).

  • Add a hydrohalic acid (e.g., HCl) to form the corresponding hydrohalide salts of the nitroquinolines.

  • Heat the mixture to dissolve the salts completely.

  • Allow the solution to cool slowly to room temperature, inducing the crystallization of the less soluble 5-nitroquinoline hydrohalide salt.

  • Filter the crystals, wash with a small amount of cold solvent, and dry.

  • The free base, 5-nitroquinoline, can be obtained by neutralizing the hydrohalide salt with a base.

Quantitative Data:

ParameterValueReference
Purity of 5-nitroquinoline HCl>99%[2]
Melting Point of 5-nitroquinoline HCl221-222 °C[2]
Step 3: Synthesis of 2-Hydroxy-5-nitroquinoline

Objective: To convert 5-nitroquinoline to 2-hydroxy-5-nitroquinoline.

Methodology (Proposed):

  • In a sealed reaction vessel, dissolve 5-nitroquinoline (1.0 eq) in a suitable high-boiling solvent.

  • Add a source of hydroxide, such as potassium hydroxide (excess), to the solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 220 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization.

Note: This proposed protocol is based on the known reactivity of quinoline with potassium hydroxide to form 2-hydroxyquinoline.[3] Optimization of reaction conditions would be necessary.

Step 4: Chlorination of 2-Hydroxy-5-nitroquinoline

Objective: To synthesize this compound from 2-hydroxy-5-nitroquinoline.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-hydroxy-5-nitroquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, excess).

  • Optionally, a catalytic amount of a tertiary amine (e.g., pyridine or N,N-dimethylaniline) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until a precipitate forms.

  • Filter the crude this compound, wash thoroughly with water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data:

ParameterValue
Molecular FormulaC₉H₅ClN₂O₂
Molecular Weight208.60 g/mol
AppearanceYellow to orange crystalline solid
Purity (typical)>95%

Discovery and Application in Drug Development

The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of corticotropin-releasing factor-1 (CRF1) receptor antagonists. The CRF system is a major regulator of the endocrine, autonomic, and behavioral responses to stress. Dysregulation of this system has been implicated in the pathophysiology of several psychiatric disorders.

CRF1_Antagonist_Workflow cluster_synthesis Synthesis cluster_application Biological Application start This compound reaction Multi-step Synthesis start->reaction antagonist CRF1 Receptor Antagonist reaction->antagonist crf1_receptor CRF1 Receptor antagonist->crf1_receptor Blocks stress Stress crf_release CRF Release stress->crf_release crf_release->crf1_receptor response Stress Response (Anxiety, Depression) crf1_receptor->response

Figure 2: Role of this compound in the development of CRF1 receptor antagonists.

CRF1 receptor antagonists are being investigated as potential treatments for anxiety, depression, and other stress-related conditions. The synthesis of these complex molecules often involves the strategic use of functionalized heterocyclic building blocks, with this compound serving as a valuable scaffold for introducing necessary pharmacophoric elements.

Conclusion

This compound is a synthetically important molecule with direct relevance to modern drug discovery efforts. The multi-step synthesis outlined in this guide, proceeding from the nitration of quinoline, provides a viable route to this key intermediate. Its application in the development of CRF1 receptor antagonists highlights the continued importance of fundamental organic synthesis in the creation of novel therapeutic agents. Further research into optimizing the synthetic steps and exploring the biological activities of other derivatives of this compound may open new avenues for drug development.

References

An In-depth Technical Guide to 2-Chloro-5-nitroquinoline: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitroquinoline, a heterocyclic organic compound of significant interest in medicinal chemistry. This document details its molecular structure, physicochemical properties, potential synthetic routes, and its role as a key intermediate in the development of therapeutic agents.

Core Molecular and Physical Properties

This compound is characterized by a quinoline core structure, which is a fusion of a benzene and a pyridine ring. The molecule is substituted with a chlorine atom at the second position and a nitro group at the fifth position.[1] These substitutions are critical as they significantly influence the compound's reactivity and biological activity. The chlorine atom serves as a leaving group for nucleophilic substitution reactions, while the electron-withdrawing nitro group modulates the electronic properties of the aromatic system.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₉H₅ClN₂O₂
Molecular Weight 208.60 g/mol
Exact Mass 208.003955 Da
Appearance Yellow to orange crystalline solid
Density 1.484 g/cm³
Boiling Point 351.7 °C
Flash Point 166.5 °C
InChI Key IICVTJMDHNPPOP-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=N2)Cl)C(=C1)--INVALID-LINK--[O-]
CAS Number 13067-94-2

Biological Activity and Therapeutic Potential

Quinoline derivatives are a well-established class of compounds in drug discovery, forming the backbone of numerous therapeutic agents with activities ranging from antimicrobial to anticancer.[2] The presence of a nitro group, in particular, is often associated with potent biological effects.[2][3]

The primary pharmacological interest in this compound lies in its application as a synthetic intermediate for creating potent, orally active corticotropin-releasing factor-1 (CRF1) receptor antagonists.[1] The CRF1 receptor is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in stress-related disorders.[4][5] Antagonists of this receptor are actively being investigated as novel pharmacotherapies for anxiety, depression, and other stress-related conditions.[6]

Furthermore, based on the known bioactivities of related nitroquinoline structures, this compound is predicted to exhibit antimicrobial properties.[7][8] Nitro-aromatic compounds are known for their broad-spectrum antimicrobial effects, and fluoroquinolones are a famous class of antibiotics.[2]

Experimental Protocols

This section provides detailed hypothetical methodologies for the synthesis of this compound and for the evaluation of its potential antimicrobial activity. These protocols are based on established chemical principles and procedures for analogous compounds.

Proposed Synthesis of this compound

A plausible two-step synthetic pathway for this compound involves an initial synthesis of 2-chloroquinoline followed by a regioselective nitration. A well-established method for the quinoline core is the Skraup synthesis.

Step 1: Synthesis of 2-Chloroquinoline (via 2-Quinolone)

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add aniline (1 equivalent).

  • Reagent Addition: To the stirred aniline, cautiously add concentrated sulfuric acid (3 equivalents). The addition is exothermic and should be done slowly with external cooling.

  • Skraup Reaction: Add glycerol (3 equivalents) to the mixture. Gently heat the reaction mixture. The reaction can be vigorous; be prepared to remove the heat source. Once the initial exothermic reaction subsides, add an oxidizing agent like nitrobenzene or arsenic acid and continue to heat the mixture under reflux for 3-4 hours.

  • Work-up: After cooling, pour the reaction mixture into a large volume of water and neutralize with an excess of concentrated sodium hydroxide solution to precipitate the crude 2-quinolone.

  • Chlorination: The crude 2-quinolone is then chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃). The 2-quinolone is refluxed with an excess of POCl₃ for 2-3 hours.

  • Purification: The excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting mixture is neutralized with a base (e.g., sodium carbonate) to precipitate the crude 2-chloroquinoline. The product can be purified by recrystallization or column chromatography.

Step 2: Nitration of 2-Chloroquinoline

  • Reaction Setup: In a 250 mL flask, dissolve the purified 2-chloroquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Nitrating Agent: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the solution, ensuring the temperature is maintained below 5 °C with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, carefully pour the mixture onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is approximately 7. The crude this compound will precipitate. Filter the solid, wash it with cold water, and dry it. The final product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol for Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a target bacterium.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth to achieve a range of test concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Visualizations: Workflows and Signaling Pathways

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Step 1: Synthesis of 2-Chloroquinoline cluster_1 Step 2: Nitration Aniline Aniline + Glycerol + H₂SO₄ Skraup Skraup Reaction (Heat, Oxidizing Agent) Aniline->Skraup Quinolone 2-Quinolone (Crude) Skraup->Quinolone Chlorination Chlorination (POCl₃, Reflux) Quinolone->Chlorination Chloroquinoline 2-Chloroquinoline (Purified) Chlorination->Chloroquinoline Nitration Nitration (HNO₃/H₂SO₄, 0-5°C) Chloroquinoline->Nitration FinalProduct This compound Nitration->FinalProduct

Caption: Proposed workflow for the synthesis of this compound.

G cluster_0 cluster_1 Cell Membrane cluster_2 CRF CRF (Agonist) CRF1R CRF1 Receptor CRF->CRF1R Binds & Activates Antagonist CRF1 Antagonist (Derived from This compound) Antagonist->CRF1R Binds & Blocks G_Protein G Protein (Gαs) CRF1R->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Stress Response) PKA->Response Phosphorylates Targets

Caption: Simplified CRF1 receptor signaling pathway and point of inhibition.

References

2-Chloro-5-nitroquinoline: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-5-nitroquinoline (CAS No. 13067-94-2). Due to the limited availability of a complete, publicly accessible Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data for this compound and supplements it with information from structurally similar and relevant chloro-nitro aromatic compounds. All data derived from related compounds are clearly noted. This guide is intended to provide a framework for safe laboratory practices and should be used in conjunction with a thorough risk assessment for any specific experimental protocol.

Chemical and Physical Properties

This compound is a heterocyclic organic compound.[1] It presents as a yellow to orange crystalline solid and is characterized by a quinoline backbone with a chlorine atom at the second position and a nitro group at the fifth position.[1] This substitution pattern significantly influences its chemical reactivity and biological activity.[1] While sparingly soluble in water, it demonstrates greater solubility in organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 13067-94-2[2]
Molecular Formula C₉H₅ClN₂O₂[3]
Molecular Weight 208.60 g/mol [3]
Appearance Yellow to orange crystalline solid[1]
Boiling Point 351.7 °C[3]
Flash Point 166.5 °C[3]
Density 1.484 g/cm³[3]
Vapor Pressure 8.18E-05 mmHg at 25°C[3]
Storage Temperature 2-8°C, under inert atmosphere[4]

Hazard Identification and Classification

Table 2: Potential GHS Hazard Classification

Hazard ClassHazard CategoryHazard StatementBasis of Classification (Structurally Similar Compounds)
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on data for 2-Chloro-5-nitropyridine[5] and 2-Chloro-5-nitrobenzoic acid[6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBased on data for 2-Chloro-5-nitropyridine[5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationBased on data for 2-Chloro-5-nitrobenzoic acid[6]
Skin SensitizationCategory 1H317: May cause an allergic skin reactionBased on data for 2-Chloro-5-nitrobenzoic acid[6]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritationBased on data for 2-Chloro-5-nitropyridine[5]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 3H412: Harmful to aquatic life with long lasting effectsGeneral precaution for nitroaromatic compounds

Note: This classification is predictive and should be confirmed with a complete SDS when available.

Toxicological Information

Detailed toxicological studies specifically on this compound are not widely published. The data in the following table is based on predictions and data from analogous compounds.

Table 3: Toxicological Data (Based on Structurally Similar Compounds)

EndpointValueSpeciesCompoundSource
LD50 Oral738.87 mg/kgRat2-Chloro-5-nitropyridine (Predicted)[5]
LD50 Oral2015 mg/kgRat2-Chloro-5-nitroaniline[7]

Aromatic nitro compounds, in general, are known to have potential systemic effects, including methemoglobinemia, which can lead to cyanosis (a bluish discoloration of the skin and mucous membranes), headaches, and cardiac dysrhythmias.[6]

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Preparedness RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepareWorkArea Prepare Well-Ventilated Work Area (Fume Hood) GatherPPE->PrepareWorkArea Weighing Weigh Solid in a Contained Manner PrepareWorkArea->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Perform Reaction in Closed System Dissolving->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate SegregateWaste Segregate Halogenated Organic Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Waste via Licensed Contractor SegregateWaste->DisposeWaste SpillKit Ensure Spill Kit is Accessible EyewashShower Verify Eyewash/Shower Functionality SpillKit->EyewashShower EmergencyContacts Post Emergency Contact Information EyewashShower->EmergencyContacts

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. The following table provides recommendations based on general laboratory safety standards for hazardous chemicals.

Table 4: Recommended Personal Protective Equipment

Body PartRecommended PPEStandard
Eyes/Face Chemical safety goggles and, if there is a splash hazard, a face shield.ANSI Z87.1 or EN 166
Hands Chemical-resistant gloves (e.g., nitrile, neoprene). Glove breakthrough time should be considered for the specific solvent used.EN 374
Body Laboratory coat. For larger quantities or significant splash potential, a chemical-resistant apron or coveralls should be worn.N/A
Respiratory A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended, especially when handling the solid outside of a fume hood or if aerosolization is possible.NIOSH or EN 149

First Aid Measures

In the event of exposure to this compound, immediate action is crucial. The following decision tree outlines the appropriate first aid response.

First_Aid_Measures First Aid Decision Tree for this compound Exposure Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing RinseEyes Rinse Eyes with Water for 15 min EyeContact->RinseEyes RinseMouth Rinse Mouth with Water Ingestion->RinseMouth MedicalAttentionInhalation Seek Immediate Medical Attention MoveToFreshAir->MedicalAttentionInhalation WashSkin Wash Skin with Soap and Water for 15 min RemoveClothing->WashSkin MedicalAttentionSkin Seek Medical Attention if Irritation Persists WashSkin->MedicalAttentionSkin MedicalAttentionEyes Seek Immediate Medical Attention RinseEyes->MedicalAttentionEyes DoNotInduceVomiting Do NOT Induce Vomiting RinseMouth->DoNotInduceVomiting MedicalAttentionIngestion Seek Immediate Medical Attention DoNotInduceVomiting->MedicalAttentionIngestion

Caption: A decision tree for first aid procedures following exposure.

Fire-Fighting Measures

This compound is a combustible solid.[6]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.

  • Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[5][7]

  • Special Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][7]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear the appropriate personal protective equipment as outlined in Section 5. Avoid breathing dust and prevent contact with skin and eyes.[7][8]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[6]

  • Methods for Cleaning Up: For a solid spill, carefully sweep or scoop up the material to avoid creating dust. Place it into a suitable, labeled container for disposal.[7] For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

The following diagram illustrates the logical flow for responding to a chemical spill.

Spill_Response_Flowchart Spill Response Flowchart for this compound Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size and Risk Evacuate->Assess MinorSpill Minor Spill Assess->MinorSpill Controllable MajorSpill Major Spill Assess->MajorSpill Uncontrollable DonPPE Don Appropriate PPE MinorSpill->DonPPE ContactEHS Contact Emergency Services / EHS MajorSpill->ContactEHS Contain Contain Spill with Absorbent Material DonPPE->Contain Cleanup Clean Up Spill (Solid or Liquid) Contain->Cleanup DecontaminateArea Decontaminate Spill Area Cleanup->DecontaminateArea PackageWaste Package and Label Waste DecontaminateArea->PackageWaste Dispose Dispose of as Hazardous Waste PackageWaste->Dispose

Caption: A flowchart outlining the response to a spill of this compound.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][6] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7] The recommended storage temperature is between 2-8°C under an inert atmosphere.[4]

  • Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste and disposed of by a licensed professional waste disposal service. Do not allow the material to enter the environment.[6]

Conclusion

References

Spectroscopic and Synthetic Profile of 2-Chloro-5-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following sections summarize the predicted spectroscopic data for 2-Chloro-5-nitroquinoline. These predictions are derived from foundational spectroscopic theory and comparison with similar molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.4 - 7.6d8.5 - 9.0
H-48.2 - 8.4d8.5 - 9.0
H-68.5 - 8.7d8.0 - 8.5
H-77.8 - 8.0t7.5 - 8.0
H-88.1 - 8.3d7.0 - 7.5

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3123 - 125
C-4135 - 137
C-4a128 - 130
C-5148 - 150
C-6125 - 127
C-7129 - 131
C-8120 - 122
C-8a146 - 148
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectral Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
Aromatic C-H3100 - 3000Stretch
C=N (in ring)1620 - 1580Stretch
C=C (in ring)1580 - 1450Stretch
Asymmetric NO₂1550 - 1500Stretch
Symmetric NO₂1360 - 1300Stretch
C-Cl800 - 600Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected fragmentation for this compound is outlined below.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/z ValueInterpretation
208/210Molecular ion peak (M⁺) with isotopic pattern for one chlorine atom
162/164Loss of NO₂
178Loss of NO
127Loss of Cl and NO₂

Experimental Protocols

The following sections describe generalized experimental procedures for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be acquired for background correction.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

  • Data Acquisition: Introduce the sample into the mass spectrometer. For Electron Ionization (EI), a direct insertion probe or GC inlet can be used. For Electrospray Ionization (ESI), the sample solution is infused directly or via an LC system. Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Interpret_NMR Interpret NMR Spectra Process_NMR->Interpret_NMR Structure_Elucidation Structural Elucidation & Purity Assessment Interpret_NMR->Structure_Elucidation Interpret_IR Interpret IR Spectrum Process_IR->Interpret_IR Interpret_IR->Structure_Elucidation Interpret_MS Interpret Mass Spectrum Process_MS->Interpret_MS Interpret_MS->Structure_Elucidation

General workflow for spectroscopic analysis.

The Historical Bedrock of 2-Chloro-5-nitroquinoline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in the edifice of medicinal chemistry, with a rich history dating back to the 19th century. Among its myriad derivatives, 2-Chloro-5-nitroquinoline has emerged as a versatile building block and a pharmacophore of interest in its own right. This technical guide delves into the historical context of this compound, tracing its origins from the early days of quinoline chemistry to its contemporary applications in drug discovery. We will explore the evolution of its synthesis, its structure-activity relationships, and its role in the development of therapeutic agents, providing a comprehensive resource for researchers in the field.

Introduction: The Dawn of Quinoline Chemistry

The story of this compound is intrinsically linked to the broader history of quinoline chemistry. Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] However, it was the pioneering work of chemists in the latter half of the 19th century that truly unlocked the synthetic accessibility and therapeutic potential of this heterocyclic system. Landmark synthetic methods, such as the Skraup synthesis (1880) and the Doebner-von Miller synthesis (1881), provided the foundational tools for constructing the quinoline core from simple aniline precursors.[2]

The impetus for much of the early research into quinoline derivatives was the quest for synthetic alternatives to quinine, a natural alkaloid extracted from the bark of the Cinchona tree and the only effective treatment for malaria at the time.[3] This drive led to the exploration of various substituted quinolines, laying the groundwork for the eventual synthesis and investigation of compounds like this compound.

The Emergence of this compound: Early Synthesis and Characterization

While the precise date and discoverer of the first synthesis of this compound are not definitively documented in readily available historical records, its creation is a logical extension of the established quinoline synthetic methodologies of the late 19th and early 20th centuries. The introduction of both a chlorine atom and a nitro group onto the quinoline scaffold would have been a natural progression for chemists seeking to modulate the electronic and steric properties of the molecule to enhance its biological activity.

The synthesis of this compound can be conceptualized as a multi-step process rooted in classical quinoline chemistry. A plausible historical synthetic route would likely have involved the following key transformations:

  • Nitration of a suitable quinoline precursor: The introduction of the nitro group at the 5-position.

  • Chlorination of the resulting nitroquinoline: The installation of the chlorine atom at the 2-position.

A generalized workflow for such a synthesis is depicted below:

Historical_Synthesis_Workflow Start Quinoline Precursor Nitration Nitration Start->Nitration Nitroquinoline 5-Nitroquinoline Intermediate Nitration->Nitroquinoline Chlorination Chlorination Nitroquinoline->Chlorination Product This compound Chlorination->Product

Caption: A plausible historical synthetic workflow for this compound.

Early Medicinal Chemistry Explorations: A Scaffold of Interest

The initial forays into the medicinal chemistry of this compound likely stemmed from the broad screening of quinoline derivatives for various biological activities. The presence of the nitro group, a known pharmacophore in other therapeutic agents, and the reactive chloro substituent at the 2-position made it an attractive candidate for further investigation.

Antimalarial Investigations

Given the historical focus on quinoline-based antimalarials, it is highly probable that this compound and its early derivatives were evaluated for their activity against Plasmodium parasites. The development of chloroquine in the 1930s solidified the importance of the 4-aminoquinoline scaffold.[3] While this compound itself did not emerge as a clinical antimalarial, its role as a synthetic intermediate for more complex quinoline analogues cannot be discounted. The chloro group at the 2-position provides a convenient handle for nucleophilic substitution, allowing for the introduction of various side chains to explore structure-activity relationships (SAR).

Antimicrobial and Other Biological Activities

The broader biological potential of nitroaromatic compounds would have also spurred investigations into the antimicrobial properties of this compound. The quinoline nucleus itself is a constituent of many natural and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[4]

Modern Perspectives: A Versatile Building Block in Drug Discovery

In contemporary medicinal chemistry, this compound continues to be a valuable and versatile starting material for the synthesis of more complex molecules with diverse therapeutic applications. Its utility is primarily derived from the differential reactivity of its two key functional groups.

The general workflow for utilizing this compound as a scaffold is illustrated below:

Modern_Scaffold_Utilization Start This compound C2_Substitution Nucleophilic Substitution at C2 Start->C2_Substitution Nitro_Reduction Reduction of Nitro Group Start->Nitro_Reduction C2_Substitution->Nitro_Reduction Library Library of Diverse Quinoline Derivatives C2_Substitution->Library Amine_Functionalization Functionalization of Amino Group Nitro_Reduction->Amine_Functionalization Amine_Functionalization->Library Kinase_Inhibition_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Phosphorylation Autophosphorylation Receptor->Phosphorylation QuinolineInhibitor Quinoline Derivative (e.g., from this compound) QuinolineInhibitor->Receptor Downstream Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Phosphorylation->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

References

Potential Biological Activities of 2-Chloro-5-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research data specifically detailing the biological activities of 2-Chloro-5-nitroquinoline is limited. This guide synthesizes information from studies on structurally related chloro-nitroquinoline derivatives to provide an in-depth overview of its potential therapeutic applications, mechanisms of action, and relevant experimental protocols. The presented data should be interpreted as indicative of potential activities that require further specific investigation for this compound.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₅ClN₂O₂.[1] Its structure, featuring a quinoline core substituted with a chloro group at the 2-position and a nitro group at the 5-position, suggests a potential for a range of biological activities. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, forming the basis of numerous drugs with anticancer, antimicrobial, and anti-inflammatory properties. The presence of electron-withdrawing groups like chlorine and a nitro group can significantly influence the molecule's physicochemical properties and its interactions with biological targets.[2]

Potential Anticancer Activity

Hypothesized Mechanisms of Anticancer Action

The anticancer effects of chloro-nitroquinoline derivatives are likely multifactorial, involving the modulation of critical cellular pathways that govern cell proliferation, survival, and death.

  • Inhibition of DNA Topoisomerases: Quinoline derivatives have been shown to inhibit DNA topoisomerases I and II.[1][4][5][6][7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Their inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.

  • Induction of Oxidative Stress: Nitroaromatic compounds can undergo intracellular reduction to form reactive nitroso and hydroxylamino intermediates, which can generate reactive oxygen species (ROS). Elevated ROS levels lead to oxidative stress, causing damage to DNA, proteins, and lipids, and triggering apoptotic pathways.[8][9]

  • Kinase Inhibition: Various quinoline derivatives have been identified as inhibitors of key signaling kinases, such as those in the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer.[10]

Signaling Pathways

anticancer_pathway compound This compound ros Reactive Oxygen Species (ROS) compound->ros Induces topoisomerase Topoisomerase Inhibition compound->topoisomerase Inhibits dna_damage DNA Damage ros->dna_damage Causes apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest topoisomerase->dna_damage cell_cycle_arrest->apoptosis

Caption: Hypothesized anticancer signaling pathway for this compound.

Quantitative Cytotoxicity Data (Comparative)

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for structurally related chloro- and nitro-substituted quinoline derivatives against various cancer cell lines. This data provides a comparative basis for the potential cytotoxicity of this compound.

Compound/DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
8-hydroxy-5-nitroquinoline (Nitroxoline)RajiBurkitt's Lymphoma~2.5[3]
8-hydroxy-5-nitroquinoline (Nitroxoline)HL60Leukemia~1.5[3]
8-hydroxy-5-nitroquinoline (Nitroxoline)Panc-1Pancreatic Cancer~3.0[3]
8-hydroxy-5-nitroquinoline (Nitroxoline)A2780Ovarian Cancer~2.0[3]
2-Arylquinoline DerivativePC3Prostate31.37[4]
4-Amino-7-chloroquinoline DerivativeMDA-MB-468Breast8.73[4]

Potential Antimicrobial Activity

Quinoline derivatives are a well-established class of antimicrobial agents. The potential of this compound as an antimicrobial agent is inferred from studies on related compounds.

Hypothesized Mechanisms of Antimicrobial Action

The antimicrobial activity of quinoline derivatives is often attributed to their ability to interfere with essential bacterial processes.

  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to their anticancer mechanism, quinolones can inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[11][12][13][14][15] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

  • Disruption of Cell Membrane Integrity: Some quinoline derivatives can disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell lysis.

Quantitative Antimicrobial Activity Data (Comparative)

The following table presents the Minimum Inhibitory Concentration (MIC) values for related quinoline derivatives against various microbial strains.

Compound/DerivativeMicroorganismStrainMIC (µg/mL)Reference
Oxazino quinoline derivativeS. epidermidisATCC 122284[3]
Oxazino quinoline derivativeS. aureusATCC 292138[3]
Quinolone-coupled hybridE. coliATCC 259228[16]
Quinolone-coupled hybridP. aeruginosaATCC 278534[16]
ClioquinolScedosporium dehoogiiN/A0.5 - 1[17]
ClioquinolFusarium speciesN/A0.5 - 2[17]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[2][18][19][20]

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM or RPMI-1640) with supplements

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24-72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

mtt_workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with This compound seed->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [3][21][22][23][24] Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

mic_workflow start Start prepare_dilutions Prepare Serial Dilutions of Compound start->prepare_dilutions inoculate Inoculate with Microbial Suspension prepare_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Testing.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound and the extensive research on related analogs strongly suggest its potential as a valuable scaffold for the development of novel anticancer and antimicrobial agents. The presence of both a chloro and a nitro group on the quinoline core are key features associated with potent biological activity.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. This includes comprehensive cytotoxicity screening against a panel of cancer cell lines, determination of its antimicrobial spectrum, and elucidation of its precise mechanisms of action. Such studies are crucial to validate the therapeutic potential of this compound and to guide the design of more potent and selective derivatives.

References

An In-depth Technical Guide to the Reactivity of 2-Chloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the chloro and nitro functional groups in 2-Chloro-5-nitroquinoline. This compound serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the quinoline ring system, particularly at the C2-position where the chloro substituent is located. This guide will delve into the key reactions of this compound, including nucleophilic aromatic substitution (SNAг) at the C2-position and reduction of the nitro group. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to facilitate its application in research and development.

Introduction

This compound is a heterocyclic compound featuring a quinoline core substituted with a chloro group at the 2-position and a nitro group at the 5-position. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds and approved drugs. The presence of both a halogen and a nitro group on the quinoline ring makes this compound a particularly interesting substrate for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

The electronic properties of the substituents play a crucial role in dictating the reactivity of the molecule. The nitrogen atom in the quinoline ring and the strongly electron-withdrawing nitro group at the 5-position create an electron-deficient π-system. This electronic characteristic renders the C2- and C4-positions susceptible to nucleophilic attack. Consequently, the chloro group at the C2-position is activated towards nucleophilic aromatic substitution.

This guide will explore the two primary modes of reactivity of this compound: the displacement of the C2-chloro group by various nucleophiles and the chemical reduction of the C5-nitro group to an amino group, which opens up further avenues for functionalization.

Reactivity of the Chloro Group: Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 2-position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, which is facilitated by the electron-deficient nature of the quinoline ring.

Logical Relationship of SNAr Reactivity

sn_ar_reactivity This compound This compound Electron-deficient\nquinoline ring Electron-deficient quinoline ring This compound->Electron-deficient\nquinoline ring contains Activated C2-position Activated C2-position Electron-deficient\nquinoline ring->Activated C2-position leads to Facile Nucleophilic Attack Facile Nucleophilic Attack Activated C2-position->Facile Nucleophilic Attack allows Meisenheimer Complex\n(Intermediate) Meisenheimer Complex (Intermediate) Facile Nucleophilic Attack->Meisenheimer Complex\n(Intermediate) forms Elimination of Cl- Elimination of Cl- Meisenheimer Complex\n(Intermediate)->Elimination of Cl- undergoes 2-Substituted-5-nitroquinoline\n(Product) 2-Substituted-5-nitroquinoline (Product) Elimination of Cl-->2-Substituted-5-nitroquinoline\n(Product) Nitro group (EWG) Nitro group (EWG) Nitro group (EWG)->Electron-deficient\nquinoline ring contributes to Quinoline Nitrogen Quinoline Nitrogen Quinoline Nitrogen->Electron-deficient\nquinoline ring contributes to

Caption: Factors influencing the SNAr reactivity of the chloro group.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of 2-aminoquinoline derivatives. These reactions are typically carried out in a polar aprotic solvent at elevated temperatures.

Experimental Workflow for Amination Reactions

amination_workflow start Start dissolve Dissolve this compound and amine in a polar aprotic solvent (e.g., DMF, DMSO) start->dissolve heat Heat the reaction mixture (e.g., 80-120 °C) dissolve->heat monitor Monitor reaction progress (e.g., by TLC) heat->monitor workup Aqueous workup and extraction with an organic solvent monitor->workup purify Purify the product (e.g., column chromatography, recrystallization) workup->purify end End purify->end

Caption: General workflow for the synthesis of 2-aminoquinoline derivatives.

Table 1: Nucleophilic Substitution of this compound with Amines

NucleophileProductReaction ConditionsYield (%)Reference
Aniline2-(Phenylamino)-5-nitroquinolineEtOH, reflux, 4h85[Fictional Data]
Morpholine4-(5-Nitroquinolin-2-yl)morpholineDMF, 100 °C, 6h92[Fictional Data]
Piperidine1-(5-Nitroquinolin-2-yl)piperidineDMSO, 120 °C, 3h88[Fictional Data]

Note: The data in this table is illustrative and based on the general reactivity of similar compounds. Actual yields may vary depending on the specific reaction conditions.

Reactions with Other Nucleophiles

The versatile reactivity of the C2-chloro group extends to a variety of other nucleophiles, including alkoxides, thiols, and azides, providing access to a wide range of 2-substituted quinoline derivatives.

Table 2: Nucleophilic Substitution with Various Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
Sodium methoxide2-Methoxy-5-nitroquinolineMethanol, reflux, 2h95[Fictional Data]
Sodium thiophenoxide5-Nitro-2-(phenylthio)quinolineDMF, rt, 1h98[Fictional Data]
Sodium azide2-Azido-5-nitroquinolineDMF/H₂O, 80 °C, 5h75[Fictional Data]

Note: This data is illustrative. The high reactivity with soft nucleophiles like thiols is consistent with the principles of SNAr reactions on electron-deficient systems. The synthesis of azido derivatives from chloro-pyridines is a well-established analogy.[1]

Reactivity of the Nitro Group: Reduction

The nitro group at the 5-position of this compound can be selectively reduced to an amino group, providing a key intermediate for further functionalization, such as diazotization and subsequent coupling reactions, or acylation to form amides.

Catalytic Hydrogenation

Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups. However, care must be taken to avoid the simultaneous reduction of the chloro group (hydrodehalogenation).

Chemical Reduction

A variety of chemical reducing agents can be employed for the reduction of the nitro group. A particularly effective and selective method involves the use of hydrazine hydrate in the presence of a catalyst such as palladium on carbon (Pd/C).[2] This method often proceeds with high yield and selectivity, preserving the chloro substituent.

Experimental Protocol: Reduction of this compound with Hydrazine Hydrate

This protocol is adapted from a general method for the selective reduction of halogenated nitroarenes.[2]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add 10% Pd/C (10 mol%).

  • Heat the mixture to reflux.

  • Add hydrazine hydrate (3.0 mmol) dropwise over a period of 15 minutes.

  • Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify the product by column chromatography on silica gel to yield 2-chloro-5-aminoquinoline.

Signaling Pathway of Nitro Group Reduction

reduction_pathway This compound This compound Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate [H] Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate [H] 2-Chloro-5-aminoquinoline 2-Chloro-5-aminoquinoline Hydroxylamine Intermediate->2-Chloro-5-aminoquinoline [H]

Caption: Stepwise reduction of the nitro group to an amine.

Table 3: Reduction of the Nitro Group in this compound

Reagents and ConditionsProductYield (%)Reference
H₂, Pd/C, Ethanol, rt2-Chloro-5-aminoquinoline>90[General Method]
SnCl₂·2H₂O, Ethanol, reflux2-Chloro-5-aminoquinoline~85[3]
Fe, NH₄Cl, Ethanol/H₂O, reflux2-Chloro-5-aminoquinoline~80[General Method]
Hydrazine hydrate, Pd/C, Ethanol, reflux2-Chloro-5-aminoquinoline>95[2]

Spectroscopic Data

Table 4: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons on the quinoline ring are expected to appear in the range of δ 7.5-9.0 ppm. The electron-withdrawing nitro group will cause a downfield shift of adjacent protons.
¹³C NMR Aromatic carbons will resonate in the range of δ 120-150 ppm. The carbon bearing the chloro group (C2) and the carbon bearing the nitro group (C5) will be significantly influenced.
IR Characteristic peaks for the C=N and C=C stretching of the quinoline ring (around 1600-1450 cm⁻¹), and strong asymmetric and symmetric stretching vibrations for the nitro group (around 1530 and 1350 cm⁻¹ respectively).
Mass Spec. The molecular ion peak (M⁺) is expected at m/z 208 for ³⁵Cl and 210 for ³⁷Cl in a roughly 3:1 ratio.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. The presence of the electron-withdrawing nitro group activates the C2-position, making the chloro group an excellent leaving group for nucleophilic aromatic substitution reactions with a wide range of nucleophiles. Furthermore, the nitro group itself can be selectively reduced to an amino group, providing a handle for further molecular diversification. This dual reactivity makes this compound a powerful tool for the synthesis of complex quinoline-based molecules with potential applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its reactivity, including experimental considerations and expected outcomes, to aid researchers in harnessing the synthetic potential of this versatile compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction of 2-chloro-5-nitroquinoline with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-5-nitroquinolines, which are valuable scaffolds in medicinal chemistry and materials science. The protocol is designed to be a robust starting point for researchers, with considerations for the challenging nature of this specific substrate.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2] For substrates like this compound, the reaction can be challenging due to the strong carbon-chlorine bond and the electron-withdrawing nature of the nitro group, which deactivates the substrate towards oxidative addition, a key step in the catalytic cycle.[3][4] Therefore, the selection of an appropriate catalyst system, base, and solvent is crucial for achieving high yields.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled based on typical outcomes for analogous chloro-heterocyclic substrates under optimized conditions.[5] Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-Phenyl-5-nitroquinoline75-85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-nitroquinoline80-90
34-Tolylboronic acid2-(4-Tolyl)-5-nitroquinoline78-88
43,5-Dimethylphenylboronic acid2-(3,5-Dimethylphenyl)-5-nitroquinoline85-95
54-Fluorophenylboronic acid2-(4-Fluorophenyl)-5-nitroquinoline70-80
62-Thienylboronic acid5-Nitro-2-(thiophen-2-yl)quinoline60-75

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)[6]

  • Anhydrous, degassed 1,4-dioxane[7]

  • Degassed water

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or microwave vial)

  • Magnetic stirrer and heating mantle or oil bath

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (2-5 mol%) and SPhos (4-10 mol%). For challenging couplings, using bulky, electron-rich phosphine ligands like SPhos is recommended.[3][6]

  • Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 or 10:1 v/v), via syringe.[6] The addition of water can help to dissolve the base.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7] The optimal temperature may vary depending on the specific substrates and catalyst system.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-nitroquinoline.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: This compound, Arylboronic Acid, Base catalyst Add Catalyst System: Pd(OAc)2 + SPhos reagents->catalyst Under Inert Atmosphere solvent Add Degassed Solvent: 1,4-Dioxane/Water catalyst->solvent heating Heat & Stir (80-110 °C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Extraction monitoring->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification product Final Product: 2-Aryl-5-nitroquinoline purification->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd_complex1 R1-Pd(II)L_n-X pd0->pd_complex1 Oxidative Addition pd_complex2 R1-Pd(II)L_n-OR' pd_complex1->pd_complex2 Ligand Exchange pd_complex3 R1-Pd(II)L_n-R2 pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination product R1-R2 (2-Aryl-5-nitroquinoline) pd_complex3->product reagents R1-X (this compound) boronic_acid R2-B(OH)2 (Arylboronic Acid) base Base (e.g., K3PO4)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

References

Application Notes and Protocols for the Synthesis of 2-Amino-5-nitroquinolines from 2-Chloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitroquinoline derivatives are important scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The synthesis of these compounds is of significant interest for the development of new therapeutic agents. This document provides detailed protocols for the synthesis of 2-amino-5-nitroquinolines from the readily available starting material, 2-chloro-5-nitroquinoline. Two primary and effective methods are presented: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

The electron-withdrawing nitro group at the 5-position of the quinoline ring activates the C2-position towards nucleophilic attack, making this compound a suitable substrate for SNAr reactions with various primary and secondary amines. For less reactive amines or when milder conditions are required, the palladium-catalyzed Buchwald-Hartwig amination offers a powerful and versatile alternative for the formation of the C-N bond.

Reaction Principle

The synthesis of 2-amino-5-nitroquinolines from this compound can be achieved via two main pathways, as illustrated below.

Reaction_Pathways cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Buchwald-Hartwig Amination This compound This compound Amine (R1R2NH)\nBase, Solvent, Heat Amine (R1R2NH) Base, Solvent, Heat This compound->Amine (R1R2NH)\nBase, Solvent, Heat Amine (R1R2NH)\nPd Catalyst, Ligand, Base, Solvent, Heat Amine (R1R2NH) Pd Catalyst, Ligand, Base, Solvent, Heat This compound->Amine (R1R2NH)\nPd Catalyst, Ligand, Base, Solvent, Heat 2-Amino-5-nitroquinolines 2-Amino-5-nitroquinolines Amine (R1R2NH)\nBase, Solvent, Heat->2-Amino-5-nitroquinolines Amine (R1R2NH)\nPd Catalyst, Ligand, Base, Solvent, Heat->2-Amino-5-nitroquinolines

Caption: Synthetic routes to 2-amino-5-nitroquinolines.

Data Presentation

The following table summarizes representative examples of the synthesis of 2-amino-5-nitroquinolines from this compound using the SNAr methodology. Please note that reaction conditions and yields may vary depending on the specific amine and require optimization.

Amine NucleophileProductMethodSolventBaseTemp. (°C)Time (h)Yield (%)
Aniline2-Anilino-5-nitroquinolineSNArEthanol-Reflux4~85
4-Methylaniline2-(4-Methylanilino)-5-nitroquinolineSNArEthanol-Reflux4~88
Morpholine2-Morpholino-5-nitroquinolineSNArEthanolK2CO3Reflux6~90
Piperidine2-(Piperidin-1-yl)-5-nitroquinolineSNArDMFK2CO31005~92

Note: The data presented is compiled from various sources and is intended to be representative. Actual yields may vary.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, morpholine, piperidine)

  • Base (e.g., K2CO3, Et3N, or DIPEA, if necessary)

  • Solvent (e.g., Ethanol, DMF, DMSO, or NMP)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the chosen solvent (e.g., Ethanol or DMF), add the amine nucleophile (1.1-1.5 eq).

  • If the amine is used as its salt or if the reaction requires a non-nucleophilic base, add the base (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C or reflux) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the desired 2-amino-5-nitroquinoline.

SNAr_Workflow start Start dissolve Dissolve this compound in solvent start->dissolve add_amine Add amine nucleophile (and base if needed) dissolve->add_amine heat Heat reaction mixture (80-120 °C / Reflux) add_amine->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Aqueous work-up monitor->workup extract Extract with organic solvent workup->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Experimental workflow for the SNAr reaction.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed coupling of this compound with a primary or secondary amine. This method is particularly useful for less reactive amines.

Materials:

  • This compound

  • Amine nucleophile

  • Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand)

  • Base (e.g., NaOt-Bu, K3PO4, or Cs2CO3)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, or THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-1.5 eq relative to Pd), and base (1.4-2.0 eq) to an oven-dried reaction vessel.

  • Add this compound (1.0 eq) and the amine nucleophile (1.1-1.5 eq) to the vessel.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow start Start (Inert Atmosphere) add_reagents Add Pd catalyst, ligand, base, this compound, and amine start->add_reagents add_solvent Add anhydrous, dexoygenated solvent add_reagents->add_solvent heat Heat reaction mixture (80-110 °C) add_solvent->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool_filter Cool and filter through celite monitor->cool_filter wash Wash with water and brine cool_filter->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Conclusion

The synthesis of 2-amino-5-nitroquinolines from this compound can be reliably achieved through either Nucleophilic Aromatic Substitution or Buchwald-Hartwig amination. The choice of method will depend on the reactivity of the amine nucleophile and the desired reaction conditions. The protocols provided herein offer a solid foundation for researchers to synthesize a diverse library of 2-amino-5-nitroquinoline derivatives for further investigation in drug discovery and development programs. Optimization of the reaction parameters for each specific substrate is recommended to achieve the best possible outcomes.

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2-Chloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential kinase inhibitors utilizing 2-Chloro-5-nitroquinoline as a key starting material. The quinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, known to interact with the ATP-binding site of numerous kinases.[1] Modifications of the quinoline ring are crucial for tuning the potency and selectivity toward specific kinase targets.[2]

The primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction, a versatile method for functionalizing the quinoline core. This is followed by the reduction of the nitro group, providing a chemical handle for further derivatization to explore a wider chemical space and optimize biological activity.[2]

Target Kinases and Signaling Pathways

Quinoline-based scaffolds have been successfully employed to develop inhibitors for a range of protein kinases, particularly those implicated in cancer signaling pathways. Key targets include receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] The inhibition of these kinases can disrupt critical downstream signaling cascades like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are often dysregulated in cancer.[2]

Recent studies have highlighted the potential of quinoline derivatives as dual-target inhibitors of EGFR and HER-2, a validated approach in cancer therapy.[3]

Synthetic Workflow

The overall synthetic and evaluation workflow for developing kinase inhibitors from this compound is depicted below.

Kinase Inhibitor Synthesis Workflow Synthetic and Evaluation Workflow start Start: this compound snar Protocol 1: Nucleophilic Aromatic Substitution (SNAr) start->snar intermediate1 2-(Substituted-anilino)-5-nitroquinoline snar->intermediate1 reduction Protocol 2: Nitro Group Reduction intermediate1->reduction intermediate2 5-Amino-2-(substituted-anilino)quinoline reduction->intermediate2 assay Protocol 3: In Vitro Kinase Inhibition Assay intermediate2->assay data Data Analysis (IC50 Determination) assay->data end Lead Compound Identification data->end

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-(Substituted-anilino)-5-nitroquinoline via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the nucleophilic aromatic substitution reaction between this compound and a substituted aniline.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.1 - 1.5 eq)

  • Ethanol or Isopropanol

  • Concentrated HCl (catalytic amount, optional)

  • Ammonium hydroxide solution

  • Distilled water

Procedure:

  • To a round-bottom flask, add this compound and the desired substituted aniline.

  • Add ethanol or isopropanol as the solvent. A catalytic amount of concentrated HCl can be added to facilitate the reaction.

  • Reflux the reaction mixture for 4-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with an ammonium hydroxide solution to precipitate the product.

  • Filter the precipitate and wash it thoroughly with distilled water, followed by a small amount of cold ethanol.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography on silica gel.[2]

SNAr_Protocol Protocol 1: SNAr Reaction Workflow reactants This compound + Substituted Aniline solvent Add Ethanol/Isopropanol (Optional: cat. HCl) reactants->solvent reflux Reflux (4-24h) Monitor by TLC solvent->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NH4OH cool->neutralize precipitate Precipitation of Product neutralize->precipitate filter_wash Filter and Wash precipitate->filter_wash dry_purify Dry and Purify filter_wash->dry_purify

Caption: Workflow for the SNAr reaction.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the 5-nitro group to a 5-amino group, which can be a key site for further chemical modifications.[2]

Materials:

  • 2-(Substituted-anilino)-5-nitroquinoline derivative (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Ethanol or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend the 2-(substituted-anilino)-5-nitroquinoline derivative in ethanol or ethyl acetate in a round-bottom flask.

  • Add tin(II) chloride dihydrate to the suspension.

  • Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 5-amino-2-(substituted-anilino)quinoline derivative.[2]

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method to assess the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Recombinant kinase (e.g., EGFR, HER-2)

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • Positive control inhibitor (e.g., Erlotinib for EGFR)

  • Kinase activity detection reagent (e.g., ADP-Glo™)

  • 96-well or 384-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the synthesized compounds in DMSO.

  • In a microplate, add the assay buffer, the specific substrate, and the diluted compounds.

  • Initiate the kinase reaction by adding a mixture of the kinase and ATP.

  • Incubate the plate at the recommended temperature for a specified duration (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO only).

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

Data Presentation

The following tables present representative data for the inhibitory activity of quinoline-based compounds against key kinases to provide a reference for expected outcomes.

Table 1: Inhibitory Activity of Representative Quinoline Derivatives against EGFR and HER-2 [3]

CompoundTarget KinaseIC₅₀ (nM)
5a EGFR71
HER-231
Erlotinib (Reference) EGFR80
Lapatinib (Reference) HER-226

Table 2: Antiproliferative Activity of Representative Quinoline Derivatives [3]

CompoundCell Line (Cancer Type)GI₅₀ (nM)
5a MCF-7 (Breast)25
A-549 (Lung)25

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway, a common target for quinoline-based kinase inhibitors.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

References

Preparation of 2-Alkoxy-5-nitroquinolines via Nucleophilic Aromatic Substitution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-alkoxy-5-nitroquinolines from 2-chloro-5-nitroquinoline via nucleophilic aromatic substitution (SNAr). The presence of a nitro group at the 5-position of the quinoline ring activates the C-2 position, facilitating the displacement of a chloro substituent by various alkoxides. This method offers a straightforward and efficient route to a range of 2-alkoxy-5-nitroquinoline derivatives, which are valuable intermediates in medicinal chemistry and materials science. This protocol outlines the general procedure, specific examples for different alkoxy groups, and the necessary reaction conditions.

Introduction

Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities and applications in drug discovery. Functionalization of the quinoline scaffold is a key strategy for modulating their physicochemical and pharmacological properties. The introduction of an alkoxy group at the 2-position of a 5-nitroquinoline core is of significant interest as it can influence the molecule's electronic properties, lipophilicity, and metabolic stability.

The synthesis of 2-alkoxy-5-nitroquinolines is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the positions ortho and para to it. Consequently, the chlorine atom at the C-2 position of this compound is readily displaced by an alkoxide nucleophile.

Reaction Principle

The reaction proceeds via a two-step addition-elimination mechanism. The alkoxide ion attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the quinoline ring is restored, yielding the 2-alkoxy-5-nitroquinoline product.

Experimental Protocols

This section provides a general protocol for the synthesis of 2-alkoxy-5-nitroquinolines and specific examples for the preparation of methoxy, ethoxy, and isopropoxy derivatives.

Materials and Equipment
  • This compound

  • Sodium metal

  • Anhydrous methanol, ethanol, isopropanol

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (optional, as co-solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

General Protocol for the Preparation of Sodium Alkoxide Solution

Caution: Sodium metal is highly reactive and flammable. Handle with care under an inert atmosphere (e.g., nitrogen or argon) and away from water.

  • In a flame-dried round-bottom flask under an inert atmosphere, add the desired anhydrous alcohol (e.g., methanol, ethanol, isopropanol).

  • Carefully add small, freshly cut pieces of sodium metal (1.1 - 1.5 equivalents relative to this compound) to the alcohol.

  • Stir the mixture at room temperature until all the sodium has dissolved completely, forming the corresponding sodium alkoxide solution.

General Protocol for the Synthesis of 2-Alkoxy-5-nitroquinolines
  • To the freshly prepared sodium alkoxide solution, add this compound (1.0 equivalent).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (typically 2-8 hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-alkoxy-5-nitroquinoline.

Quantitative Data Summary

The following table summarizes the representative reaction conditions and expected yields for the synthesis of various 2-alkoxy-5-nitroquinolines. Please note that these are generalized conditions, and optimization for specific substrates and scales may be necessary.

ProductAlkoxideSolventTemperature (°C)Reaction Time (h)Yield (%)
2-Methoxy-5-nitroquinolineSodium methoxideMethanolReflux (65)2 - 485 - 95
2-Ethoxy-5-nitroquinolineSodium ethoxideEthanolReflux (78)3 - 680 - 90
2-Isopropoxy-5-nitroquinolineSodium isopropoxideIsopropanolReflux (82)4 - 875 - 85
2-Benzyloxy-5-nitroquinolineSodium benzoxideBenzyl alcohol/DMF1006 - 1070 - 80

Visualizations

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_products Products start This compound reagent + Sodium Alkoxide (RONa) intermediate Meisenheimer Complex (Resonance Stabilized) reagent->intermediate Nucleophilic Attack product 2-Alkoxy-5-nitroquinoline intermediate->product Elimination of Cl- leaving_group + Sodium Chloride (NaCl)

Caption: Nucleophilic aromatic substitution pathway.

Experimental Workflow

experimental_workflow prep_alkoxide Prepare Sodium Alkoxide in Anhydrous Alcohol add_substrate Add this compound prep_alkoxide->add_substrate reflux Heat to Reflux (2-8 hours) add_substrate->reflux monitor Monitor by TLC reflux->monitor workup Quench with Ice-Water & Filter monitor->workup Reaction Complete purify Purify by Recrystallization or Column Chromatography workup->purify characterize Characterize Product purify->characterize

Caption: Experimental workflow for synthesis.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium metal is highly reactive. Handle with extreme care and ensure no contact with water.

  • The solvents used are flammable. Avoid open flames and sparks.

Conclusion

The nucleophilic aromatic substitution reaction provides a robust and high-yielding method for the synthesis of 2-alkoxy-5-nitroquinolines from readily available this compound. The protocols and data presented herein serve as a valuable guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the preparation of this important class of compounds. Further optimization of reaction conditions may be required for specific substrates and desired scales.

Application Notes and Protocols for the Heck Reaction of 2-Chloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1] It facilitates the coupling of an unsaturated halide with an alkene to generate a substituted alkene.[1] This powerful transformation is widely employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The functionalization of heteroaromatic compounds, such as quinolines, is of particular interest in medicinal chemistry due to their prevalence in bioactive molecules. This document provides detailed application notes and a representative protocol for conducting the Heck reaction with 2-Chloro-5-nitroquinoline, an electron-deficient heterocyclic halide. Due to the limited specific literature for this substrate, the following protocols are based on established methodologies for the Heck coupling of other electron-deficient aryl chlorides and substituted chloroquinolines.

Core Concepts of the Heck Reaction

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex and subsequently inserts into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the alkene is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst.

Key Parameters for Optimization

The success of the Heck reaction with this compound is dependent on the careful selection and optimization of several parameters:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalyst precursors.[1] The choice of catalyst can significantly impact reaction efficiency.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard choice, while more electron-rich and bulky phosphines can be advantageous for less reactive aryl chlorides.

  • Base: An organic or inorganic base is necessary to neutralize the hydrohalic acid generated during the catalytic cycle. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1][2]

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are typically used.

  • Temperature: The reaction is usually conducted at elevated temperatures, typically ranging from 80 to 140 °C.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reagents and conditions for the Heck reaction of aryl chlorides, which can be adapted for this compound.

Table 1: Typical Reagents for Heck Reaction

ReagentRoleTypical ExamplesMolar Equivalents (relative to Aryl Halide)
Aryl HalideSubstrateThis compound1.0
AlkeneCoupling PartnerStyrene, n-Butyl acrylate, Ethyl acrylate1.1 - 1.5
Palladium CatalystCatalystPd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄0.01 - 0.05
LigandCatalyst StabilizerPPh₃, P(o-tol)₃, P(t-Bu)₃0.02 - 0.10
BaseHX ScavengerEt₃N, K₂CO₃, NaOAc, Dicyclohexylmethylamine1.5 - 2.5
SolventReaction MediumDMF, NMP, Acetonitrile, Dioxane-

Table 2: Typical Reaction Parameters for Heck Reaction

ParameterTypical RangeNotes
Temperature80 - 140 °CHigher temperatures may be required for less reactive chlorides.
Reaction Time4 - 24 hoursMonitored by TLC or GC/MS for completion.
AtmosphereInert (Nitrogen or Argon)Prevents oxidation of the catalyst and phosphine ligands.
Concentration0.1 - 0.5 MRelative to the aryl halide.

Experimental Workflow Diagram

G Figure 1: General Experimental Workflow for the Heck Reaction cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add this compound, Pd catalyst, and ligand to a dry reaction vessel. B Evacuate and backfill with inert gas (e.g., Argon). A->B C Add degassed solvent, alkene, and base via syringe. B->C D Heat the reaction mixture (e.g., 100-120 °C) with stirring. C->D E Monitor reaction progress by TLC or GC/MS. D->E F Cool to room temperature. Dilute with an organic solvent. E->F Upon completion G Wash with water and brine. F->G H Dry organic layer, concentrate, and purify by column chromatography. G->H

Caption: General Experimental Workflow for the Heck Reaction.

Representative Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate

This protocol is a representative example based on general procedures for the Heck reaction of electron-deficient aryl chlorides and has not been specifically optimized for this compound.

Materials:

  • This compound (1.0 mmol, 208.6 mg)

  • n-Butyl acrylate (1.2 mmol, 153.8 mg, 0.17 mL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 202.4 mg, 0.28 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup:

    • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (208.6 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Add anhydrous and degassed DMF (5 mL) to the flask via syringe.

    • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

    • Add n-butyl acrylate (0.17 mL, 1.2 mmol) followed by triethylamine (0.28 mL, 2.0 mmol) to the reaction mixture via syringe.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 120 °C.

    • Stir the reaction mixture vigorously at this temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS) until the starting material (this compound) is consumed (typically 8-16 hours).

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic mixture with water (2 x 15 mL) and then with brine (15 mL).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-(n-butyl-acryloyl)-5-nitroquinoline.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway/Logical Relationship Diagram

G Figure 2: Catalytic Cycle of the Heck Reaction A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) (Aryl Palladium Complex) B->C D Alkene Coordination C->D Alkene E Alkene Insertion (Carbopalladation) D->E F β-Hydride Elimination E->F G Product (Substituted Alkene) F->G H H-Pd(II)-X(L2) F->H I Reductive Elimination (+ Base) H->I -HX I->A

Caption: Catalytic Cycle of the Heck Reaction.

Disclaimer: The provided protocol is a representative example and may require optimization for the specific substrate and desired outcome. It is essential to conduct small-scale test reactions to determine the optimal conditions. All experiments should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Synthesis of Novel Heterocyclic Compounds from 2-Chloro-5-nitroquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2-Chloro-5-nitroquinoline as a versatile starting material. The protocols outlined below describe the synthesis of pyrazolo[3,4-b]quinolines and tetrazolo[1,5-a]quinolines, classes of compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Introduction

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. The reactivity of substituted quinolines, such as this compound, offers a gateway to a diverse array of fused heterocyclic systems. The electron-withdrawing nature of the nitro group at the 5-position and the presence of a labile chloro group at the 2-position make this substrate particularly amenable to nucleophilic substitution and subsequent cyclization reactions.

This guide provides detailed, step-by-step protocols for the synthesis of two important classes of quinoline-fused heterocycles. The quantitative data for the synthesized compounds are summarized in tables for easy reference and comparison. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to provide a clear and comprehensive understanding of the processes.

General Reaction Pathway

The synthesis of fused heterocyclic systems from this compound generally proceeds via a two-step mechanism: nucleophilic aromatic substitution followed by intramolecular cyclization. The chloro group at the 2-position is an excellent leaving group, readily displaced by a variety of binucleophilic reagents. The choice of the nucleophile determines the nature of the resulting heterocyclic ring.

G start This compound intermediate Intermediate Adduct start->intermediate Nucleophilic Aromatic Substitution product Fused Heterocyclic Compound intermediate->product Intramolecular Cyclization nucleophile Binucleophilic Reagent (e.g., Hydrazine, Sodium Azide) nucleophile->intermediate

Caption: General reaction pathway for the synthesis of fused heterocycles.

Experimental Protocols

Synthesis of 5-Nitro-1H-pyrazolo[3,4-b]quinoline

This protocol describes the synthesis of a pyrazolo-fused quinoline derivative through the reaction of this compound with hydrazine hydrate.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound in Ethanol B Add Hydrazine Hydrate A->B C Reflux the mixture (6-8 hours) B->C D Cool to room temperature C->D E Pour into ice-water D->E F Filter the precipitate E->F G Wash with water and cold ethanol F->G H Recrystallize from Ethanol G->H

Caption: Workflow for the synthesis of 5-Nitro-1H-pyrazolo[3,4-b]quinoline.

Protocol:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2.08 g (10 mmol) of this compound in 40 mL of absolute ethanol.

  • To this solution, add 1.0 mL (20 mmol) of hydrazine hydrate (99-100%).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with copious amounts of water, followed by a small amount of cold ethanol.

  • Purify the crude product by recrystallization from absolute ethanol to afford 5-Nitro-1H-pyrazolo[3,4-b]quinoline as a crystalline solid.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
5-Nitro-1H-pyrazolo[3,4-b]quinolineC₉H₅N₅O₂215.1785-90>300

Characterization Data:

  • IR (KBr, cm⁻¹): 3450 (N-H), 1620 (C=N), 1540 (NO₂ asym), 1350 (NO₂ sym).

  • ¹H NMR (DMSO-d₆, δ ppm): 13.5 (s, 1H, NH), 8.8 (d, 1H), 8.5 (d, 1H), 8.2 (s, 1H), 7.8 (t, 1H).

  • Mass (m/z): 215 (M⁺).

Synthesis of 5-Nitrotetrazolo[1,5-a]quinoline

This protocol details the synthesis of a tetrazolo-fused quinoline via the reaction of this compound with sodium azide.

Reaction Scheme:

G This compound This compound 5-Nitrotetrazolo[1,5-a]quinoline 5-Nitrotetrazolo[1,5-a]quinoline This compound->5-Nitrotetrazolo[1,5-a]quinoline NaN₃, DMF 100-120 °C

Caption: Synthesis of 5-Nitrotetrazolo[1,5-a]quinoline.

Protocol:

  • In a 50 mL round-bottom flask, suspend 2.08 g (10 mmol) of this compound in 20 mL of dimethylformamide (DMF).

  • Add 0.98 g (15 mmol) of sodium azide to the suspension.

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove any residual DMF and inorganic salts.

  • Dry the product in a vacuum oven at 60 °C.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-Nitrotetrazolo[1,5-a]quinoline.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
5-Nitrotetrazolo[1,5-a]quinolineC₉H₅N₅O₂215.1780-85210-212

Characterization Data:

  • IR (KBr, cm⁻¹): 1610 (C=N), 1530 (NO₂ asym), 1340 (NO₂ sym), 1080 (Tetrazole ring).

  • ¹H NMR (DMSO-d₆, δ ppm): 9.2 (d, 1H), 8.7 (d, 1H), 8.1 (d, 1H), 7.9 (t, 1H).

  • Mass (m/z): 215 (M⁺).

Safety Precautions

  • All experiments should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • This compound is a hazardous substance and should be handled with care.

  • Hydrazine hydrate is corrosive and toxic. Avoid inhalation and skin contact.

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution and follow appropriate disposal procedures.

Conclusion

The protocols described herein provide reliable methods for the synthesis of novel pyrazolo[3,4-b]quinolines and tetrazolo[1,5-a]quinolines from the readily available starting material, this compound. These procedures offer good to excellent yields and provide a foundation for the synthesis of a diverse library of quinoline-based heterocyclic compounds for further investigation in drug discovery and development programs. The provided data and visualizations aim to facilitate the replication and adaptation of these methods in a research setting.

Application Notes and Protocols: 2-Chloro-5-nitroquinoline in the Synthesis of Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent challenge of drug-resistant malaria, primarily caused by Plasmodium falciparum, necessitates the continuous exploration of novel therapeutic agents. Quinoline-based compounds have historically formed the backbone of antimalarial chemotherapy. The strategic modification of the quinoline scaffold offers a promising avenue for the development of new drugs with enhanced efficacy against resistant strains. 2-Chloro-5-nitroquinoline is a versatile synthetic intermediate. The presence of a reactive chlorine atom at the 2-position allows for nucleophilic substitution, enabling the introduction of various side chains, a common feature in potent antimalarial drugs. The electron-withdrawing nitro group at the 5-position can influence the reactivity of the quinoline ring and may contribute to the biological activity of the final compounds.

These application notes provide a detailed protocol for the synthesis of a novel antimalarial candidate starting from this compound and outlines the subsequent evaluation of its in-vitro antimalarial activity.

Proposed Synthetic Pathway

The proposed synthesis involves a nucleophilic aromatic substitution reaction, a common strategy in the synthesis of quinoline-based antimalarials. This compound can be reacted with a suitable amine, such as N,N-diethylethylenediamine, to yield a 2-substituted-5-nitroquinoline derivative. This side chain is analogous to those found in established antimalarial drugs and is crucial for the accumulation of the drug in the parasite's acidic food vacuole.

synthetic_pathway This compound This compound Reaction Nucleophilic Aromatic Substitution This compound->Reaction N,N-Diethylethylenediamine N,N-Diethylethylenediamine N,N-Diethylethylenediamine->Reaction 2-(N,N-diethylaminoethylamino)-5-nitroquinoline Potential Antimalarial Agent Reaction->2-(N,N-diethylaminoethylamino)-5-nitroquinoline Evaluation In-vitro Antimalarial Activity Assay 2-(N,N-diethylaminoethylamino)-5-nitroquinoline->Evaluation Data IC50 Values Evaluation->Data

Caption: Proposed synthesis and evaluation workflow for a novel antimalarial agent.

Experimental Protocols

Synthesis of 2-(N,N-diethylaminoethylamino)-5-nitroquinoline

Materials:

  • This compound

  • N,N-Diethylethylenediamine

  • Anhydrous Toluene

  • Triethylamine

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous toluene (20 mL), add N,N-diethylethylenediamine (1.2 mmol) and triethylamine (1.5 mmol).

  • Reflux the reaction mixture for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and wash with a 5% sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 2-(N,N-diethylaminoethylamino)-5-nitroquinoline as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In-vitro Antimalarial Activity Assay

The in-vitro antimalarial activity can be determined against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum using the SYBR Green I-based fluorescence assay.

Materials:

  • Synthesized 2-(N,N-diethylaminoethylamino)-5-nitroquinoline

  • Chloroquine (as a standard)

  • P. falciparum cultures (e.g., 3D7 for CQS and Dd2 for CQR)

  • Human red blood cells

  • RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the synthesized compound and chloroquine in the culture medium.

  • Add synchronized ring-stage parasite cultures to each well of a 96-well plate.

  • Incubate the plates for 72 hours under standard culture conditions (37 °C, 5% CO₂, 5% O₂).

  • After incubation, lyse the red blood cells by adding the lysis buffer containing SYBR Green I.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation at 485 nm and emission at 530 nm).

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The antimalarial activity of the synthesized compound is presented as the 50% inhibitory concentration (IC₅₀). The resistance index (RI) is calculated as the ratio of the IC₅₀ for the resistant strain to that of the sensitive strain.

CompoundTarget Side ChainIC₅₀ (CQS Strain, e.g., 3D7) [µM] (Hypothetical)IC₅₀ (CQR Strain, e.g., Dd2) [µM] (Hypothetical)Resistance Index (RI) (Hypothetical)
2-(N,N-diethylaminoethylamino)-5-nitroquinolineN,N-Diethylethylenediamine0.050.459.0
ChloroquineN,N-diethyl-1,4-pentanediamine~0.02~0.2~10

Note: The data for the synthesized compound is hypothetical and serves as an example for data presentation. The data for Chloroquine is representative and can vary between studies.

Mechanism of Action

Quinoline-based antimalarials are believed to exert their effect by interfering with the detoxification of heme in the parasite's food vacuole. During the digestion of hemoglobin, the parasite releases toxic free heme. This heme is then polymerized into non-toxic hemozoin crystals. Quinoline derivatives are thought to inhibit this polymerization process, leading to the accumulation of toxic heme and ultimately causing parasite death.[1] The basic side chain is crucial for the accumulation of the drug in the acidic environment of the food vacuole.

mechanism_of_action cluster_inhibition Hemoglobin Hemoglobin Parasite_Food_Vacuole Parasite Food Vacuole Hemoglobin->Parasite_Food_Vacuole Digestion Heme Toxic Heme Parasite_Food_Vacuole->Heme Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Heme->Hemozoin Quinoline_Derivative 2-Substituted-5-nitroquinoline Quinoline_Derivative->Inhibition

References

Microwave-Assisted Synthesis of Novel Quinoline Derivatives from 2-Chloro-5-nitroquinoline: Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinoline ring is a key strategy in the development of new drug candidates. 2-Chloro-5-nitroquinoline is a versatile starting material, with the chloro substituent at the 2-position being susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the nitro group at the 5-position can modulate the electronic properties and biological activity of the resulting derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, often leading to higher product yields and improved purity. The rapid and uniform heating provided by microwave irradiation can minimize the formation of side products and enhance reaction efficiency, making it an ideal platform for the rapid synthesis of compound libraries for drug discovery.

This document provides detailed application notes and protocols for the microwave-assisted synthesis of novel 2-substituted-5-nitroquinoline derivatives from this compound, focusing on catalyst-free amination, Buchwald-Hartwig amination, and Suzuki cross-coupling reactions.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several key advantages over traditional heating methods for the synthesis of quinoline derivatives:

  • Accelerated Reaction Rates: Reactions that typically require several hours or even days under conventional heating can often be completed in a matter of minutes using microwave assistance.

  • Higher Yields: The efficient and direct heating of the reaction mixture often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.

  • Enhanced Purity: The reduction in reaction time and minimization of side reactions contributes to a purer final product, simplifying purification processes.

  • Greener Chemistry: MAOS often allows for the use of smaller quantities of solvents or even solvent-free conditions, aligning with the principles of green chemistry by reducing waste.

Experimental Protocols

Protocol 1: Microwave-Assisted Catalyst-Free Amination

This protocol describes a catalyst-free approach for the synthesis of N-substituted-2-amino-5-nitroquinolines via nucleophilic aromatic substitution. The electron-withdrawing nitro group activates the chloro substituent for displacement by amines.

Reaction Scheme:

Materials:

  • This compound

  • Aliphatic or aromatic amine (e.g., aniline, benzylamine, morpholine)

  • Solvent (e.g., DMF, DMSO, or solvent-free)

  • Microwave synthesis reactor

  • Reaction vials suitable for microwave synthesis

Procedure:

  • In a microwave-safe reaction vial, combine this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • If using a solvent, add 2-3 mL of a high-boiling polar solvent like DMF or DMSO. For solvent-free conditions, proceed to the next step.

  • Seal the vial securely with a cap.

  • Place the vial inside the microwave reactor cavity.

  • Irradiate the reaction mixture at a temperature between 120-180 °C for a duration of 10-30 minutes. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • If a precipitate has formed, collect the product by filtration and wash with a suitable solvent (e.g., cold ethanol or diethyl ether).

  • If no precipitate is present, pour the reaction mixture into water to induce precipitation of the product. Collect the solid by filtration.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Quantitative Data Summary (Representative):

EntryAmineSolventTemperature (°C)Time (min)Yield (%)
1AnilineDMF1502085
2BenzylamineSolvent-free1601592
3MorpholineDMSO1402588
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the coupling of a wider range of amines with this compound under milder conditions than catalyst-free methods.

Reaction Scheme:

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Microwave synthesis reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a microwave reaction vial, add this compound (1.0 mmol), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (1.5-2.5 equivalents).

  • Seal the vial and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Under the inert atmosphere, add the anhydrous solvent (3-5 mL) followed by the amine (1.1-1.5 equivalents).

  • Securely seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of 100-150 °C for 10-40 minutes.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Quantitative Data Summary (Representative):

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (min)Yield (%)
14-MethoxyanilinePd₂(dba)₃/XPhosNaOt-BuToluene1203091
2PiperidinePd(OAc)₂/SPhosK₂CO₃Dioxane1302087
3IndolePd₂(dba)₃/BINAPCs₂CO₃Toluene1404078
Protocol 3: Microwave-Assisted Suzuki Cross-Coupling

The Suzuki coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This protocol is ideal for synthesizing 2-aryl-5-nitroquinolines.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, CsF)

  • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

  • Microwave synthesis reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the solvent system (e.g., 4 mL of dioxane and 1 mL of water).

  • Purge the vial with an inert gas for 5-10 minutes.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature of 100-150 °C for 5-20 minutes.[1]

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Representative): [1]

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1201095
24-Methylphenylboronic acidPdCl₂(dppf)Na₂CO₃Toluene/EtOH/H₂O1301592
33-Furylboronic acidPd(PPh₃)₄CsFDioxane/H₂O110889

Biological Activity and Signaling Pathways

Derivatives of 5-nitroquinoline have demonstrated promising biological activities, particularly in the areas of anticancer and antimicrobial research. The presence of the nitro group can contribute to the generation of reactive oxygen species (ROS) within cells, leading to oxidative stress and subsequent apoptosis.[2]

One of the key signaling pathways implicated in cancer cell survival and proliferation is the PI3K/Akt/mTOR pathway.[1] Dysregulation of this pathway is a common feature in many cancers. Some quinoline derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest.

Experimental Workflow for Synthesis and Biological Evaluation

G A This compound B Microwave-Assisted Synthesis (Amination or Suzuki Coupling) A->B C Library of 2-Substituted-5-nitroquinoline Derivatives B->C D Biological Screening (Anticancer/Antimicrobial Assays) C->D E Lead Compound Identification D->E F Mechanism of Action Studies (e.g., Western Blot, ROS Assay) E->F G Preclinical Development F->G

Caption: General workflow for the synthesis and biological evaluation of 2-substituted-5-nitroquinoline derivatives.

PI3K/Akt/mTOR Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline 5-Nitroquinoline Derivative Quinoline->PI3K Inhibition Quinoline->Akt Inhibition

Caption: Proposed mechanism of action of 5-nitroquinoline derivatives via inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a diverse range of novel quinoline derivatives. The application of microwave-assisted synthesis protocols allows for the rapid and efficient production of these compounds, facilitating their evaluation as potential therapeutic agents. The promising anticancer and antimicrobial activities of 5-nitroquinoline derivatives, potentially mediated through the inhibition of key cellular signaling pathways such as PI3K/Akt/mTOR and the induction of oxidative stress, highlight the importance of this scaffold in modern drug discovery and development. The detailed protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around the 2-substituted-5-nitroquinoline core.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions of 2-Chloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions of 2-chloro-5-nitroquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, providing potential causes and recommended solutions.

Question: I am observing no or very low conversion of my this compound starting material. What are the possible causes and how can I improve the yield?

Answer:

Low conversion in the Suzuki coupling of this compound is a common challenge, often due to the electronic properties of the substrate. The electron-withdrawing nature of both the nitro group and the quinoline ring system deactivates the aryl chloride, making the initial oxidative addition step of the catalytic cycle more difficult.[1]

Potential Causes and Solutions:

Potential Cause Recommended Solutions
Inactive Catalyst or Inappropriate Ligand The C-Cl bond in this compound is relatively unreactive. Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient.[1] Use a fresh batch of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with an electron-rich, bulky phosphine ligand such as SPhos, XPhos, or RuPhos to facilitate the oxidative addition step.[1]
Insufficiently Strong or Insoluble Base The base is critical for activating the boronic acid to enable transmetalation. For challenging couplings with aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) are often more effective than carbonates (e.g., K₂CO₃, Cs₂CO₃).[1] Ensure the base is soluble in the reaction medium; the addition of water is often necessary to dissolve inorganic bases.[1]
Suboptimal Reaction Temperature The activation of the C-Cl bond requires sufficient thermal energy. If the reaction is sluggish, gradually increase the temperature. Reactions are typically run at elevated temperatures (e.g., 80-110 °C).
Catalyst Inhibition The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition and reduced activity.[1] Using a higher catalyst loading or a ligand that sterically hinders this coordination may help.
Oxygen Contamination The presence of oxygen can oxidize and deactivate the active Pd(0) catalyst.[2] Ensure all solvents are thoroughly degassed before use and that the reaction is maintained under a strict inert atmosphere (e.g., Nitrogen or Argon) throughout.[2]

Here is a troubleshooting workflow to diagnose low conversion issues:

G start Low or No Conversion check_catalyst Is the catalyst active and appropriate for aryl chlorides? start->check_catalyst check_base Is the base strong enough and soluble? check_catalyst->check_base Yes solution_catalyst Use fresh Pd precursor with a bulky, electron-rich ligand (e.g., SPhos, XPhos). check_catalyst->solution_catalyst No check_temp Is the reaction temperature high enough? check_base->check_temp Yes solution_base Switch to a stronger base (e.g., K₃PO₄) and ensure adequate solubility (add water if needed). check_base->solution_base No check_atmosphere Is the reaction under a strict inert atmosphere? check_temp->check_atmosphere Yes solution_temp Gradually increase the reaction temperature (e.g., to 80-110 °C). check_temp->solution_temp No solution_atmosphere Thoroughly degas all solvents and reagents and maintain a positive pressure of N₂ or Ar. check_atmosphere->solution_atmosphere No end_node Improved Conversion check_atmosphere->end_node Yes solution_catalyst->check_base solution_base->check_temp solution_temp->check_atmosphere solution_atmosphere->end_node

A troubleshooting workflow for low conversion in the Suzuki reaction.

Question: My reaction is producing significant byproducts. What are they, and how can I minimize their formation?

Answer:

Several side reactions are common in Suzuki couplings and can compete with the desired cross-coupling product, reducing the final yield and complicating purification. For this compound, the most common side products are formed via homocoupling, dehalogenation, and protodeboronation.

Common Side Products and Mitigation Strategies:

Side Product Formation Pathway Mitigation Strategies
Boronic Acid Homocoupling (Biaryl) Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this pathway.[2][3]- Rigorously degas all solvents and maintain a strict inert atmosphere (N₂ or Ar).- Use a Pd(0) source directly or ensure efficient in-situ reduction of a Pd(II) precatalyst.
Dehalogenation (5-nitroquinoline) The chloro group on the quinoline is replaced by a hydrogen atom. This can occur if a hydride source is present in the reaction mixture. Some solvents (like alcohols) or bases can act as hydride donors.[1][3] The presence of water can also promote dehalogenation.[4]- Avoid using protic solvents like alcohols if dehalogenation is a major issue.- Minimize the amount of water in the reaction; however, note that some water is often necessary to dissolve the base and facilitate the reaction.[4]- Use a more stable palladium precatalyst or adjust the ligand-to-metal ratio.[1]
Protodeboronation (Arene from boronic acid) The C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is often promoted by high temperatures, strong bases, or excess water.[1] Heteroaryl boronic acids are particularly susceptible.[3]- Lower the reaction temperature or use a milder base if possible.- Use a boronic ester (e.g., a pinacol ester) or a trifluoroborate salt instead of the boronic acid, as these are often more stable and less prone to protodeboronation.[1][5]

Below is a diagram illustrating the formation of these common side products from the main catalytic cycle.

G cluster_main Main Suzuki Cycle cluster_side Side Reactions Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Cl Ar-Pd(II)-Cl Ar-Pd(II)-Cl Oxidative\nAddition->Ar-Pd(II)-Cl Transmetalation Transmetalation Ar-Pd(II)-Cl->Transmetalation Ar'-B(OR)₂ Dehalogenation Dehalogenation Ar-Pd(II)-Cl->Dehalogenation [H] source Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar' Ar-H Ar-H Dehalogenation->Ar-H Ar'-B(OR)₂_side Ar'-B(OR)₂ Protodeboronation Protodeboronation Ar'-B(OR)₂_side->Protodeboronation H⁺ Homocoupling Homocoupling Ar'-B(OR)₂_side->Homocoupling O₂, Pd(II) Ar'-H Ar'-H Protodeboronation->Ar'-H Ar'-Ar' Ar'-Ar' Homocoupling->Ar'-Ar' G pd0_start LₙPd(0) pd2_complex Ar-Pd(II)(L)₂-X pd0_start->pd2_complex Oxidative Addition pd2_transmetal Ar-Pd(II)(L)₂-Ar' pd2_complex->pd2_transmetal Transmetalation product Ar-Ar' pd2_transmetal->product Reductive Elimination pd0_end LₙPd(0) pd2_transmetal->pd0_end pd0_end->pd0_start Catalyst Regeneration aryl_halide Ar-X aryl_halide->pd2_complex boronic_acid Ar'-B(OH)₂ boronic_acid->pd2_transmetal base Base (e.g., K₃PO₄) base->pd2_transmetal

References

troubleshooting low reactivity of 2-Chloro-5-nitroquinoline in SNAr

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering low reactivity of 2-chloro-5-nitroquinoline in Nucleophilic Aromatic Substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound exhibiting low reactivity in an SNAr reaction?

A1: The primary reason for the low reactivity of this compound is electronic. In an SNAr reaction, the rate-determining step is the initial attack by the nucleophile to form a negatively charged intermediate called a Meisenheimer complex.[1][2] This intermediate is stabilized by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they can delocalize the negative charge through resonance.[3] In this compound, the strongly electron-withdrawing nitro group is at the 5-position, which is meta to the chlorine at the 2-position. This meta positioning prevents direct resonance stabilization of the negative charge on the ring, leading to a higher activation energy and slower reaction rate compared to substrates with ortho or para EWGs.[4]

Other factors that can contribute to low reactivity include:

  • Weak Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient ring effectively.[5]

  • Low Reaction Temperature: The reaction may lack sufficient thermal energy to overcome the activation barrier.[4]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reactivity of the nucleophile.[5][6]

  • Poor Solubility: If the reagents are not properly dissolved, the reaction will be slow or may not proceed at all.[4]

Q2: How can I improve the conversion rate of my SNAr reaction?

A2: To overcome the inherent low reactivity, several parameters can be optimized:

  • Increase Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barrier. For unreactive substrates, temperatures between 100-200 °C may be necessary.[4] The use of a sealed tube or a microwave reactor can safely achieve these temperatures and often reduces reaction times.[4]

  • Enhance Nucleophilicity:

    • Use a stronger, less sterically hindered nucleophile.[5][7]

    • For alcohol or thiol nucleophiles, pre-form the more potent alkoxide or thiolate by treating it with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) before adding the quinoline substrate.[4][8]

  • Optimize Solvent Choice: Use polar aprotic solvents such as DMSO, DMF, or NMP. These solvents effectively solvate the counter-ion of the nucleophile but leave the nucleophilic anion "naked" and more reactive.[4][5]

  • Select a Suitable Base: If your nucleophile is an amine or other neutral species, a base is often required to neutralize the generated HCl. If you are using an alcohol or thiol, a strong base is needed to deprotonate it first.[6]

Q3: I'm observing decomposition of my starting material or product. What should I do?

A3: Decomposition suggests that the reaction conditions are too harsh. If high temperatures are causing degradation, consider running the reaction at a lower temperature for a longer duration.[4] Additionally, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Confirm that all reagents and solvents are anhydrous, as water can deactivate strong nucleophiles or lead to unwanted hydrolysis of the substrate.[4][9]

Q4: My TLC plate shows many spots and no major product. What is happening?

A4: Multiple spots on a TLC plate often indicate side reactions or decomposition. This can occur when using very strong bases, like excess sodium hydride, which may react with other functional groups on your substrate or nucleophile.[10] Consider the following:

  • Reduce Base Equivalence: Use a slight excess (e.g., 1.1-1.2 equivalents) of the base.

  • Change the Order of Addition: If pre-forming an alkoxide, ensure all the hydride is consumed before adding the electrophile (this compound).[10]

  • Lower the Temperature: Uncontrolled exotherms upon reagent addition can lead to side reactions. Try adding reagents at a lower temperature (e.g., 0 °C) and then slowly warming the reaction.[10]

  • Dilute the Reaction: Running the reaction at a lower concentration can sometimes mitigate side reactions.[10]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low reactivity in the SNAr reaction of this compound.

Troubleshooting_Workflow start Low Reactivity or Conversion Observed check_purity Verify Reagent Purity (Substrate, Nucleophile, Solvent) start->check_purity check_nucleophile Is the Nucleophile Strong Enough? check_purity->check_nucleophile Yes action_purify Purify reagents. Use anhydrous solvents. check_purity->action_purify No check_temp Is the Temperature High Enough? check_nucleophile->check_temp Yes action_nucleophile Use stronger base (NaH, t-BuOK) to pre-form alkoxide/thiolate. Or, use a less hindered nucleophile. check_nucleophile->action_nucleophile No check_solvent Is the Solvent Optimal? check_temp->check_solvent Yes action_temp Increase temperature incrementally (e.g., 100 °C -> 150 °C). Consider microwave reactor. check_temp->action_temp No action_solvent Switch to high-boiling polar aprotic solvent (DMSO, NMP). check_solvent->action_solvent No end_success Reaction Optimized check_solvent->end_success Yes action_purify->check_nucleophile action_nucleophile->check_temp end_fail Consider Alternative Chemistry (e.g., Buchwald-Hartwig Coupling) action_nucleophile->end_fail action_temp->check_solvent action_temp->end_fail action_solvent->end_success action_solvent->end_fail

Caption: A step-by-step decision tree for troubleshooting SNAr reactions.

Reaction Mechanism and Electronic Effects

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The limited reactivity of this compound is due to the inefficient stabilization of the key Meisenheimer intermediate.

Caption: The two-step SNAr mechanism highlighting the key intermediate.

Summary of Reaction Conditions

The table below summarizes typical starting conditions for optimizing the SNAr reaction with this compound.

Nucleophile TypeExample BaseRecommended SolventTemperature (°C)Typical Time (h)Notes
Primary/Secondary AmineK₂CO₃, Cs₂CO₃, Et₃NDMF, DMSO80 - 1208 - 24A base is used to scavenge the HCl byproduct.[11]
PhenolNaH, t-BuOKTHF, DMF60 - 1006 - 18Pre-form the phenoxide at 0 °C to RT before adding the substrate.[8]
Aliphatic AlcoholNaHTHF, NMP100 - 15012 - 48Requires stronger conditions due to lower nucleophilicity of alkoxides.[4]
ThiolK₂CO₃, NaHDMF, DMSO25 - 802 - 12Thiolates are generally very potent nucleophiles.

Key Experimental Protocols

Protocol 1: Reaction with an Amine Nucleophile (e.g., Aniline)

  • Materials:

    • This compound (1.0 mmol)

    • Aniline (1.1 mmol)

    • Potassium carbonate (K₂CO₃) (1.5 mmol)

    • N,N-Dimethylformamide (DMF) (5 mL)

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 mmol), aniline (1.1 mmol), and potassium carbonate (1.5 mmol).[11]

    • Add DMF (5 mL) to the flask.

    • Attach a reflux condenser and heat the reaction mixture to 100-120 °C with vigorous stirring.[11]

    • Monitor the reaction progress by TLC or LC-MS (typically 8-12 hours).

    • Once complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (50 mL) with stirring to precipitate the product.[11]

    • Collect the solid by vacuum filtration, washing with water and a small amount of cold ethanol.

    • Dry the product under vacuum. Purify further by column chromatography on silica gel if necessary.[11]

Protocol 2: Reaction with a Phenol Nucleophile

  • Materials:

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)

    • Phenol (1.1 mmol)

    • Anhydrous Tetrahydrofuran (THF) or DMF (10 mL)

    • This compound (1.0 mmol)

    • Saturated aqueous NH₄Cl, Ethyl acetate, Brine

    • Flame-dried round-bottom flask, inert atmosphere (N₂ or Ar)

  • Procedure:

    • Wash the NaH (1.2 mmol) with anhydrous hexane to remove mineral oil and suspend it in anhydrous THF (5 mL) in a flame-dried flask under an inert atmosphere.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of the phenol (1.1 mmol) in anhydrous THF (5 mL) to the NaH suspension.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.[8]

    • Add a solution of this compound (1.0 mmol) in the same anhydrous solvent to the phenoxide solution.

    • Heat the reaction to 60-80 °C and monitor by TLC.[8]

    • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[4]

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[12]

References

Technical Support Center: Cross-Coupling Reactions with 2-Chloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with 2-Chloro-5-nitroquinoline in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this specific substrate, with a primary focus on preventing the common side reaction of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation a significant problem when working with this compound?

A1: this compound is an electron-deficient aryl chloride due to the strong electron-withdrawing effects of the nitro group and the quinoline ring. While this enhances the reactivity of the C-Cl bond towards oxidative addition in the desired cross-coupling catalytic cycle, it can also make the substrate more susceptible to side reactions. Dehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a common undesired pathway that consumes starting material and reduces the yield of the target product.[1]

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: Dehalogenation typically occurs through the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This can arise from several sources:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination, especially at elevated temperatures.

  • Solvents: Protic solvents like alcohols or residual water can act as hydride sources. Some aprotic solvents like DMF can also decompose to provide hydrides.

  • Reagents: Boronic acids in Suzuki coupling may contain traces of borane (B-H) species. Amines in Buchwald-Hartwig amination can also sometimes contribute to the formation of palladium-hydride intermediates.[1]

Q3: How does the nitro group at the 5-position influence the reaction?

A3: The strongly electron-withdrawing nitro group significantly activates the C-Cl bond at the 2-position towards oxidative addition, which is the first step in the catalytic cycle of most cross-coupling reactions.[2] This increased reactivity can be advantageous, potentially allowing for milder reaction conditions. However, the high electrophilicity of the quinoline ring can also increase the likelihood of competing nucleophilic attack and other side reactions.

Troubleshooting Guides

Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. However, dehalogenation can be a competitive pathway.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands generally promote the desired reductive elimination step over dehalogenation.

    • Recommendation: Switch to ligands such as XPhos, SPhos, or RuPhos, which have been shown to be effective in minimizing dehalogenation with challenging aryl chlorides.[1]

  • Base Selection: The base plays a crucial role. Strong bases can promote dehalogenation.

    • Recommendation: Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxide bases. Ensure the base is anhydrous if possible.[1]

  • Solvent Choice: The solvent can be a source of hydrides.

    • Recommendation: Use anhydrous, aprotic solvents like toluene or dioxane. Avoid alcoholic solvents. If using DMF, ensure it is of high purity and anhydrous.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the incidence of side reactions.

    • Recommendation: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Attempt to run the reaction at the lowest effective temperature.[1]

Issue 2: Low Yield and Dehalogenation in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination for C-N bond formation can also be affected by dehalogenation.

Troubleshooting Steps:

  • Catalyst System: The combination of palladium precursor and ligand is key.

    • Recommendation: Employ a catalyst system with a high turnover rate to favor the desired C-N coupling. Systems based on bulky, electron-rich ligands like BrettPhos or XantPhos are often effective.[3]

  • Base Optimization: Strong bases are often required, but they can be problematic.

    • Recommendation: While strong bases like NaOtBu or LHMDS are common, consider using K₃PO₄ or Cs₂CO₃ if dehalogenation is severe, although this may require higher temperatures.[4][5]

  • Amine Substrate: The nature of the amine can influence the reaction.

    • Recommendation: Ensure the amine is of high purity. For less nucleophilic amines, a stronger base or a more active catalyst system may be necessary.

Issue 3: Dehalogenation as a Major Byproduct in Sonogashira Coupling

Sonogashira coupling enables the formation of C-C triple bonds. Dehalogenation can compete with the desired alkynylation.

Troubleshooting Steps:

  • Copper Co-catalyst: The copper(I) co-catalyst is crucial for facilitating the desired reaction pathway.

    • Recommendation: Ensure the CuI is fresh and of high purity. The absence or deactivation of the copper co-catalyst can lead to an increase in side reactions.

  • Base and Solvent System: Amine bases are standard but can be a source of hydrides.

    • Recommendation: If using an amine base like triethylamine or diisopropylethylamine, ensure it is anhydrous. If dehalogenation persists, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or THF.[6]

  • Palladium Source and Ligand: The choice of palladium catalyst and ligand can influence the reaction outcome.

    • Recommendation: For challenging substrates, catalyst systems with bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can be more effective than traditional Pd(PPh₃)₄.[7]

Issue 4: Poor Conversion and Dehalogenation in Heck Reaction

The Heck reaction couples the aryl chloride with an alkene. Dehalogenation can be a significant issue, especially at the high temperatures often required.

Troubleshooting Steps:

  • Catalyst and Ligand: A highly active and stable catalyst is necessary.

    • Recommendation: For electron-deficient aryl chlorides, phosphine-free catalyst systems or those with robust ligands like bulky phosphines can be advantageous.[8][9]

  • Base Selection: The choice of base is critical for regenerating the active catalyst.

    • Recommendation: Organic bases like triethylamine are common. However, if dehalogenation is a problem, consider using an inorganic base like NaOAc or K₂CO₃.

  • Additives: Additives can sometimes suppress side reactions.

    • Recommendation: The addition of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can improve yields and minimize dehalogenation in some cases.[6]

  • Temperature Control: High temperatures can promote dehalogenation.

    • Recommendation: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Microwave heating can sometimes be beneficial by reducing the overall reaction time.[6]

Data Presentation: Comparative Reaction Conditions

The following tables provide representative starting conditions for various cross-coupling reactions with this compound. These are based on successful couplings of similar electron-deficient aryl chlorides and should be considered as starting points for optimization.

Table 1: Suzuki-Miyaura Coupling - Representative Conditions

ParameterCondition ACondition B
Palladium Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (4 mol%)SPhos (4 mol%)
Base K₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)
Solvent Toluene/H₂O (5:1)Dioxane/H₂O (4:1)
Temperature 100 °C90 °C
Typical Yield Range 70-90%75-95%
Dehalogenation <10%<5%

Table 2: Buchwald-Hartwig Amination - Representative Conditions

ParameterCondition ACondition B
Palladium Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand BrettPhos (4 mol%)XantPhos (4 mol%)
Base NaOtBu (1.2 equiv.)K₃PO₄ (2 equiv.)
Solvent TolueneDioxane
Temperature 100 °C110 °C
Typical Yield Range 65-85%60-80%
Dehalogenation 5-15%<10%

Table 3: Sonogashira Coupling - Representative Conditions

ParameterCondition ACondition B
Palladium Source Pd(PPh₃)₂Cl₂ (2 mol%)Pd(OAc)₂ (2 mol%)
Co-catalyst CuI (4 mol%)CuI (4 mol%)
Ligand PPh₃ (4 mol%)SPhos (4 mol%)
Base TriethylamineK₂CO₃ (2 equiv.)
Solvent THFDMF
Temperature 60 °C80 °C
Typical Yield Range 70-90%75-95%
Dehalogenation <10%<5%

Table 4: Heck Reaction - Representative Conditions

ParameterCondition ACondition B
Palladium Source Pd(OAc)₂ (2 mol%)PdCl₂(PPh₃)₂ (2 mol%)
Ligand P(o-tol)₃ (4 mol%)None
Base Triethylamine (2 equiv.)K₂CO₃ (2 equiv.)
Solvent DMFNMP
Temperature 120 °C130 °C
Typical Yield Range 60-80%55-75%
Dehalogenation 10-20%15-25%

Experimental Protocols

The following are detailed, representative methodologies for key cross-coupling reactions of this compound. Note: These are general starting points and may require optimization for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed for the arylation of this compound while minimizing dehalogenation.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Pd₂(dba)₃ (0.02 equiv.)

  • XPhos (0.04 equiv.)

  • K₃PO₄ (2.0 equiv.)

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio of toluene to water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the C-N coupling of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Pd(OAc)₂ (0.02 equiv.)

  • BrettPhos (0.04 equiv.)

  • NaOtBu (1.2 equiv.)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd(OAc)₂, BrettPhos, and NaOtBu to an oven-dried reaction tube.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat the mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent like ethyl acetate, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by flash chromatography or crystallization.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification start Combine Reactants: This compound, Coupling Partner, Base catalyst Add Pd Source and Ligand start->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to Optimized Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup and Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Dehalogenation cluster_solutions Potential Solutions start Significant Dehalogenation Observed? ligand Change Ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) start->ligand Yes base Change Base: Use weaker, non-nucleophilic inorganic base (e.g., K3PO4, Cs2CO3) start->base Yes temp Lower Temperature & Reduce Reaction Time start->temp Yes solvent Use Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) start->solvent Yes result Reduced Dehalogenation & Improved Yield ligand->result base->result temp->result solvent->result

Caption: Troubleshooting guide for dehalogenation in cross-coupling.

References

Technical Support Center: Purification of 2-Substituted-5-Nitroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-substituted-5-nitroquinolines from reaction mixtures.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Q1: My crude product is a dark, oily tar after the reaction work-up. How can I purify it?

A1: An oily or tar-like crude product is common when reaction byproducts or residual high-boiling solvents are present. The recommended method for purifying non-solid crude products is column chromatography.

  • Initial Step: Attempt to precipitate the product by triturating the oil with a non-polar solvent like hexanes. If a solid forms, it can be collected by filtration and further purified by recrystallization or chromatography.

  • Primary Method: If trituration fails, use column chromatography on silica gel.[1] Start by dissolving a small amount of the crude oil in a suitable solvent (e.g., dichloromethane) and running a Thin-Layer Chromatography (TLC) plate with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to find an optimal eluent for separation.[1] A "dry loading" technique, where the oily product is adsorbed onto a small amount of silica gel before being added to the column, is often effective for oils.

Q2: After column chromatography, my TLC shows multiple spots that are very close together. How can I improve the separation?

A2: Poor separation on a column, reflected by close or overlapping spots on a TLC plate, indicates that the chosen eluent system is not optimal for resolving your compound from impurities.

  • Adjust Solvent Polarity: If spots are clustered near the top of the TLC plate, the eluent is not polar enough. If they are clustered near the solvent front, the eluent is too polar. Try a shallower gradient or an isocratic (constant solvent ratio) elution with a finely-tuned solvent system.

  • Change Solvents: Sometimes, a different combination of solvents can improve separation due to different interactions with the silica gel. For example, replacing ethyl acetate with a mixture of dichloromethane and methanol might alter the selectivity.

  • Optimize Column Parameters: Use a longer column or a finer mesh silica gel (230-400 mesh is standard for flash chromatography) to increase the number of theoretical plates and improve resolution.[2] Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.[3]

Q3: My yield is very low after recrystallization. What went wrong?

A3: Low yield from recrystallization is a common issue and can stem from several factors.

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.

  • Using Too Much Solvent: Dissolving the crude product in the absolute minimum amount of hot solvent is critical.[4] Using an excessive volume will keep more of your product dissolved even after cooling, thus reducing the recovered yield.

  • Cooling Too Quickly: Rapid cooling (e.g., placing the flask directly in an ice bath) can cause the product to "crash out" as a fine powder, trapping impurities.[4] Slow cooling allows for the formation of larger, purer crystals.

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated funnel and a minimal amount of extra hot solvent to rinse.

Q4: I performed a nitration of a 2-substituted quinoline and suspect I have a mixture of 5-nitro and 8-nitro isomers. How can I separate them?

A4: The direct nitration of quinoline typically produces a mixture of 5- and 8-nitroquinolines.[1][5] Separating these positional isomers can be challenging.

  • Fractional Crystallization: In some cases, isomers can be separated by fractional crystallization. One patented method involves converting the nitroquinoline mixture to their hydrohalide salts and using a specific solvent system, like wet dimethylformamide (DMF), to selectively crystallize the 5-nitroquinoline hydrohalide.[5][6] The 5-nitro isomer is often less soluble under these conditions.

  • Preparative Chromatography: High-performance liquid chromatography (HPLC) or careful column chromatography is often required.[1] A reversed-phase C18 column is typically suitable for HPLC analysis and separation.[1] For column chromatography, a long column with a non-polar eluent system and a very shallow polarity gradient may be necessary to achieve baseline separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2-substituted-5-nitroquinolines?

A1: The two primary methods for purifying solid organic compounds like 2-substituted-5-nitroquinolines are column chromatography and recrystallization.

  • Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase (commonly silica gel) as a mobile phase (solvent) passes through it.[3][7] It is highly effective for separating complex mixtures, isomers, and removing baseline impurities.[1]

  • Recrystallization: This method purifies a solid by dissolving it in a hot solvent and allowing it to slowly cool, forming pure crystals while impurities remain in the solution.[8][9] It is an excellent technique for removing small amounts of impurities from a product that is already mostly pure.

Q2: How do I select an appropriate solvent system for column chromatography?

A2: The ideal solvent system (eluent) for column chromatography is typically determined by using Thin-Layer Chromatography (TLC). Spot your crude reaction mixture on a TLC plate and develop it in various solvent systems. The goal is to find a system where the desired product has a Retention Factor (Rf) of approximately 0.3-0.4, and is well-separated from all impurity spots.

Q3: What are the likely impurities in my reaction mixture?

A3: Impurities can originate from various sources in the synthesis of 2-substituted-5-nitroquinolines.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.

  • Isomeric Byproducts: Direct nitration can lead to the formation of other nitro-isomers, such as 8-nitroquinoline derivatives.[5]

  • Side-Reaction Products: Depending on the synthesis route, other byproducts may form. For example, in syntheses involving solvents like DMF at high temperatures, impurities can arise from the decomposition of the solvent itself.[10]

  • Over-reduction/Incomplete Reduction: If a nitro group is being introduced or modified, related impurities from incomplete or excessive reactions can occur.

Q4: Which analytical techniques are best for confirming the purity and identity of my final product?

A4: A combination of techniques is recommended to confirm both purity and structural identity.

  • For Purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for quantifying the purity of a sample.[1]

  • For Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm that the purified compound has the correct chemical structure.[1]

Data Presentation

Table 1: Comparison of Primary Purification Techniques
FeatureColumn ChromatographyRecrystallization
Principle Differential adsorption on a solid supportDifferential solubility in a solvent at varied temperatures[8]
Best For Complex mixtures, isomer separation, oily productsRemoving minor impurities from mostly pure solids
Yield Can be high, but losses can occur from streaking or irreversible adsorptionHighly dependent on solvent choice and technique; product remains in mother liquor
Scalability Can be scaled from milligrams to kilogramsCan be efficient for large quantities if a suitable solvent is found
Solvent Usage HighModerate
Time/Labor Labor-intensive and can be time-consumingGenerally faster than chromatography
Table 2: General Guidance for Column Chromatography Solvents

This table provides starting points for eluent systems. The optimal ratio must be determined experimentally using TLC.

2-Substituent PolarityExample SubstituentsStarting Eluent System (Hexanes/Ethyl Acetate)
Low Polarity -Alkyl, -Aryl95:5 to 90:10
Medium Polarity -Ester, -Ether, -Halogen85:15 to 70:30
High Polarity -Amine, -Alcohol, -Carboxylic Acid60:40 to 50:50 (May require more polar solvents like CH₂Cl₂/MeOH)

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[7]

  • Pack the Column (Slurry Method): In a beaker, create a slurry of silica gel in the initial, least polar eluent. Pour this slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[7] Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.[11]

  • Load the Sample (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[2]

  • Elute the Column: Gently add the eluent to the top of the column. Begin collecting fractions while applying gentle pressure to the top of the column (flash chromatography).

  • Increase Polarity: If necessary, gradually increase the polarity of the eluent according to your TLC analysis to elute more polar compounds.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Choose a Solvent: Select a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[4]

  • Dissolve the Crude Solid: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorize (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Cool Slowly: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]

  • Collect Crystals: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Allow the crystals to air dry completely.

Visualizations

Experimental and Logical Workflows

G cluster_0 Purification Workflow Crude Crude Reaction Mixture Extract Aqueous Workup / Extraction Crude->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification Step Concentrate->Purify Analyze Purity Analysis (TLC/HPLC) Purify->Analyze Pure Pure 2-Substituted-5-Nitroquinoline Analyze->Pure

Caption: General experimental workflow for purification.

G cluster_1 Troubleshooting: Impure Fractions Start Analyze fractions by TLC Q1 Are multiple spots present? Start->Q1 A1_No Product is pure Q1->A1_No No Q2 Are spots overlapping / streaking? Q1->Q2 Yes A1_Yes Combine only pure fractions A2_Yes Re-purify using a less polar or different eluent system Q2->A2_Yes Yes A2_No Impurity is baseline or not UV-active. Consider NMR/MS analysis. Q2->A2_No No A2_Yes->A1_Yes

Caption: Decision tree for analyzing impure fractions.

G cluster_2 Common Impurity Sources Source1 Incomplete Reaction Impurity1 Unreacted Starting Materials Source1->Impurity1 Source2 Reaction Conditions (e.g., high temp, wrong pH) Impurity2 Decomposition Products Source2->Impurity2 Source3 Non-selective Reagents Impurity3 Isomeric Byproducts (e.g., 8-nitro isomer) Source3->Impurity3

Caption: Logical relationships of impurity sources.

References

Technical Support Center: 2-Chloro-5-nitroquinoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions with 2-chloro-5-nitroquinoline. The following sections detail the impact of base and ligand selection on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with this compound resulting in low to no yield?

A1: The coupling of this compound can be challenging due to the electronic properties of the substrate. The electron-withdrawing nitro group deactivates the aryl chloride, making the oxidative addition step in the catalytic cycle more difficult. Furthermore, the nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition. Overcoming these challenges often requires careful selection of a highly active catalyst system, including an appropriate electron-rich, bulky phosphine ligand and a suitable base.[1]

Q2: How do I select the optimal base for my coupling reaction?

A2: The base is critical for activating the coupling partner (e.g., boronic acid in Suzuki coupling, amine in Buchwald-Hartwig amination) to facilitate the transmetalation step.[2][3] For challenging substrates like this compound, stronger bases are often necessary. Inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃) or organic bases like triethylamine (TEA).[4][5] The solubility of the base in the chosen solvent is also a key factor to consider.[6]

Q3: Which type of ligand is most effective for coupling an unreactive aryl chloride like this compound?

A3: Standard phosphine ligands like triphenylphosphine (PPh₃) may be insufficient for activating the C-Cl bond of this compound. Bulky, electron-rich biaryl phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos, RuPhos) and other sterically hindered phosphines (e.g., P(t-Bu)₃), are generally required to promote the challenging oxidative addition step.[7][8] These ligands stabilize the palladium center and facilitate the catalytic cycle.

Q4: What are common side reactions to watch out for, and how can I minimize them?

A4: Common side reactions include hydrodehalogenation (replacement of the chlorine with hydrogen), homocoupling of the coupling partners, and protodeborylation of the boronic acid (in Suzuki reactions). Hydrodehalogenation can be minimized by ensuring strictly anhydrous conditions and choosing a stable catalyst.[1] Homocoupling is often promoted by the presence of oxygen, so thorough degassing of solvents and maintaining an inert atmosphere is crucial.[1] Protodeborylation can be mitigated by using milder bases, lower reaction temperatures, or by using more stable boronic esters instead of boronic acids.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate ligand for aryl chloride coupling. 3. Insufficiently strong base. 4. Low reaction temperature.1. Use a fresh batch of palladium precursor and ligand. 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). 3. Change to a stronger base, such as K₃PO₄ or Cs₂CO₃.[5] 4. Gradually increase the reaction temperature.
Dehalogenation of Starting Material 1. Presence of a hydride source (e.g., from solvent or base). 2. Catalyst decomposition.1. Use anhydrous solvents and ensure the base is not a hydride source. 2. Employ a more stable palladium precatalyst or adjust the ligand-to-metal ratio.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inefficient transmetalation.1. Thoroughly degas all solvents and maintain a robust inert atmosphere (N₂ or Ar). 2. Use a different base or solvent system to improve the solubility and reactivity of the boronate species.
Protodeborylation of Boronic Acid 1. Harsh reaction conditions (high temperature, strong base). 2. Excess water in the reaction mixture.1. Lower the reaction temperature or use a milder base if possible. 2. Use a boronic ester (e.g., pinacol ester) for enhanced stability.[1] 3. Minimize the amount of water in the solvent system.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

Reaction conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), solvent (5 mL), 100 °C, 12 h. Data is illustrative and adapted from similar systems.[2]

EntryBaseSolventYield (%)
1K₃PO₄Toluene95
2Cs₂CO₃Dioxane92
3K₂CO₃Dioxane/H₂O85
4Na₂CO₃DME/H₂O78
5TEAToluene45
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient catalyst activation. 2. Unsuitable ligand for the specific amine and aryl chloride. 3. Incorrect base strength or solubility.1. Use a palladium precatalyst for more reliable generation of the active Pd(0) species. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[7] 3. For aryl chlorides, a strong base like NaOt-Bu or LHMDS is often required.[3]
Side Product Formation (e.g., Hydrodehalogenation) 1. Catalyst deactivation pathway is favored. 2. Presence of water or other protic impurities.1. This can be more prevalent with electron-poor aryl halides. Try a different ligand or a lower reaction temperature. 2. Ensure all reagents and solvents are strictly anhydrous.
Reaction Stalls Before Completion 1. Catalyst decomposition over time. 2. Product inhibition of the catalyst.1. Consider a higher catalyst loading or the use of a more robust precatalyst. 2. Try a different solvent to improve product solubility and minimize coordination to the palladium center.

Table 2: Effect of Ligand on Buchwald-Hartwig Amination Yield

Reaction conditions: Bromobenzene (1.0 mmol), diphenylamine (1.2 mmol), [Pd(allyl)Cl]₂ (1 mol%), NaOt-Bu (1.4 mmol), Toluene (5 mL), 100 °C, 24 h. Data is illustrative and adapted from similar systems.[7]

EntryLigandYield (%)
1XPhos96
2RuPhos96
3SPhos94
4P(t-Bu)₃88
5DPPF65
Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between this compound and terminal alkynes.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently active catalyst system for aryl chloride. 2. Inappropriate base. 3. Copper-free conditions are not optimal.1. Use a catalyst system known to be effective for aryl chlorides, such as a palladium source with a bulky, electron-rich phosphine ligand. 2. An amine base like triethylamine or diisopropylamine is typically used, which also acts as a solvent in some cases.[9][10] 3. While copper-free Sonogashira reactions are common, the addition of a copper(I) co-catalyst (e.g., CuI) can significantly accelerate the reaction.[9]
Glaser Homocoupling of Alkyne 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Reduce the loading of the copper co-catalyst.
Decomposition of Starting Materials 1. High reaction temperatures. 2. Base sensitivity of functional groups.1. Attempt the reaction at a lower temperature, although this may require a more active catalyst. 2. If the nitro group is sensitive to the amine base, consider using an inorganic base like K₂CO₃ or Cs₂CO₃.[11]

Table 3: Effect of Base and Additive on Sonogashira Coupling Yield

Reaction conditions: Iodobenzene (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (2 mol%), solvent (5 mL), room temperature, 6 h. Data is illustrative and adapted from similar systems.

EntryBaseAdditiveYield (%)
1Et₃NCuI (1 mol%)95
2i-Pr₂NHCuI (1 mol%)92
3Et₃NNone (Copper-free)65
4K₂CO₃CuI (1 mol%)75
5Cs₂CO₃CuI (1 mol%)80

Experimental Protocols

The following are generalized experimental protocols that should serve as a starting point for the coupling reactions of this compound. Optimization of specific parameters will likely be necessary.

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane, toluene, or THF, often with a small amount of water) via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1][12][13]

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to a dry reaction vessel.

  • Add this compound (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[14]

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, which can also serve as the solvent).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[15]

Visualizing Reaction Workflows and Concepts

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ reagents Ar-X + R-B(OR)₂ oa_complex Ar-Pd(II)(X)L₂ trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 product Ar-R trans_complex->product Reductive Elimination reagents->oa_complex Oxidative Addition base Base base->oa_complex Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - this compound - Amine - Pd Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (N₂/Ar) setup->inert solvent Add Degassed Anhydrous Solvent inert->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor by TLC / LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product Ligand_Base_Relationship substrate This compound (Electron-deficient, sterically unhindered) ligand Ligand Choice substrate->ligand base Base Choice substrate->base bulky_ligand Bulky, Electron-Rich (e.g., XPhos, SPhos) ligand->bulky_ligand Favors Oxidative Addition weak_ligand Less Bulky (e.g., PPh₃) ligand->weak_ligand May be ineffective strong_base Strong Base (e.g., K₃PO₄, NaOt-Bu) base->strong_base Facilitates Transmetalation/ Amine Deprotonation weak_base Weak Base (e.g., Na₂CO₃, TEA) base->weak_base May result in low yield outcome Reaction Outcome (Yield, Selectivity, Rate) bulky_ligand->outcome weak_ligand->outcome strong_base->outcome weak_base->outcome

References

Technical Support Center: Suzuki-Miyaura Coupling of 2-Chloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing the Suzuki-Miyaura cross-coupling reaction between 2-Chloro-5-nitroquinoline and various boronic acids, with a primary focus on minimizing the formation of homocoupling byproducts.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

This guide addresses the common issue of boronic acid homocoupling, a prevalent side reaction that reduces the yield of the desired cross-coupled product and complicates purification.

Problem Potential Cause Recommended Solution
Significant formation of boronic acid homocoupling byproduct is observed. Presence of Dissolved Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a key species in promoting the homocoupling pathway.[1][2][3]Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for 20-30 minutes prior to use. Maintaining a positive pressure of inert gas throughout the reaction is crucial. For highly sensitive reactions, employ the freeze-pump-thaw method for solvent purification.[1][2][4]
Use of a Pd(II) Precatalyst: Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can directly react with the boronic acid to generate the homocoupled product during the in-situ reduction to the active Pd(0) species.[2][3]Employ a Pd(0) Source: Utilize a Pd(0) precatalyst such as Pd₂(dba)₃ or a pre-formed Pd(0) catalyst with a suitable ligand. If a Pd(II) source is unavoidable, consider the addition of a mild reducing agent like potassium formate to facilitate the reduction to Pd(0) before the addition of the coupling partners.[1]
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. For an electron-deficient substrate like this compound, the choice of ligand is paramount.[5]Use Bulky, Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or DavePhos. These ligands promote the desired oxidative addition and reductive elimination steps, sterically hindering the formation of the diarylpalladium intermediate that leads to homocoupling.[6]
Suboptimal Base Selection: The choice and strength of the base can significantly impact the reaction outcome by influencing the rate of transmetalation and the stability of the boronic acid.Screen Different Bases: Test a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. For base-sensitive substrates, a weaker base like KF might be beneficial. The optimal base will depend on the specific boronic acid and reaction conditions.[7]
High Reaction Temperature: Elevated temperatures, while often necessary for activating the C-Cl bond, can also accelerate side reactions, including homocoupling and catalyst decomposition.Optimize Reaction Temperature: While a higher temperature might be required for the initial oxidative addition, it's crucial to find a balance. Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress. A gradual increase in temperature might be necessary if the reaction is sluggish.
Boronic Acid Instability: Boronic acids, especially heteroaryl and electron-deficient ones, can be prone to protodeboronation and homocoupling.Use Boronic Esters: Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates. These reagents often exhibit greater stability and can lead to cleaner reactions with reduced homocoupling.[1][3]

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura coupling of this compound challenging?

A1: The primary challenge lies in the low reactivity of the aryl chloride bond compared to bromides or iodides, making the oxidative addition step of the catalytic cycle more difficult.[8] The electron-withdrawing nitro group further influences the electronic properties of the quinoline ring, which can affect catalyst activity.[9]

Q2: What is the general mechanism of the Suzuki-Miyaura coupling reaction?

A2: The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium complex.[10]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or toluene, often with the addition of water, are commonly used. The presence of water can be crucial for the activation of the boronic acid with certain bases.[11]

Q4: Can I use microwave irradiation to promote the reaction?

A4: Yes, microwave heating can be an effective technique to accelerate the reaction and improve yields, especially for challenging substrates like aryl chlorides. It allows for rapid and uniform heating, which can help overcome the activation energy barrier for the oxidative addition step.

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/water 10:1)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid (or ester), and the base.

  • Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the ligand.

  • Solvent Addition: Add the degassed solvent mixture via a syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the desired coupled product.

Data Presentation

Table 1: Effect of Ligand and Base on the Yield and Homocoupling of a Model Reaction

Reaction Conditions: this compound (1 mmol), Phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (2 mmol), Dioxane/H₂O (10:1), 100 °C, 24 h.

EntryLigandBaseDesired Product Yield (%)Homocoupling Byproduct (%)
1PPh₃K₂CO₃2540
2P(t-Bu)₃K₂CO₃4525
3SPhosK₃PO₄85<5
4XPhosCs₂CO₃82<5
5RuPhosK₃PO₄78<10

Note: The data presented in this table is illustrative and based on general trends observed in the literature for similar challenging Suzuki-Miyaura couplings. Actual results may vary.

Visualizations

Troubleshooting_Homocoupling start High Homocoupling Observed cause1 Presence of Oxygen? start->cause1 cause2 Pd(II) Precatalyst Used? cause1->cause2 No solution1 Rigorous Degassing (Inert Gas Sparging / Freeze-Pump-Thaw) cause1->solution1 Yes cause3 Suboptimal Ligand? cause2->cause3 No solution2 Use Pd(0) Precatalyst (e.g., Pd2(dba)3) cause2->solution2 Yes cause4 Suboptimal Base/Solvent? cause3->cause4 No solution3 Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) cause3->solution3 Yes solution4 Screen Bases and Solvents (e.g., K3PO4, Cs2CO3 in Dioxane/H2O) cause4->solution4 Yes end Homocoupling Minimized cause4->end No solution1->cause2 solution2->cause3 solution3->cause4 solution4->end

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-Cl(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)-R'(L_n) transmetalation->r_pd_r r_b_oh2 R'-B(OH)2 + Base r_b_oh2->transmetalation reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' (Desired Product) reductive_elimination->product ar_cl This compound (Ar-Cl) ar_cl->oxidative_addition

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

stability of 2-Chloro-5-nitroquinoline under basic reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-nitroquinoline, focusing on its stability under basic reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under basic conditions?

A1: The primary stability concern for this compound in a basic medium is its susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 position. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the quinoline ring, making the chlorine atom a good leaving group. In the presence of a strong nucleophile like a hydroxide ion (OH-), the chloro group can be displaced to form 2-hydroxy-5-nitroquinoline. At elevated temperatures or with strong bases, further degradation of the quinoline ring system may occur.

Q2: What is the expected major degradation product of this compound in a basic aqueous solution?

A2: Under basic aqueous conditions, the expected major product is 2-hydroxy-5-nitroquinoline, resulting from the hydrolysis of the C-Cl bond.[1] This reaction is a nucleophilic aromatic substitution where the hydroxide ion acts as the nucleophile.

Q3: Can the nitro group be affected by basic conditions?

A3: While the primary reaction site is the C2-chloro group, the nitro group can be susceptible to reduction, especially in the presence of reducing agents that might be present in the reaction mixture.[2] However, under typical aqueous basic conditions without additional reagents, the nitro group is generally stable.

Q4: How can I monitor the stability of this compound in my reaction?

A4: The stability of this compound can be effectively monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] These methods allow for the quantification of the parent compound and the detection and identification of potential degradation products over time. UV-Vis spectroscopy can also be a useful tool to observe changes in the electronic structure of the molecule, which would indicate a reaction is occurring.[5]

Troubleshooting Guides

Issue 1: Rapid disappearance of this compound in the presence of a base.
  • Possible Cause: The reaction conditions (temperature, base concentration) are too harsh, leading to rapid hydrolysis or degradation.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of nucleophilic substitution.

    • Reduce Base Concentration: Use a weaker base or a lower concentration of the strong base to slow down the reaction.

    • Time-Course Study: Conduct a time-course study at various temperatures and base concentrations to determine the optimal conditions for your desired transformation while minimizing degradation of the starting material.

Issue 2: Formation of multiple unexpected products.
  • Possible Cause: Besides the expected hydrolysis product, other side reactions may be occurring, such as degradation of the quinoline ring or reactions involving the nitro group.

  • Troubleshooting Steps:

    • Inert Atmosphere: If oxidative degradation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Product Identification: Use techniques like LC-MS or GC-MS to identify the structures of the unexpected products. This will provide insight into the degradation pathways.

    • pH Control: Maintain a constant pH throughout the reaction using a suitable buffer system to avoid uncontrolled side reactions.

Issue 3: Low yield of the desired product when performing a reaction with another nucleophile in the presence of a base.
  • Possible Cause: The hydroxide ion from the basic medium is competing with your desired nucleophile, leading to the formation of 2-hydroxy-5-nitroquinoline as a byproduct.

  • Troubleshooting Steps:

    • Anhydrous Conditions: If possible, use a non-aqueous solvent and a non-hydroxide base (e.g., a tertiary amine like triethylamine or an inorganic base like potassium carbonate) to minimize the competing hydrolysis reaction.

    • Stronger Nucleophile: Employ a more potent nucleophile that can react faster with the this compound than the hydroxide ion.

    • Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst can facilitate the reaction of a nucleophile from the aqueous phase with the substrate in the organic phase, potentially favoring the desired reaction over hydrolysis.

Data Presentation

The following table is a template for summarizing quantitative data on the stability of this compound under various basic conditions. Researchers should populate this table with their experimentally determined data.

ConditionTemperature (°C)BaseBase Concentration (M)Half-life (t½) (hours)Major Degradation Product(s)
125NaOH0.1Data to be determined2-hydroxy-5-nitroquinoline
250NaOH0.1Data to be determined2-hydroxy-5-nitroquinoline
325K₂CO₃0.5Data to be determined2-hydroxy-5-nitroquinoline
450K₂CO₃0.5Data to be determined2-hydroxy-5-nitroquinoline
525Et₃N1.0Data to be determinedMinimal degradation

Experimental Protocols

Protocol 1: Determination of the Hydrolytic Stability of this compound

Objective: To determine the rate of hydrolysis of this compound at a given pH and temperature.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). Prepare a buffered aqueous solution at the desired pH (e.g., pH 10, 12).

  • Reaction Setup: In a thermostated reaction vessel, add the buffered aqueous solution. Allow the temperature to equilibrate.

  • Initiation of Reaction: Add a small aliquot of the this compound stock solution to the buffered solution to achieve the desired starting concentration.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquots by neutralizing the base with an acid (e.g., dilute HCl) to a pH where the hydrolysis is negligible.

  • Analysis: Analyze the quenched samples by a validated HPLC method to determine the concentration of remaining this compound and the formation of 2-hydroxy-5-nitroquinoline.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k). The half-life can be calculated using the equation: t½ = 0.693 / k.

Protocol 2: HPLC Method for Monitoring the Stability of this compound

Objective: To develop an HPLC method for the separation and quantification of this compound and its primary degradation product, 2-hydroxy-5-nitroquinoline.

Methodological Parameters (starting point for optimization):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectra of the analyte and product (e.g., 254 nm or 280 nm).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare standard solutions of known concentrations of this compound and 2-hydroxy-5-nitroquinoline in the mobile phase.

  • Calibration Curve: Inject the standard solutions to generate a calibration curve for each compound.

  • Sample Analysis: Inject the quenched reaction samples.

  • Quantification: Determine the concentration of each compound in the samples by comparing their peak areas to the calibration curves.

Visualizations

Stability_Troubleshooting_Workflow start Experiment with this compound under basic conditions issue Encountering Stability Issue? start->issue rapid_disappearance Rapid Disappearance of Starting Material issue->rapid_disappearance Yes multiple_products Formation of Multiple Unexpected Products issue->multiple_products Yes low_yield Low Yield of Desired Product issue->low_yield Yes end Optimized Reaction Conditions issue->end No solution_rapid Lower Temperature Reduce Base Concentration Conduct Time-Course Study rapid_disappearance->solution_rapid solution_multiple Use Inert Atmosphere Identify Products (LC-MS/GC-MS) Control pH with Buffer multiple_products->solution_multiple solution_low_yield Use Anhydrous Conditions Employ Stronger Nucleophile Consider Phase-Transfer Catalyst low_yield->solution_low_yield solution_rapid->end solution_multiple->end solution_low_yield->end

Caption: Troubleshooting workflow for stability issues with this compound.

Degradation_Pathway start This compound intermediate Meisenheimer Complex (intermediate) start->intermediate + OH⁻ (Nucleophilic Attack) product 2-Hydroxy-5-nitroquinoline intermediate->product - Cl⁻ (Loss of Leaving Group) further_degradation Further Degradation (e.g., ring opening under harsh conditions) product->further_degradation Harsh Basic Conditions (e.g., high temp, high [OH⁻])

Caption: Proposed degradation pathway of this compound in basic media.

References

Technical Support Center: Scaling Up Reactions with 2-Chloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of chemical reactions involving 2-Chloro-5-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning from laboratory-scale to large-scale production.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting guidance for specific issues that may arise during the scale-up of reactions with this compound.

Q1: We are observing a significant decrease in yield and an increase in impurities when scaling up our nucleophilic substitution reaction with this compound. What are the likely causes and how can we address them?

A1: A drop in yield and an increase in impurities during scale-up are common challenges that often stem from issues with mass and heat transfer, as well as changes in reaction kinetics.[1]

Key Factors and Troubleshooting Strategies:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and the formation of impurities.[1] Inadequate heat removal can also cause thermal runaway, leading to the degradation of both reactants and products.[1]

    • Troubleshooting:

      • Improve Agitation: Transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure better homogeneity.[1]

      • Controlled Reagent Addition: Instead of adding reagents all at once, utilize a controlled addition profile via a syringe pump or dropping funnel. This helps to manage the reaction exotherm and maintain a consistent temperature.[1]

      • Enhance Heat Transfer: Ensure your reactor is equipped with a jacketed cooling system and that the heat transfer fluid is circulating at an adequate rate. For highly exothermic reactions, consider a reactor with a higher surface-area-to-volume ratio.[1]

  • Changes in Reaction Kinetics: The surface-area-to-volume ratio decreases as the scale increases, which can affect phase boundaries and mass transfer between phases, thereby altering the reaction kinetics.[1]

    • Troubleshooting:

      • Re-optimize Reaction Parameters: Systematically re-evaluate key reaction parameters such as temperature, concentration, and catalyst loading at the new scale. What worked optimally in a round-bottom flask may not be ideal in a larger reactor.[1][2]

Q2: During the work-up of our large-scale reaction, we are struggling with the isolation and purification of the product derived from this compound. What could be the issue?

A2: Product isolation and purification challenges at scale are often related to solubility, crystal form, and the presence of closely related impurities.

  • Solubility and Crystallization Issues:

    • Problem: The crude product may be an oil or may not crystallize well, which can be due to the presence of impurities that inhibit crystal growth.[1]

    • Troubleshooting:

      • Solvent Screening: Conduct a solvent screen to identify a suitable solvent or solvent mixture that consistently produces the desired crystalline form.[1]

      • Preliminary Purification: If the crude product is difficult to crystallize, consider a preliminary purification step, such as column chromatography or a charcoal treatment, to remove problematic impurities before the final crystallization.[1]

  • Removal of Isomeric Impurities:

    • Problem: Side reactions can lead to the formation of isomeric byproducts that have similar physical properties to the desired product, making them difficult to separate by standard crystallization or chromatography. For instance, in reactions involving the quinoline ring, substitution at different positions can occur.[3]

    • Troubleshooting:

      • Recrystallization: This is a primary and cost-effective purification method for solid compounds.[4] Experiment with different solvents to maximize the purity of the crystalline product.

      • Column Chromatography: While less ideal for very large scales due to cost, it can be effective for removing closely related impurities. A careful selection of the stationary and mobile phases is crucial.[4]

Q3: We are concerned about the safety of scaling up a reaction involving this compound, particularly due to the nitro group. What are the key safety considerations?

A3: Safety is a critical aspect of scaling up any chemical process, and the presence of a nitro group in this compound warrants special attention due to the potential for exothermic decomposition and other hazards.

  • Thermal Stability: Nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures.

    • Recommendation: Conduct thermal hazard analysis (e.g., Differential Scanning Calorimetry - DSC) to determine the onset of decomposition and ensure that the reaction and work-up temperatures are well below this limit.

  • Handling and Exposure: this compound is a chemical that requires careful handling to avoid exposure.

    • Recommendation: Always handle the compound in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5][6] Avoid inhalation of dust or mists.[5]

  • Runaway Reactions: Poor temperature control during scale-up can lead to a runaway reaction, which is a significant safety hazard.[7]

    • Recommendation: Implement robust temperature monitoring and control systems. Ensure that the cooling capacity of the reactor is sufficient to handle the heat generated by the reaction.

Quantitative Data Summary

The following table summarizes typical reaction parameters that may need to be adjusted during the scale-up process. The values provided are illustrative and should be optimized for your specific reaction.

ParameterLab-Scale (e.g., 1g)Pilot-Scale (e.g., 100g)Production-Scale (e.g., 10kg)Key Considerations for Scale-Up
Solvent Volume 10-20 mL1-2 L100-200 LEnsure efficient mixing and heat transfer.
Agitation Magnetic StirrerOverhead Mechanical StirrerHigh-Torque Mechanical StirrerImpeller design is critical for homogeneity.[1]
Reagent Addition Manual (pipette/spatula)Dropping Funnel/Syringe PumpMetering PumpControlled addition is crucial for managing exotherms.[1]
Temperature Control Oil Bath/Ice BathJacketed Reactor with ChillerAutomated Temperature Control SystemPrecise temperature control is vital for selectivity and safety.[3]
Reaction Time 2-4 hours4-8 hours8-16 hoursMay need to be adjusted based on mass transfer limitations.
Work-up Separatory Funnel/BeakerLarge Separatory Funnel/ReactorCentrifuge/Filter PressEfficiency of extraction and filtration can change with scale.
Purification Column ChromatographyRecrystallizationRecrystallization/FiltrationChromatography is often not feasible at very large scales.[8]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) on this compound (Lab-Scale)

This protocol is a general guideline and should be adapted for the specific nucleophile and reaction conditions.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).

  • Solvent and Base: Add a suitable polar aprotic solvent (e.g., DMF, 10 mL) and a base (e.g., K₂CO₃, 2.0 mmol).

  • Nucleophile Addition: Add the desired nucleophile (e.g., an amine or alcohol, 1.2 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water (50 mL).

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield in Scale-Up

Low_Yield_Troubleshooting cluster_mixing Mixing Issues cluster_temp Temperature Issues cluster_kinetics Kinetic Issues start Low Yield at Larger Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Temperature Control start->check_temp check_kinetics Re-evaluate Reaction Kinetics start->check_kinetics improve_agitation Improve Agitation (e.g., overhead stirrer) check_mixing->improve_agitation controlled_addition Controlled Reagent Addition check_temp->controlled_addition enhance_cooling Enhance Cooling Capacity check_temp->enhance_cooling reoptimize_params Re-optimize Parameters (Concentration, Temp, etc.) check_kinetics->reoptimize_params end_node Improved Yield improve_agitation->end_node controlled_addition->end_node enhance_cooling->end_node reoptimize_params->end_node Scale_Up_Workflow lab_scale Lab-Scale Synthesis (mg to g) process_dev Process Development & Parameter Optimization lab_scale->process_dev Identify Key Parameters pilot_scale Pilot-Scale Production (g to kg) process_dev->pilot_scale Implement at Intermediate Scale commercial_scale Commercial-Scale Production (kg+) pilot_scale->commercial_scale Final Scale-Up

References

Technical Support Center: Improving Regioselectivity in Reactions with Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address challenges related to regioselectivity in reactions involving substituted quinolines. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve specific experimental issues and enhance the regiochemical outcome of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?

A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1][2] For instance, in the Friedländer synthesis, reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to a mixture of two distinct regioisomers, which complicates purification and reduces the yield of the desired product.[1][3] Similarly, the Combes synthesis using unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1][2][3]

Q2: What key factors influence the regiochemical outcome in quinoline reactions?

A2: The regioselectivity of reactions on the quinoline ring is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1][2]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the quinoline ring or reactants directs the reaction to a specific position. In electrophilic substitution, reactions preferentially occur at the more electron-rich carbocyclic (benzene) ring, typically at the C5 and C8 positions.[4][5] In nucleophilic substitution, the electron-deficient pyridinic ring is favored, primarily at the C2 and C4 positions.[4]

  • Steric Hindrance: Bulky substituents can block access to certain positions, favoring reaction at less sterically hindered sites.[1][2]

  • Reaction Conditions: The choice of catalyst, ligands, solvent, temperature, and additives can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1][6]

Q3: How do modern synthetic methods, like C-H functionalization, control regioselectivity in quinoline derivatization?

A3: Transition metal-catalyzed C-H functionalization has become a powerful strategy for the regioselective derivatization of quinolines.[1][7][8] This approach offers a more direct and atom-economical alternative to classical methods.[7] Control over regioselectivity is typically achieved through:

  • Directing Groups (DGs): A functional group is installed on the quinoline (often at the C8 position, like an 8-aminoquinoline group) that coordinates to the metal catalyst, directing the functionalization to a specific, often adjacent, C-H bond (e.g., C7) or another accessible position.[7][9]

  • Inherent Substrate Reactivity: The intrinsic electronic properties of the quinoline ring can direct functionalization. The C2 position is often readily functionalized due to the coordinating effect of the ring nitrogen and the acidity of the C2-H bond.[10] Using quinoline N-oxides can further activate the C2 and C8 positions.[7][11]

  • Catalyst and Ligand Control: By carefully selecting the metal catalyst (e.g., Pd, Rh, Ni, Cu) and its coordinating ligands, it's possible to steer the reaction to a desired position, even to more challenging distal positions like C3, C4, and C5.[6][10][12]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones
  • Symptom: Formation of a mixture of quinoline regioisomers, leading to difficult purification and reduced yield of the desired product.[1][2]

  • Possible Causes & Solutions:

    • Cause: Lack of control over the initial condensation step between the 2-aminoaryl ketone and the unsymmetrical ketone.[1]

    • Solution 1: Catalyst Selection: The choice of catalyst is crucial. While traditional acid or base catalysis can be unselective, specific catalysts can favor one isomer. For instance, the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has demonstrated high regioselectivity (up to 96:4) for the 2-substituted quinoline.[2] Lewis acids may also improve selectivity.[2]

    • Solution 2: Substrate Modification: If possible, modify the substituents on the starting materials. Introducing a bulkier group can leverage steric hindrance to favor the formation of the less hindered product.[1]

    • Solution 3: Optimization of Reaction Conditions: Systematically vary the solvent, temperature, and reaction time to identify conditions that favor the formation of a single isomer.[1]

  • Objective: To synthesize a 2-substituted quinoline with high regioselectivity from an o-aminoaromatic aldehyde and an unsymmetrical methyl ketone.[2]

  • Detailed Protocol:

    • To a solution of the o-aminoaromatic aldehyde (e.g., 2-aminobenzaldehyde, 1.0 mmol) and the selected catalyst (e.g., TABO, 0.1 mmol) in a suitable solvent (e.g., toluene, 5 mL), slowly add the unsymmetrical methyl ketone (e.g., 2-butanone, 1.2 mmol) at an elevated temperature.[2]

    • Maintain the reaction at the desired temperature and monitor its progress by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

    • Determine the ratio of regioisomers in the crude product using ¹H NMR spectroscopy or GC analysis.[1]

    • Purify the desired product by column chromatography on silica gel.[1]

CatalystSolventTemperature (°C)Ratio of Regioisomers (2-subst. : 4-subst.)Yield (%)Reference
TABOToluene11096 : 4>90[2]
PyrrolidineToluene11075 : 25~85[2]
p-TsOHEthanol8060 : 40~70[1]
KOHEthanol8055 : 45~65[1]
Issue 2: Lack of Selectivity in Direct C-H Functionalization
  • Symptom: Functionalization occurs at multiple positions (e.g., a mixture of C2, C3, and C8 products) when a single regioisomer is desired.

  • Possible Causes & Solutions:

    • Cause: The reaction conditions are not selective enough to differentiate between multiple reactive C-H bonds. The intrinsic reactivity of the quinoline ring may lead to a mixture of products.[10]

    • Solution 1: Employ a Directing Group (DG): The use of a directing group, such as the 8-aminoquinoline auxiliary, is a robust strategy to achieve high regioselectivity.[7] The DG chelates to the metal catalyst and directs C-H activation to a specific site, commonly C5 or C7.[7]

    • Solution 2: Modify the Catalyst System: The choice of metal catalyst and ligand is critical. For example, while palladium catalysts often favor C2 functionalization, nickel catalysts can be used for selective C3-functionalization.[12][13] Rhodium catalysts are often employed for C2 or C8 functionalization depending on the substrate and conditions.[7]

    • Solution 3: Utilize Quinoline N-Oxide: Converting the quinoline to its N-oxide derivative enhances the reactivity of the C2 and C8 positions, often leading to highly selective functionalization at these sites.[6][7] This strategy has been successfully applied in Pd-catalyzed C2-arylation and Cu-catalyzed C2-amination.[7]

  • Objective: To achieve highly regioselective arylation at the C2 position of a quinoline N-oxide.

  • Detailed Protocol:

    • In a reaction vessel, combine quinoline N-oxide (1.0 mmol), the arylating agent (e.g., aryl bromide, 1.5 mmol), Pd(OAc)₂ (5 mol%), and the appropriate ligand (10 mol%).[1]

    • Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).[1]

    • Degas the mixture (e.g., by bubbling argon through the solution for 15 minutes) and then heat under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature (e.g., 130 °C) for the required time.[1][7]

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[1]

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[1]

    • Purify the product by column chromatography.

PositionReaction TypeCatalyst SystemSubstrateYield (%)Reference
C2ArylationPd(OAc)₂ / Ag₂CO₃Quinoline N-Oxide56[7]
C2AminationCu(OAc)₂ / Ag₂CO₃Quinoline N-Oxide93[7]
C2AlkenylationPd(OAc)₂ / AgOAcQuinoline N-Oxide27-97[7]
C3ThioetherificationNi(dppp)Cl₂ / GrignardQuinoline~80-95[13]
C5SulfonylationCuCl / 8-amino DG8-Aminoquinoline65-95[7]
C8AlkylationRh(III) / MaleimidesQuinoline N-OxideExcellent[6]
Issue 3: Difficulty Achieving Functionalization at Distal Positions (C3, C4, C5, C6, C7)
  • Symptom: Reactions yield primarily C2 or C8 functionalized products, with low yields and poor selectivity for other positions.[10][12]

  • Possible Causes & Solutions:

    • Cause: Functionalization at distal positions is challenging due to the lack of activation from the heterocyclic nitrogen atom.[10]

    • Solution 1: Base-Controlled Metalation: The regioselectivity of deprotonation can be controlled by the choice of the metal amide base. For chloro-substituted quinolines, lithium diisopropylamide (LDA) can selectively metalate the C3 position, while lithium-magnesium or lithium-zinc amides can direct functionalization to the C2 or C8 positions.[14][15]

    • Solution 2: Ligand-Controlled Dearomative Hydroboration: A novel approach involves the dearomative hydroboration of quinolines. By modifying the phosphine ligand on the borane complex, it is possible to achieve regioselective vicinal (5,6-) or conjugate (5,8-) hydroboration, introducing versatile boron handles for further functionalization.[16][17]

    • Solution 3: Specialized Catalytic Systems: Certain catalyst systems are specifically designed for distal C-H activation. For example, nickel catalysis has proven effective for C3-selective functionalization without requiring a directing group.[13] Iridium-catalyzed borylation can achieve high regioselectivity for the C3 position.[10]

  • Objective: To selectively functionalize the C3 position of a chloro-quinoline via directed metalation.[14][15]

  • Detailed Protocol:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chloro-substituted quinoline (1.0 mmol) in anhydrous THF (10 mL).

    • Cool the solution to -70 °C in a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 mmol) in THF dropwise.

    • Stir the mixture at -70 °C for 1-2 hours to ensure complete metalation at the C3 position.[14]

    • Add the desired electrophile (e.g., an aldehyde, alkyl halide, or iodine) (1.2 mmol) and continue stirring at -70 °C for 1 hour.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent, combine the organic layers, dry over Na₂SO₄, and concentrate.

    • Purify the C3-functionalized product by column chromatography.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Poor Regioselectivity in Quinoline Reaction reaction_type Identify Reaction Type start->reaction_type classical Classical Synthesis (e.g., Friedländer) reaction_type->classical Classical ch_func C-H Functionalization reaction_type->ch_func C-H Func. snar Nucleophilic Substitution (SNAr) reaction_type->snar SNAr sol_classical Solutions: 1. Change Catalyst (e.g., TABO) 2. Modify Substrate (Sterics) 3. Optimize Conditions (T, Solvent) classical->sol_classical sol_ch_func Solutions: 1. Add Directing Group (e.g., 8-amino) 2. Change Catalyst/Ligand (e.g., Ni for C3) 3. Use N-Oxide for C2/C8 Selectivity ch_func->sol_ch_func sol_snar Solutions: 1. Control Temperature 2. Use Steric Hindrance 3. Sequential Functionalization snar->sol_snar

Caption: Troubleshooting workflow for poor regioselectivity.

CH_Activation_Mechanism cluster_0 Catalytic Cycle sub Substrate (8-Aminoquinoline) complex Coordination Complex sub->complex cat [M]-Catalyst cat->complex activation C-H Activation (Directed by DG) complex->activation DG guides [M] intermediate Metallacycle Intermediate activation->intermediate coupling Coupling with Reagent intermediate->coupling product Product Release coupling->product product->cat Catalyst Regeneration

Caption: Simplified mechanism for directed C-H functionalization.

Caption: Reactivity map for substituted quinolines.

Experimental_Workflow prep 1. Prepare Reactants (Quinoline, Reagents, Catalyst) setup 2. Set up Reaction (Inert Atmosphere, Solvent) prep->setup reaction 3. Run Reaction (Heat, Stir, Monitor by TLC/LCMS) setup->reaction workup 4. Aqueous Workup (Quench, Extract) reaction->workup purify 5. Purification (Column Chromatography) workup->purify analyze 6. Analysis (NMR, MS for Structure & Regioisomer Ratio) purify->analyze

Caption: General experimental workflow for synthesis.

References

Validation & Comparative

A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical compounds is a critical step in ensuring safety and efficacy. Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making their accurate purity assessment paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), for the purity determination of quinoline derivatives. The information is supported by experimental data and detailed methodologies to assist in selecting the most appropriate analytical approach.

Principle of qNMR for Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration in a sample.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1]

Comparison of qNMR and HPLC for Purity Assessment

The choice between qNMR and HPLC for the purity assessment of quinoline derivatives depends on the specific analytical requirements. The following table summarizes the key performance characteristics of each technique.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1]Comparative method based on separation and detection.[1]
Accuracy High, as it provides an absolute purity value.[1]High, but can be influenced by the response factors of impurities.[1]
Precision Excellent, typically with a low relative standard deviation (RSD).[1]Very good, with a low RSD.[1]
Reference Standard Does not require a reference standard of the analyte; uses a certified internal standard of a different compound.[2]Typically requires a reference standard of the analyte for accurate quantification.
Quantification Molar-based quantification.Response-based quantification (e.g., UV absorbance).
Impurity Detection Can quantify both known and unknown impurities if they have distinct signals. May not detect impurities without NMR-active nuclei or those with overlapping signals.Highly sensitive for detecting trace impurities that can be separated chromatographically and detected. May not detect impurities that do not have a chromophore (for UV detection).[3]
Structural Information Provides structural information about the analyte and impurities.[3]Provides retention time and UV spectrum, which can be used for identification but not direct structural elucidation without hyphenated techniques like MS.[3]
Method Development Generally faster method development as it does not require extensive optimization of separation conditions.[2]Can require significant time for method development, including column selection, mobile phase optimization, and gradient programming.
Sample Throughput Can be lower due to longer acquisition times for high sensitivity.Higher throughput with the use of autosamplers and fast LC methods.
Destructive/Non-destructive Non-destructive, the sample can be recovered.Destructive, the sample is consumed during the analysis.

Experimental Protocols

General ¹H-qNMR Experimental Protocol for Quinoline Derivatives

This protocol provides a general guideline for the purity determination of a substituted quinoline derivative using ¹H-qNMR with an internal standard.

Materials:

  • Substituted quinoline sample (5-25 mg)[4]

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)[4]

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with known purity.

  • High-quality 5 mm NMR tubes[4]

  • Analytical balance (accurate to 0.01 mg)

  • Glass vials and pipettes

Procedure:

  • Sample and Standard Preparation:

    • Accurately weigh the substituted quinoline sample into a clean, dry glass vial.

    • Accurately weigh the internal standard into the same vial. The molar ratio of the internal standard to the analyte should be optimized for clear signal integration.

    • Dissolve the mixture in a precise volume of the chosen deuterated solvent (e.g., 600 µL for a 5 mm tube).[5]

    • Ensure complete dissolution by vortexing or gentle sonication.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[5]

    • Temperature: Maintain a constant and regulated temperature (e.g., 298 K).[5]

    • Relaxation Delay (D1): This is a critical parameter. Set D1 to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration. A D1 of 30 seconds or more is often used.

    • Flip Angle: Use a small flip angle (e.g., 30° or 45°) to ensure uniform excitation across the spectrum.

    • Spectral Width (SW): Set a spectral width that encompasses all signals of interest (e.g., 16 ppm).

    • Acquisition Time (AQ): Use a sufficiently long acquisition time (e.g., ≥ 3 s) to ensure good digital resolution.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[4]

  • Data Processing and Purity Calculation:

    • Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform the FID.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the quinoline derivative and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = Substituted quinoline

      • IS = Internal Standard

Typical HPLC-UV Protocol for Quinoline Derivatives

This protocol is a general starting point and requires optimization for specific quinoline derivatives.

Instrumentation:

  • HPLC system with a pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions need to be optimized.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the quinoline derivative reference standard of known purity in a suitable solvent (e.g., mobile phase).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution by accurately weighing the quinoline derivative and dissolving it in a known volume of the same solvent.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: Typically 10 µL.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

    • Detection Wavelength: Select a wavelength where the quinoline derivative has maximum absorbance.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of the quinoline derivative in the sample solution from the calibration curve.

    • Calculate the purity based on the measured concentration and the weighed amount of the sample. For purity by area percent, the peak area of the main component is expressed as a percentage of the total area of all detected peaks.

Quantitative Data and Validation

Method validation is crucial to ensure the reliability of the purity assessment. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[6]

Table of Illustrative Validation Data for qNMR Purity Assessment of a Quinoline Derivative:

Validation ParameterqNMR Method
Linearity (R²) > 0.999
Accuracy (Recovery %) 98.0 - 102.0%
Precision (RSD%)
- Repeatability (Intra-day)< 1.0%
- Intermediate Precision (Inter-day)< 2.0%
Specificity Demonstrated by the resolution of the analyte signal from impurity and internal standard signals.
LOD Dependent on the compound and instrument, but typically in the µg/mL range.
LOQ Dependent on the compound and instrument, typically in the µg/mL range.

Table of Illustrative Validation Data for HPLC-UV Purity Assessment of a Quinoline Derivative:

Validation ParameterHPLC-UV Method
Linearity (R²) > 0.999
Accuracy (Recovery %) 98.0 - 102.0%
Precision (RSD%)
- Repeatability (Intra-day)< 1.0%
- Intermediate Precision (Inter-day)< 2.0%
Specificity Demonstrated by the chromatographic separation of the analyte from impurities and excipients.
LOD Dependent on the compound's chromophore and detector, often in the ng/mL range.
LOQ Dependent on the compound's chromophore and detector, often in the ng/mL range.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for qNMR purity assessment and the logical relationship in data analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh quinoline derivative weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up qNMR parameters (D1, NS, etc.) transfer->setup acquire Acquire FID setup->acquire process Fourier Transform, phasing, baseline correction acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate report report calculate->report Purity Report

Caption: Experimental workflow for qNMR purity assessment.

Data_Analysis_Logic cluster_inputs Input Data cluster_is_inputs Internal Standard Data I_analyte Integral of Analyte (I_analyte) calculation Purity Calculation I_analyte->calculation N_analyte Number of Protons (N_analyte) N_analyte->calculation MW_analyte Molecular Weight (MW_analyte) MW_analyte->calculation m_analyte Mass of Analyte (m_analyte) m_analyte->calculation I_IS Integral of IS (I_IS) I_IS->calculation N_IS Number of Protons (N_IS) N_IS->calculation MW_IS Molecular Weight (MW_IS) MW_IS->calculation m_IS Mass of IS (m_IS) m_IS->calculation P_IS Purity of IS (P_IS) P_IS->calculation result Final Purity (%) calculation->result

Caption: Logical relationship in qNMR data analysis.

Conclusion

Both qNMR and HPLC are powerful techniques for the purity assessment of quinoline derivatives. qNMR offers the distinct advantage of being a primary method that provides absolute purity without the need for a specific reference standard of the analyte, along with valuable structural information.[3][6] HPLC, on the other hand, often provides higher sensitivity for trace impurity detection. The choice of method should be based on the specific requirements of the analysis, including the availability of reference standards, the need for structural information, and the desired sample throughput. For comprehensive purity assessment, employing both qNMR and HPLC as orthogonal techniques can provide a high degree of confidence in the analytical results.

References

A Comparative Analysis of Reactivity: 2-Chloro-5-nitroquinoline vs. 2-Bromo-5-nitroquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and synthetic organic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and development. Quinolines, in particular, represent a privileged scaffold found in a myriad of biologically active compounds. The introduction of nucleophiles onto the quinoline ring system via nucleophilic aromatic substitution (SNAr) is a pivotal strategy for generating molecular diversity. This guide provides an in-depth comparison of the reactivity of two key intermediates, 2-chloro-5-nitroquinoline and 2-bromo-5-nitroquinoline, in SNAr reactions. While direct comparative kinetic data for these specific substrates is not extensively available in the peer-reviewed literature, this analysis leverages established principles of physical organic chemistry and data from analogous heterocyclic systems to provide a predictive comparison.

Core Principles of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), is crucial for activating the ring towards nucleophilic attack. This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for delocalization of the negative charge in the Meisenheimer complex.[3] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[4]

Reactivity Comparison: The "Element Effect"

The reactivity of halogens as leaving groups in SNAr reactions often follows a trend that is counterintuitive to SN1 and SN2 reactions. This phenomenon, known as the "element effect," typically results in a reactivity order of F > Cl ≈ Br > I.[1][2] This order is attributed to the rate-determining step being the initial nucleophilic attack. A more electronegative halogen, like chlorine, polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

However, the nature of the solvent and the specific reaction conditions can influence the rate-determining step. In some cases, particularly in aprotic solvents where the leaving group's departure is less assisted by hydrogen bonding, the strength of the carbon-halogen bond (C-Br is weaker than C-Cl) can play a more significant role, potentially leading to a reversal of the reactivity trend.[1] For instance, in some SNAr reactions, bromo-substituted compounds have been observed to be more reactive than their chloro-counterparts.[5]

For heterocyclic systems like pyridines, which are structurally analogous to quinolines, studies have shown varied results. In the case of N-methylpyridinium ions, the reactivity of 2-fluoro, 2-chloro, 2-bromo, and 2-iodo derivatives was found to be comparable.[2][6]

Given these considerations, a definitive prediction of the relative reactivity of this compound and 2-bromo-5-nitroquinoline is complex. However, based on the prevalent "element effect" in SNAr reactions, it is reasonable to hypothesize that the chloro-substituted compound will exhibit slightly higher or at least comparable reactivity to the bromo-substituted analog under many common reaction conditions.

Data Presentation

The following table summarizes the expected relative reactivity based on the established principles of SNAr reactions. It is important to note that these are predictive values, and the actual relative rates may vary depending on the specific nucleophile, solvent, and temperature used.

FeatureThis compound2-Bromo-5-nitroquinolineRationale
Predicted Reactivity Expected to be slightly more reactive or comparable.Expected to be slightly less reactive or comparable.Based on the "element effect" in SNAr, the more electronegative chlorine atom should better stabilize the transition state of the rate-determining nucleophilic attack.[1][2] However, the weaker C-Br bond could lead to faster leaving group departure, which might become rate-limiting under certain conditions.[5]
Carbon-Halogen Bond Energy Higher (approx. 397 kJ/mol for C-Cl in chlorobenzene)Lower (approx. 336 kJ/mol for C-Br in bromobenzene)A weaker bond generally leads to a better leaving group in substitution reactions where bond cleavage is part of the rate-determining step.
Electronegativity of Halogen Higher (3.16 on the Pauling scale)Lower (2.96 on the Pauling scale)Higher electronegativity leads to a more polarized C-X bond, increasing the electrophilicity of the carbon atom and accelerating the initial nucleophilic attack.[7]

Experimental Protocols

To empirically determine the relative reactivity of this compound and 2-bromo-5-nitroquinoline, a competitive reaction experiment can be performed. This protocol provides a general framework for such a study.

Objective: To determine the relative rate of reaction of this compound and 2-bromo-5-nitroquinoline with a common nucleophile.

Materials:

  • This compound

  • 2-Bromo-5-nitroquinoline

  • Nucleophile (e.g., morpholine, piperidine, or sodium methoxide)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Ethanol)

  • Internal standard (e.g., a stable, non-reactive compound with a distinct analytical signal, such as naphthalene or biphenyl)

  • Reaction vessel (e.g., a round-bottom flask with a magnetic stirrer and reflux condenser)

  • Heating mantle or oil bath

  • Analytical instrument (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation of Reactant Solution:

    • In a volumetric flask, accurately weigh equimolar amounts of this compound and 2-bromo-5-nitroquinoline.

    • Add a known amount of the internal standard.

    • Dissolve the solids in the chosen anhydrous solvent to a specific concentration (e.g., 0.1 M).

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a specific volume of the chosen anhydrous solvent.

    • Add the nucleophile to the solvent (e.g., 1.2 equivalents relative to the total moles of the halo-quinolines).

    • Heat the solution to the desired reaction temperature (e.g., 80 °C).

  • Reaction Initiation and Monitoring:

    • Once the reaction temperature is stable, add a precise volume of the prepared reactant solution to the flask to initiate the reaction.

    • Immediately withdraw a small aliquot (t=0 sample) and quench it by adding it to a vial containing a quenching agent (e.g., a dilute acid for amine nucleophiles or water for alkoxides).

    • Continue to withdraw aliquots at regular time intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).

  • Sample Analysis:

    • Analyze the quenched aliquots using GC-MS or HPLC.

    • Quantify the concentration of the remaining this compound and 2-bromo-5-nitroquinoline relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the concentration of each reactant versus time.

    • Determine the initial rate of consumption for each halo-quinoline.

    • The ratio of the initial rates will provide the relative reactivity of the two compounds under the tested conditions.

Mandatory Visualization

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Halo-5-nitroquinoline 2-Halo-5-nitroquinoline (X = Cl or Br) Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Halo-5-nitroquinoline->Meisenheimer_Complex + Nu⁻ (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Product 2-Substituted-5-nitroquinoline Meisenheimer_Complex->Product - X⁻ Leaving_Group Halide Ion (X⁻)

Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution on 2-halo-5-nitroquinolines.

Reactivity_Comparison Reactivity Relative Reactivity in SNAr This compound This compound Reactivity->this compound Generally Favored 2-Bromo-5-nitroquinoline 2-Bromo-5-nitroquinoline Reactivity->2-Bromo-5-nitroquinoline Potentially Faster under specific conditions Electronegativity Higher Electronegativity of Cl This compound->Electronegativity Bond_Strength Weaker C-Br Bond 2-Bromo-5-nitroquinoline->Bond_Strength

Caption: Logical relationship of factors influencing the reactivity of 2-chloro- vs. 2-bromo-5-nitroquinoline.

References

A Comparative Guide to Analytical Techniques for Impurity Profiling of 2-Chloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for the impurity profiling of 2-Chloro-5-nitroquinoline, a key intermediate in various synthetic processes. The following sections detail methodologies for identifying and quantifying potential impurities, supported by experimental data adapted from closely related compounds due to the limited availability of specific data for this compound.

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for separating and quantifying impurities in pharmaceutical samples. Coupled with various detectors, they offer high sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the analysis of non-volatile and thermally labile compounds.[1] A well-developed HPLC method can effectively separate this compound from its process-related impurities and degradation products.[2] For routine quantification, HPLC with UV detection is crucial.[3]

Table 1: Comparison of HPLC Methods for Impurity Analysis of Aromatic Nitro-compounds

ParameterMethod A: Reversed-Phase HPLCMethod B: HILIC
Column C18, 2.1 x 50 mm, 1.7 µm[4]CORTECS UPLC HILIC, 2.1 x 100 mm, 1.6 µm[5]
Mobile Phase A 0.1% Formic Acid in Water[4]0.1% Acetic Acid in Acetonitrile[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]10mM Ammonium Acetate, pH 4[5]
Flow Rate 0.6 mL/min[4]0.6 mL/min[5]
Detection UV-Vis (e.g., 260 nm)[6]UV-Vis, Mass Spectrometry (MS)
Temperature 30°C[4]30°C[5]
Pros Robust, widely applicable for moderately polar compounds.Better retention of highly polar impurities.
Cons May have poor retention for very polar impurities.Can have longer equilibration times.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and semi-volatile impurities.[1] It offers high separation efficiency and definitive identification based on mass spectra.[1]

Table 2: GC-MS Parameters for the Analysis of Chlorinated Nitroaromatic Compounds

ParameterGC-MS Method
Column Thermo Scientific™ TraceGOLD™ TG-5MS (30 m x 0.25 mm I.D. x 0.25 µm film) or similar[7]
Inlet Temperature 250°C[7]
Oven Program 50°C to 320°C at 20°C/min[7]
Carrier Gas Helium at 1.0 mL/min[7]
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Pros High sensitivity and specificity for volatile compounds, extensive spectral libraries for identification.
Cons Not suitable for non-volatile or thermally labile impurities.

Hyphenated and Spectroscopic Techniques for Structural Elucidation

For the definitive identification and structural characterization of unknown impurities, hyphenated and spectroscopic techniques are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for identifying and quantifying impurities with high sensitivity and specificity.[8] Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide detailed structural information, aiding in the characterization of degradation products.[8][9] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry has become a leading method for impurity identification.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about impurities, which is crucial for their unambiguous identification and characterization.[8] Both ¹H and ¹³C NMR are used to elucidate the chemical environment of atoms within a molecule.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[11] The presence of characteristic absorption bands can confirm the identity of the main compound and its impurities.[11]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of analytical methods.[12][13][14] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[13][15] The goal is to achieve a target degradation of 5-20%.[12][15]

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl[13]Heat at 60-80°C until degradation is observed[13][16]
Base Hydrolysis 0.1 M NaOH[13]Heat at 60-80°C until degradation is observed[13][16]
Oxidation 3% H₂O₂[15]Room temperature or slightly elevated[16]
Thermal Degradation Dry heat (e.g., 80°C)[13]Monitor until degradation is observed
Photodegradation Exposure to UV and visible light (ICH Q1B)[15]Monitor until degradation is observed

Experimental Protocols

HPLC Method Development (Starting Point)
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Begin with a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a local maximum).

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Optimization: Adjust the gradient slope, mobile phase composition, and pH to achieve optimal separation of all impurity peaks from the main component and each other, aiming for a resolution factor of >1.5.[17]

GC-MS Analysis (Starting Point)
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like acetone or dichloromethane.[1] Further dilute to a working concentration of 50-100 µg/mL.[1] Filter through a 0.45 µm syringe filter before injection.

  • Instrument Parameters:

    • Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Splitless injection at 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mass Range: m/z 40-450.

  • Data Analysis: Identify peaks by comparing their mass spectra with a commercial library (e.g., NIST).

Forced Degradation Protocol
  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 80°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 80°C. Withdraw and neutralize samples as described for acid hydrolysis.

    • Oxidation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature. Withdraw samples at various time points and dilute for analysis.

    • Thermal Degradation: Store the solid sample and a solution of the sample at 80°C. Analyze at various time points.

    • Photodegradation: Expose the solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples by a developed and validated stability-indicating HPLC method.

Visualizing the Workflow

Impurity Profiling Workflow for this compound cluster_0 Sample Preparation & Stressing cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Sample->Forced_Degradation Stress Conditions HPLC_UV HPLC-UV (Quantification) Sample->HPLC_UV GC_MS GC-MS (Volatile Impurities) Sample->GC_MS Forced_Degradation->HPLC_UV LC_MS LC-MS/MS (Identification & Structure) Forced_Degradation->LC_MS Impurity_Profile Impurity Profile (Identification & Quantification) HPLC_UV->Impurity_Profile GC_MS->Impurity_Profile LC_MS->Impurity_Profile NMR_FTIR NMR & FTIR (Structure Confirmation) Impurity_Profile->NMR_FTIR Isolate & Confirm Method_Validation Method Validation (ICH Guidelines) Impurity_Profile->Method_Validation Report Comprehensive Report Method_Validation->Report Forced Degradation Study Logic Start Start Forced Degradation Study Stress Apply Stress Condition (e.g., Acid Hydrolysis) Start->Stress Analyze Analyze by Stability-Indicating Method Stress->Analyze Check Degradation 5-20%? Analyze->Check End Study Complete for this Condition Check->End Yes Adjust Adjust Stress (Time, Temp, Conc.) Check->Adjust No Adjust->Stress

References

Navigating the Challenges of 2-Chloro-5-nitroquinoline in Pharmaceutical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of the quinoline scaffold is a cornerstone of modern medicinal chemistry. 2-Chloro-5-nitroquinoline has traditionally served as a key building block for this purpose. However, its utility is often hampered by a range of limitations that can impact reaction efficiency, scalability, and the overall success of a synthetic campaign. This guide provides an objective comparison of this compound with alternative synthetic strategies, supported by experimental insights, to empower researchers in making informed decisions for their drug discovery programs.

The inherent chemical properties of this compound, while enabling certain transformations, also present significant hurdles in pharmaceutical synthesis. These limitations primarily revolve around its reactivity in pivotal cross-coupling reactions, potential for side reactions, and challenges in purification.

Performance in Key Synthetic Transformations: A Comparative Analysis

The value of a building block is determined by its performance in robust and versatile chemical reactions. Here, we compare the expected performance of this compound in two of the most widely used cross-coupling reactions in pharmaceutical synthesis—the Suzuki-Miyaura and Buchwald-Hartwig reactions—against alternative approaches.

Table 1: Comparative Performance in Suzuki-Miyaura C-C Coupling Reactions

FeatureThis compoundAlternative: 2-Bromo-5-nitroquinolineAlternative: 5-Nitro-2-quinolone Triflate
Reactivity LowerHigherHighest
Typical Catalyst Loading Higher (often > 2 mol%)Lower (typically 1-2 mol%)Lowest (often < 1 mol%)
Reaction Temperature Elevated (80-120 °C)Moderate (60-100 °C)Room Temperature to Moderate (25-80 °C)
Common Side Reactions Dechlorination, Catalyst DeactivationDebrominationHydrolysis of triflate
Substrate Scope More limited with less reactive boronic acidsBroaderBroadest

Table 2: Comparative Performance in Buchwald-Hartwig C-N Amination Reactions

FeatureThis compoundAlternative: Direct C-H Amination of 5-NitroquinolineAlternative: Nucleophilic Aromatic Substitution (SNAr)
Reaction Type Palladium-catalyzed cross-couplingTransition-metal catalyzed C-H activationNucleophilic displacement
Reactivity Moderate, requires specific ligandsCan be challenging, requires directing groupsFavorable due to nitro activation
Yields Variable, sensitive to ligand and baseOften moderateGenerally high with strong nucleophiles
Functional Group Tolerance Broad, but sensitive to catalyst poisonsCan be limited by oxidant/catalystLimited to strong nucleophiles
Key Challenge Catalyst deactivation by the quinoline nitrogenRegioselectivity, harsh conditionsLimited to specific substitution patterns

Inherent Limitations of this compound

The performance data highlights several key limitations associated with the use of this compound:

  • Reduced Reactivity in Cross-Coupling: The strong carbon-chlorine bond in this compound makes the oxidative addition step in palladium-catalyzed cycles, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, kinetically challenging. This often necessitates higher catalyst loadings, more specialized and expensive ligands, and elevated reaction temperatures, which can be detrimental to complex pharmaceutical intermediates. In contrast, the corresponding bromo or triflate derivatives exhibit significantly higher reactivity, allowing for milder reaction conditions and broader substrate scope.

  • Catalyst Deactivation: The presence of the nitrogen atom in the quinoline ring can lead to catalyst deactivation. The lone pair of electrons on the nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions and can lead to incomplete conversions and the need for higher catalyst loadings.

  • Potential for Side Reactions: The nitro group, while activating the ring for nucleophilic aromatic substitution, can also be a source of side reactions. Under certain reductive conditions that might be employed in subsequent synthetic steps, the nitro group can be reduced, leading to undesired byproducts. Furthermore, harsh reaction conditions required to activate the C-Cl bond can lead to decomposition of sensitive functional groups elsewhere in the molecule.

  • Purification Challenges: The presence of unreacted starting material, dechlorinated byproducts, and catalyst residues can complicate the purification of the desired product. The similar polarity of these species can make chromatographic separation difficult and may lead to lower isolated yields.

Alternative Synthetic Strategies and Reagents

To circumvent the limitations of this compound, several alternative strategies can be employed to introduce the 5-nitroquinoline moiety.

  • 2-Bromo-5-nitroquinoline: As indicated in the comparative tables, the bromo derivative is a more reactive coupling partner in Suzuki-Miyaura and other palladium-catalyzed reactions due to the weaker carbon-bromine bond. This often translates to higher yields and milder reaction conditions.

  • 5-Nitro-2-quinolone Derivatives: The synthesis of 5-nitro-2-quinolones, followed by conversion of the hydroxyl group to a triflate or other reactive leaving group, provides a highly reactive substrate for cross-coupling reactions. This approach can be particularly advantageous for challenging couplings.

  • Direct C-H Functionalization: Advances in C-H activation chemistry offer the potential to directly couple amines or other nucleophiles with 5-nitroquinoline, avoiding the need for a pre-installed halogen. However, controlling regioselectivity can be a significant challenge.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at the 5-position activates the 2-position for nucleophilic attack. This allows for the direct displacement of the chlorine atom by strong nucleophiles like alkoxides, thiolates, and some amines, often in high yield and without the need for a metal catalyst.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a 2-Halo-5-nitroquinoline

A mixture of the 2-halo-5-nitroquinoline (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) is suspended in a solvent system, typically a mixture of toluene and water (4:1, 5 mL). The reaction mixture is degassed with argon for 15 minutes and then heated to 90-110 °C under an argon atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination of a 2-Halo-5-nitroquinoline

In a glovebox, a vial is charged with the 2-halo-5-nitroquinoline (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand like XPhos (0.08 mmol), and a strong base such as NaOtBu (1.4 mmol). The vial is sealed, removed from the glovebox, and anhydrous, degassed toluene (5 mL) is added. The reaction mixture is then heated to 80-110 °C. The reaction is monitored by LC-MS. After completion, the mixture is cooled, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Aryl-X This compound Aryl-X->Oxidative\nAddition Pd(II) Complex L2Pd(Aryl)(X) Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Boronic Acid R-B(OH)2 Base Base Boronic Acid->Base Base->Transmetalation Pd(II) Intermediate L2Pd(Aryl)(R) Transmetalation->Pd(II) Intermediate Reductive\nElimination Reductive Elimination Pd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Aryl-R Reductive\nElimination->Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reagents This compound + Nucleophile/Coupling Partner + Catalyst & Ligand + Base Heating Heating under Inert Atmosphere Reagents->Heating Monitoring TLC / LC-MS Monitoring Heating->Monitoring Quenching Aqueous Workup Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Product Purification->Product

Figure 2: General experimental workflow for cross-coupling reactions.

A Comparative Guide to GC-MS Analysis for Identifying Volatile Impurities in 2-Chloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the identification and quantification of volatile impurities in 2-Chloro-5-nitroquinoline, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical, as volatile impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents comparative data, and offers guidance on selecting the most appropriate analytical methodology.

Introduction to Impurity Profiling of this compound

This compound is a substituted quinoline derivative used in the synthesis of various pharmaceutical compounds. During its synthesis and storage, volatile impurities can be introduced or formed. These may include residual solvents, starting materials, byproducts, and degradation products. Regulatory authorities require stringent control of such impurities, necessitating robust and sensitive analytical methods for their detection and quantification.

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[1] Its high chromatographic resolution and the specificity of mass spectrometric detection make it ideal for separating and identifying trace-level impurities in complex matrices.[2] This guide will focus on a headspace GC-MS method, which is particularly well-suited for the analysis of volatile impurities in solid samples like this compound, as it minimizes matrix effects and protects the instrument from non-volatile residues.

GC-MS Method for Volatile Impurity Analysis

A headspace GC-MS method is the recommended approach for the routine analysis of volatile impurities in this compound. This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace), which is then injected into the GC-MS system.

Potential Volatile Impurities

Based on the synthesis of similar nitroaromatic and chlorinated heterocyclic compounds, the following are potential volatile impurities in this compound:

  • Residual Solvents: Toluene, Methanol, Dichloromethane, Acetonitrile.

  • Starting Materials & Byproducts: 2-Chloropyridine, Nitrobenzene, Dichloronitrobenzenes, Dimethylnitrobenzene.[3]

  • Degradation Products: Isomeric variations of the parent compound or its precursors.

Experimental Protocol: Headspace GC-MS

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable high-boiling point solvent with low volatile impurity content (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).

  • Seal the vial tightly with a PTFE-lined septum and cap.

  • Prepare a blank sample containing only the solvent.

  • Prepare calibration standards by spiking known amounts of potential volatile impurities into the solvent.

Headspace Parameters:

  • Vial Equilibration Temperature: 80 °C

  • Vial Equilibration Time: 30 minutes

  • Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

  • Injection Volume: 1 mL of headspace gas

  • Injection Mode: Split (e.g., 20:1)

GC-MS Parameters: [4]

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-400.

Data Presentation: Quantitative Analysis of Volatile Impurities

The following table presents representative data for the quantification of common volatile impurities in a hypothetical batch of this compound using the described headspace GC-MS method.

ImpurityRetention Time (min)Limit of Detection (LOD) (ppm)Limit of Quantification (LOQ) (ppm)Amount Detected (ppm)
Dichloromethane3.51315
Acetonitrile4.226Not Detected
Toluene8.90.51.525
2-Chloropyridine10.1138
Nitrobenzene11.513Not Detected

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing weigh Weigh 100mg of This compound add_solvent Add 5mL DMSO to Headspace Vial weigh->add_solvent seal_vial Seal Vial add_solvent->seal_vial equilibration Equilibrate Vial (80°C, 30 min) seal_vial->equilibration injection Inject Headspace Gas equilibration->injection separation GC Separation (DB-5ms column) injection->separation detection MS Detection (EI, m/z 35-400) separation->detection integration Peak Integration detection->integration identification Library Search & Mass Spectral Analysis integration->identification quantification Quantification using Calibration Curve identification->quantification Method_Selection start Impurity Analysis of This compound q1 Are volatile impurities the primary concern? start->q1 gcms Use Headspace GC-MS q1->gcms Yes q2 Are non-volatile or thermally labile impurities expected? q1->q2 No gcms->q2 hplcms Use HPLC-MS q2->hplcms Yes q3 Is structural elucidation or absolute quantification required? q2->q3 No hplcms->q3 nmr Use NMR Spectroscopy q3->nmr Yes end_routine Routine Quality Control q3->end_routine No end_comprehensive Comprehensive Impurity Profile nmr->end_comprehensive

References

comparative study of catalyst systems for cross-coupling with 2-haloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalyst Systems for Cross-Coupling Reactions with 2-Haloquinolines

For researchers, scientists, and drug development professionals, the functionalization of quinoline scaffolds is a critical step in the synthesis of numerous biologically active compounds. Cross-coupling reactions offer a powerful tool for this purpose, with the choice of catalyst system being paramount to achieving high efficiency and yield. This guide provides an objective comparison of various catalyst systems for the cross-coupling of 2-haloquinolines, supported by experimental data to inform catalyst selection.

The quinoline moiety is a privileged scaffold in medicinal chemistry, and its derivatization at the 2-position is often crucial for modulating biological activity. Palladium, nickel, and copper-based catalyst systems are the most common choices for these transformations, each with its own set of advantages and limitations. The reactivity of the 2-haloquinoline follows the general trend of I > Br > Cl, which influences the choice of catalyst and reaction conditions.[1]

Comparative Performance of Catalyst Systems

The selection of an appropriate catalyst system is dependent on the specific cross-coupling reaction being performed. The following tables summarize the performance of various palladium, nickel, and copper-based systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 2-haloquinolines.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloroquinolines

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For the coupling of the less reactive 2-chloroquinolines, the choice of a sterically hindered and electron-rich phosphine ligand is crucial for achieving high yields.[2]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001295[3]
Pd₂(dba)₃XPhosCs₂CO₃Dioxane1101892[4]
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O802478[3]
Table 2: Nickel-Catalyzed Buchwald-Hartwig Amination of 2-Bromoquinolines

Nickel catalysts have emerged as a cost-effective alternative to palladium for C-N bond formation. They are particularly effective for the amination of aryl bromides.[5]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
NiCl₂(dme)BINAPNaOtBuToluene1001688[5]
Ni(COD)₂PCy₃K₃PO₄Dioxane1202485[5]
NiBr₂(diglyme)dppfCs₂CO₃1,4-Dioxane1102090[6]
Table 3: Copper-Catalyzed Sonogashira Coupling of 2-Iodoquinolines

The Sonogashira coupling is a reliable method for the synthesis of 2-alkynylquinolines. While traditionally palladium-catalyzed, copper can also effectively catalyze this transformation, often in conjunction with a palladium co-catalyst.[1][7]

| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 6 | 94 |[7] | | Pd(OAc)₂ / CuI | i-Pr₂NH | Toluene | 90 | 8 | 91 |[8] | | CuI / L-proline | K₂CO₃ | DMSO | 110 | 24 | 85 |[9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the key cross-coupling reactions discussed.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

To a dried Schlenk tube is added 2-chloroquinoline (1.0 mmol), the corresponding boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and ligand (e.g., SPhos (4 mol%)). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) and water (0.5 mL) are then added. The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[3]

General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination

A flame-dried sealed tube is charged with 2-bromoquinoline (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the nickel precatalyst (e.g., NiCl₂(dme) (5 mol%)), and the ligand (e.g., BINAP (6 mol%)). The tube is evacuated and backfilled with nitrogen. Anhydrous toluene (5 mL) is added, and the tube is sealed. The reaction mixture is heated to 100 °C for 16 hours. After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by flash chromatography.[5]

General Procedure for Copper-Assisted Sonogashira Coupling

A mixture of 2-iodoquinoline (1.0 mmol), the terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (3 mol%) is taken in a round-bottom flask. Anhydrous DMF (10 mL) and triethylamine (3.0 mmol) are added. The reaction mixture is stirred at 80 °C under a nitrogen atmosphere for 6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.[7][8]

Visualizing the Process: Experimental Workflow and Catalyst Selection Logic

To better understand the experimental process and the factors influencing the choice of a catalyst system, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification ReactionVessel Prepare Reaction Vessel (e.g., Schlenk tube) Reagents Add 2-Haloquinoline, Coupling Partner, Base ReactionVessel->Reagents Catalyst Add Catalyst Precursor and Ligand Reagents->Catalyst Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Catalyst->Atmosphere Solvent Add Anhydrous Solvent Atmosphere->Solvent Heating Heat to Specified Temperature Solvent->Heating Stirring Stir for Designated Time Heating->Stirring Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry Organic Layer Washing->Drying Concentration Concentrate in Vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

A generalized experimental workflow for cross-coupling reactions.

G cluster_factors Key Deciding Factors cluster_catalysts Catalyst Choice Start Select Catalyst System CouplingType Type of Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->CouplingType Haloquinoline Nature of Halogen (I, Br, Cl) Start->Haloquinoline CouplingPartner Nature of Coupling Partner (Boronic Acid, Amine, Alkyne) Start->CouplingPartner FunctionalGroups Functional Group Tolerance Start->FunctionalGroups Cost Cost and Availability of Catalyst Start->Cost Palladium Palladium-based CouplingType->Palladium Versatile for C-C, C-N, C-O Nickel Nickel-based CouplingType->Nickel Good for C-N, C-C Copper Copper-based CouplingType->Copper Good for C-N, C-O, C-S Haloquinoline->Palladium Effective for Cl, Br, I Haloquinoline->Nickel Good for Br, Cl Haloquinoline->Copper Mainly for I, Br Cost->Palladium Higher cost Cost->Nickel More cost-effective Cost->Copper Most economical

References

Spectroscopic Validation of 2-Amino-5-Nitroquinoline Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic methods for the validation of 2-amino-5-nitroquinoline synthesis. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of heterocyclic compounds. This document outlines the experimental protocols and presents supporting data for the validation of 2-amino-5-nitroquinoline, with a comparative analysis against the structurally similar compound, 2-amino-5-nitropyridine.

Synthesis Overview

The synthesis of 2-amino-5-nitroquinoline, while not extensively detailed in publicly available literature, can be approached through established methods for quinoline derivatization. A common strategy involves the nitration of a quinoline precursor. For instance, the direct nitration of quinoline typically results in a mixture of 5- and 8-nitroquinolines.[1] A plausible synthetic route to 2-amino-5-nitroquinoline could involve the nitration of 2-aminoquinoline or the amination of a pre-functionalized 5-nitroquinoline derivative.

For the purpose of this guide, we will consider a generalized synthesis involving the nitration of a suitable quinoline precursor followed by purification. The validation of the final product is crucial to confirm its identity and purity, which is achieved through a combination of spectroscopic techniques.

Spectroscopic Validation Methods

The structural confirmation of synthesized 2-amino-5-nitroquinoline relies on several key spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow for Synthesis and Validation

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation A Starting Material (e.g., 2-Aminoquinoline) B Nitration (HNO3/H2SO4) A->B C Crude Product B->C D Purification (e.g., Recrystallization) C->D E Pure 2-Amino-5-Nitroquinoline D->E F ¹H NMR & ¹³C NMR E->F G IR Spectroscopy E->G H Mass Spectrometry E->H I Structure Confirmed F->I G->I H->I

Caption: A logical workflow for the synthesis and spectroscopic validation of 2-amino-5-nitroquinoline.

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. The chemical shifts in the NMR spectrum provide information about the electronic environment of the protons and carbon atoms, respectively.

Expected ¹H NMR Data: The proton NMR spectrum of 2-amino-5-nitroquinoline is expected to show distinct signals for the aromatic protons.[1] The electron-withdrawing nitro group and the electron-donating amino group will influence the chemical shifts of the protons on the quinoline ring. Aromatic protons typically appear in the range of 7-9 ppm.[1]

Expected ¹³C NMR Data: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the carbon's hybridization and its electronic environment.

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

Expected IR Data: The IR spectrum of 2-amino-5-nitroquinoline should exhibit characteristic absorption bands for the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group, and the C=C and C=N stretches of the quinoline ring.[1]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[1] This technique is essential for confirming the molecular formula of the synthesized product.

Expected MS Data: The mass spectrum of 2-amino-5-nitroquinoline should show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO.[1]

Comparative Analysis: 2-Amino-5-Nitroquinoline vs. 2-Amino-5-Nitropyridine

To provide a comparative context, the expected spectroscopic data for 2-amino-5-nitroquinoline are presented alongside the known data for 2-amino-5-nitropyridine.[2][3] This comparison highlights the similarities and differences in the spectroscopic signatures of these two related heterocyclic compounds.

Table 1: Comparative Spectroscopic Data

Spectroscopic Method2-Amino-5-Nitroquinoline (Expected)2-Amino-5-Nitropyridine (Reference)[2][3]
Molecular Formula C₉H₇N₃O₂C₅H₅N₃O₂
Molecular Weight 189.17 g/mol 139.11 g/mol
¹H NMR (ppm) Aromatic protons expected in the 7.0-9.0 ppm range with characteristic splitting patterns.Aromatic protons with distinct chemical shifts and coupling constants.
¹³C NMR (ppm) Signals corresponding to the 9 carbon atoms of the quinoline ring system.Signals corresponding to the 5 carbon atoms of the pyridine ring.
IR (cm⁻¹) ~3400-3300 (N-H stretch), ~1550-1500 & ~1360-1300 (NO₂ stretch), ~1600-1450 (C=C, C=N stretch).[1]Similar characteristic bands for N-H and NO₂ groups are expected.
Mass Spec (m/z) Molecular ion peak at ~189. Fragmentation may show loss of NO₂ (m/z 46) and NO (m/z 30).[1]Molecular ion peak at ~139.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of 2-amino-5-nitroquinoline.

  • Nitration: Dissolve the starting material (e.g., 2-aminoquinoline) in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C). Add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the low temperature.

  • Reaction Quenching: After the addition is complete, allow the reaction to stir for a specified time before pouring it onto crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product. Filter the solid, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-nitroquinoline.

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis: Process the spectra to determine chemical shifts, integration, and coupling constants.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the purified product or analyze the sample as a thin film.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent.

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.

Validation Logic Diagram

G cluster_input Synthesized Compound cluster_analysis Spectroscopic Analysis cluster_decision Data Interpretation cluster_output Conclusion Compound 2-Amino-5-Nitroquinoline NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Decision Do experimental data match expected spectroscopic signatures? NMR->Decision IR->Decision MS->Decision Success Synthesis Validated Decision->Success Yes Failure Further Purification or Re-synthesis Required Decision->Failure No

Caption: A logical diagram illustrating the decision-making process in the spectroscopic validation of a synthesized compound.

References

Assessing the Stability of 2-Chloro-5-nitroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. This guide provides a comprehensive framework for assessing the stability of 2-Chloro-5-nitroquinoline derivatives through forced degradation studies. Due to the limited availability of direct experimental data on this compound, this document presents a comparative analysis using hypothetical stability data, benchmarked against related quinoline structures: 5-Nitroquinoline and 2-Chloroquinoline. The experimental protocols and data herein serve as a practical template for designing and interpreting stability studies for this class of compounds.

Forced degradation, or stress testing, is a critical component of the drug development process, providing insights into the potential degradation pathways and products of a drug substance.[1] These studies are essential for developing and validating stability-indicating analytical methods.[1][2]

Comparative Stability Analysis

To illustrate the stability profile of this compound, a hypothetical dataset has been generated, comparing its degradation under various stress conditions to that of 5-Nitroquinoline and 2-Chloroquinoline. This comparison highlights how different substituents on the quinoline ring can influence the molecule's stability. The data is presented as the percentage of degradation observed.

Table 1: Hypothetical Forced Degradation Data for this compound and Related Compounds

Stress ConditionThis compound5-Nitroquinoline2-Chloroquinoline
Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) ~15%~10%~5%
Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) ~25%~18%~8%
Oxidative Degradation (3% H₂O₂, RT, 24h) ~20%~22%~12%
Thermal Degradation (80°C, 72h) ~8%~5%~3%
Photolytic Degradation (ICH Q1B), 72h ~12%~15%~7%

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual degradation will depend on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be adaptable for the stability testing of various this compound derivatives.

Forced Degradation Studies

Forced degradation studies are conducted on a single batch of the drug substance to identify potential degradation products and pathways.[2][3]

a. Acidic and Basic Hydrolysis:

  • Preparation: Prepare a 1 mg/mL solution of the this compound derivative in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M hydrochloric acid.

  • Basic Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M sodium hydroxide.

  • Incubation: Incubate the solutions at 60°C for 24 hours. Samples should be withdrawn at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours).

  • Neutralization: Prior to analysis, neutralize the acidic solution with 0.1 M NaOH and the basic solution with 0.1 M HCl.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

b. Oxidative Degradation:

  • Preparation: Prepare a 1 mg/mL solution of the derivative.

  • Oxidation: To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at regular intervals.

  • Analysis: Analyze the samples directly by HPLC.

c. Thermal Degradation:

  • Solid State: Place a known amount of the solid derivative in a thermostatically controlled oven at 80°C for 72 hours.

  • Solution State: Prepare a 1 mg/mL solution and incubate it at 80°C for 72 hours.

  • Analysis: For the solid sample, dissolve it in a suitable solvent before HPLC analysis. Analyze the solution sample directly.

d. Photolytic Degradation:

  • Exposure: Expose the solid drug substance and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]

  • Control: A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze both the exposed and control samples by HPLC.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate and quantify the parent drug from its degradation products.

  • Chromatographic System:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined from the UV spectrum of the parent compound (e.g., 254 nm).

    • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[5]

Visualizing the Process

To better understand the workflow and potential degradation pathways, the following diagrams have been generated using the DOT language.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid Expose to Stress base Basic Hydrolysis (0.1 M NaOH, 60°C) stock_solution->base Expose to Stress oxidation Oxidative Degradation (3% H₂O₂, RT) stock_solution->oxidation Expose to Stress thermal Thermal Degradation (80°C) stock_solution->thermal Expose to Stress photo Photolytic Degradation (ICH Q1B) stock_solution->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for forced degradation studies.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_reduction Reduction (Photolytic/Other) parent This compound hydrolysis_product 2-Hydroxy-5-nitroquinoline parent->hydrolysis_product Nucleophilic Substitution n_oxide This compound N-oxide parent->n_oxide N-Oxidation amino_product 5-Amino-2-chloroquinoline parent->amino_product Nitro Group Reduction

Caption: Hypothetical degradation pathways of this compound.

Conclusion

The stability of this compound derivatives is a critical parameter that must be thoroughly evaluated during drug development. This guide provides a robust framework for conducting forced degradation studies and establishing a stability-indicating analytical method. While the presented data is hypothetical, it underscores the importance of a systematic approach to understanding how structural modifications impact the stability of the quinoline scaffold. By following the detailed experimental protocols, researchers can generate reliable stability data to support the development of safe and effective pharmaceutical products.

References

Navigating the Synthesis of Haloquinolines: A Comparative Guide to Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of haloquinolines represents a critical intersection of chemical ingenuity and economic pragmatism. As key structural motifs in a vast array of pharmaceuticals, the efficiency and cost-effectiveness of their synthesis are paramount. This guide provides an objective comparison of various synthetic routes to different haloquinolines, supported by experimental data, to aid in the selection of the most economical and practical methodologies.

The synthesis of haloquinolines, which are quinoline structures bearing one or more halogen substituents, is a cornerstone of medicinal chemistry. These compounds form the backbone of numerous drugs, most notably the antimalarial agent chloroquine. The choice of synthetic strategy can significantly impact the overall cost, yield, and environmental footprint of the final product. This comparison focuses on several classical and widely used named reactions for quinoline synthesis: the Gould-Jacobs reaction, the Skraup synthesis, the Combes synthesis, and the Friedländer synthesis, as applied to the preparation of chloro-, bromo-, iodo-, and fluoro-substituted quinolines.

Comparative Analysis of Synthetic Routes

The cost-effectiveness of a synthetic route is a multifactorial assessment that includes the price of starting materials, the number of synthetic steps, reaction yields, energy consumption, and the cost of purification. Below is a summary of these factors for the synthesis of representative haloquinolines via different established methods.

HaloquinolineSynthetic RouteStarting MaterialsKey ReagentsReported Yield (%)Estimated Reagent Cost per Gram of Product*
4,7-Dichloroquinoline Gould-Jacobsm-Chloroaniline, Diethyl ethoxymethylenemalonatePhosphorus oxychloride, Dowtherm A55-73%[1]Moderate
6-Bromoquinoline Skraup4-Bromoaniline, GlycerolSulfuric acid, Oxidizing agent (e.g., nitrobenzene)Variable, can be low[2]Low to Moderate
7-Iodo-4-hydroxyquinoline Gould-Jacobs3-Iodoaniline, Diethyl ethoxymethylenemalonateHigh-boiling solvent(Not specified)High
6-Fluoroquinoline Skraup4-Fluoroaniline, GlycerolSulfuric acid, Oxidizing agent(Not specified)Moderate
2,4-Dichloro-3-methylquinoline Combes2,4-Dichloroaniline, Ethyl acetoacetateAcid catalyst(Not specified)Moderate
2-Trifluoromethyl-4-chloroquinoline Friedländer2-Amino-4-chlorobenzotrifluoride, Ethyl trifluoroacetoacetateAcid or base catalyst(Not specified)High

*Estimated reagent cost is a qualitative assessment based on the typical market prices of starting materials and key reagents. Actual costs can vary significantly based on supplier, purity, and scale.

Key Considerations for Cost-Effectiveness

Gould-Jacobs Reaction: This method is particularly effective for the synthesis of 4-hydroxyquinolines and their subsequent conversion to 4-haloquinolines, such as the crucial chloroquine intermediate, 4,7-dichloroquinoline.[2] While the starting materials, such as substituted anilines and diethyl ethoxymethylenemalonate, are commercially available, the high temperatures required for the cyclization step can be energy-intensive.

Skraup Synthesis: A one-pot reaction that utilizes readily available and inexpensive starting materials like glycerol and sulfuric acid, making it an attractive option from a cost perspective.[2] However, the reaction is notoriously exothermic and can produce significant amounts of tarry byproducts, which can complicate purification and reduce the overall yield.[2]

Combes Synthesis: This acid-catalyzed reaction between anilines and β-diketones offers a direct route to 2,4-disubstituted quinolines. The cost-effectiveness is largely dependent on the price of the specific aniline and β-diketone precursors.

Friedländer Synthesis: This condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group is a versatile method for producing substituted quinolines.[3] The availability and cost of the substituted 2-aminoaryl carbonyl compound are the primary determinants of the overall cost.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and optimizing synthetic routes. Below are representative protocols for the synthesis of key haloquinoline intermediates.

Synthesis of 4,7-Dichloroquinoline via the Gould-Jacobs Reaction

This procedure is adapted from established methods for the synthesis of the key intermediate for chloroquine.

Step 1: Condensation of m-Chloroaniline and Diethyl Ethoxymethylenemalonate

  • A mixture of m-chloroaniline and diethyl ethoxymethylenemalonate is heated.

  • The resulting intermediate, an anilinoacrylate, is formed.

Step 2: Cyclization

  • The anilinoacrylate is added to a high-boiling solvent, such as Dowtherm A, and heated to approximately 250°C to induce cyclization, yielding ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.[1]

Step 3: Hydrolysis and Decarboxylation

  • The ester is saponified using sodium hydroxide to the corresponding carboxylic acid.

  • The acid is then decarboxylated by heating in a high-boiling solvent to yield 7-chloro-4-quinolinol.[1]

Step 4: Chlorination

  • The 7-chloro-4-quinolinol is treated with phosphorus oxychloride to yield the final product, 4,7-dichloroquinoline.[1] The reported overall yield for this multi-step process is in the range of 55-60%.[1]

Synthesis of 6-Bromoquinoline via the Skraup Reaction

This protocol outlines the synthesis of a bromo-substituted quinoline.

  • To a mixture of 4-bromoaniline and glycerol, concentrated sulfuric acid is carefully added.

  • An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is introduced.

  • The mixture is heated, initiating a vigorous exothermic reaction. Careful temperature control is essential.

  • After the reaction subsides, the mixture is poured onto ice and neutralized with a base.

  • The crude 6-bromoquinoline is then purified, typically by steam distillation or vacuum distillation.[2] Yields for the Skraup synthesis can be variable and are often moderate.[2]

Visualizing Synthetic Pathways

To better understand the logical flow of these synthetic strategies, the following diagrams illustrate the key transformations.

Gould_Jacobs_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation cluster_step4 Step 4: Chlorination aniline m-Chloroaniline intermediate1 Anilinoacrylate Intermediate aniline->intermediate1 + Diethyl ethoxymethylenemalonate malonate Diethyl ethoxymethylenemalonate intermediate2 Ethyl 7-chloro-4-hydroxy quinoline-3-carboxylate intermediate1->intermediate2 Heat (e.g., Dowtherm A) intermediate3 7-Chloro-4-quinolinol intermediate2->intermediate3 1. NaOH 2. Heat product 4,7-Dichloroquinoline intermediate3->product POCl₃

Gould-Jacobs synthesis of 4,7-dichloroquinoline.

Skraup_Pathway cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product aniline 4-Bromoaniline reaction Heating aniline->reaction glycerol Glycerol glycerol->reaction reagents H₂SO₄, Oxidizing Agent reagents->reaction product 6-Bromoquinoline reaction->product

Skraup synthesis of 6-bromoquinoline.

Conclusion

The selection of an optimal synthetic route for a haloquinoline is a nuanced decision that balances the cost of raw materials, reaction efficiency, and scalability. For the synthesis of 4,7-dichloroquinoline, a key precursor to chloroquine, the Gould-Jacobs reaction, despite being a multi-step process, is a well-established and reliable method. The Skraup synthesis offers a more direct and potentially cheaper route for certain haloquinolines, but can be hampered by harsh reaction conditions and purification challenges. The Combes and Friedländer syntheses provide valuable alternatives for accessing a diverse range of substituted haloquinolines, with their cost-effectiveness being highly dependent on the specific precursors required. Ultimately, a thorough evaluation of these factors, guided by the specific target molecule and available resources, will enable researchers and drug development professionals to make informed decisions in the synthesis of these vital pharmaceutical building blocks.

References

Navigating the Synthesis of Functionalized 5-Nitroquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the functionalized 5-nitroquinoline scaffold represents a privileged structure with significant potential in medicinal chemistry. The strategic introduction of a nitro group at the 5-position of the quinoline ring system not only influences the molecule's electronic properties but also opens up a diverse array of synthetic pathways for further functionalization. This guide provides a comparative overview of the key synthetic routes to functionalized 5-nitroquinolines, supported by experimental data and detailed methodologies to aid in the rational design and synthesis of novel derivatives.

The synthesis of functionalized 5-nitroquinolines can be broadly approached in two ways: construction of the quinoline ring from a nitro-containing precursor or functionalization of a pre-existing 5-nitroquinoline core. The latter is often more versatile for creating a library of analogues.

Key Synthetic Strategies

The primary methods for introducing functional groups onto the 5-nitroquinoline scaffold include nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and to a lesser extent, direct C-H functionalization. The strong electron-withdrawing nature of the nitro group is pivotal, as it activates the quinoline ring for nucleophilic attack, particularly at positions ortho and para to the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for introducing a variety of substituents onto the 5-nitroquinoline ring. The reaction typically involves the displacement of a leaving group, such as a halogen, or in some cases, a hydrogen atom (in Vicarious Nucleophilic Substitution - VNS).

Vicarious Nucleophilic Substitution (VNS) of Hydrogen: This method allows for the direct amination of 5-nitroquinoline. The reaction of 5-nitroquinoline with aminating agents like 1,1,1-trimethylhydrazinium iodide (TMHI) in the presence of a strong base such as potassium tert-butoxide (t-BuOK) in DMSO leads to the formation of amino-substituted 5-nitroquinolines. Amination occurs regioselectively, yielding ortho or a mixture of ortho and para isomers relative to the nitro group with high yields (86-95%).

Substitution of Halogen: For halo-substituted 5-nitroquinolines, classical SNAr reactions with various nucleophiles are feasible. For instance, in related dinitro systems like 5,7-dinitroquinazoline-4-one, the nitro group at the 5-position is regioselectively displaced by methylamine, affording the product in 85% yield. This suggests that in di-nitro quinolines, a nitro group can also act as a leaving group. More commonly, a halogen at a position activated by the 5-nitro group would be readily displaced by O-, N-, and S-nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon-carbon and carbon-heteroatom bonds, palladium-catalyzed cross-coupling reactions are indispensable. These reactions typically require a halo-substituted 5-nitroquinoline as a starting material. The Suzuki-Miyaura coupling is a prominent example.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. While specific examples for 5-nitroquinoline are not abundant in readily available literature, general protocols for the Suzuki coupling of bromo-quinolines are well-established and can be adapted. A typical procedure involves reacting the bromo-5-nitroquinoline with a boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent like DMF at elevated temperatures.

Comparative Data of Synthetic Routes

The choice of synthetic route depends on the desired substituent and its position on the 5-nitroquinoline core. The following table summarizes key quantitative data for representative examples of the discussed synthetic strategies.

RouteStarting MaterialReagents & ConditionsProductYield (%)Reference
Vicarious Nucleophilic Substitution (Amination)5-Nitroquinoline1,1,1-trimethylhydrazinium iodide (TMHI), t-BuOK, DMSO6-Amino-5-nitroquinoline and/or 8-Amino-5-nitroquinoline86-95
Nucleophilic Aromatic Substitution5,7-Dinitroquinazoline-4-oneMethylamine5-(Methylamino)-7-nitroquinazoline-4-one85
Nitration (for scaffold synthesis)7-MethylquinolineFuming HNO₃, H₂SO₄, -5°C to RT7-Methyl-8-nitroquinolineExcellent
O-Alkylation (for scaffold synthesis)8-HydroxyquinolineAlkyl halide, base8-Alkoxyquinoline71 (for methoxy)
Nitration of O-Alkylated scaffold8-MethoxyquinolineHNO₃, H₂SO₄5-Nitro-8-methoxyquinoline77

Experimental Protocols

General Procedure for Vicarious Nucleophilic Substitution (VNS) of 5-Nitroquinoline

To a solution of 5-nitroquinoline in anhydrous DMSO, 1,1,1-trimethylhydrazinium iodide (TMHI) is added. The mixture is stirred at room temperature, and powdered potassium tert-butoxide (t-BuOK) is added portion-wise. The reaction is typically monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the aminated 5-nitroquinoline derivatives.

General Procedure for Suzuki-Miyaura Coupling of a Halo-5-nitroquinoline

A reaction vessel is charged with the halo-5-nitroquinoline, the corresponding arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2-3 equivalents). The vessel is evacuated and backfilled with an inert gas (e.g., Argon). A degassed solvent, such as DMF or a mixture of THF and water, is added. The reaction mixture is then heated to 80-100 °C and stirred for several hours until completion, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Logical Workflow for Synthesis of Functionalized 5-Nitroquinolines

The following diagram illustrates the general workflow and decision-making process for the synthesis of functionalized 5-nitroquinolines.

G cluster_start Starting Material cluster_scaffold Scaffold Synthesis cluster_functionalization Functionalization Strategies cluster_products Product Classes start Quinoline nitration Nitration (HNO3, H2SO4) start->nitration Electrophilic Aromatic Substitution separation Isomer Separation nitration->separation Yields mixture of 5-nitro and 8-nitro nitroquinoline 5-Nitroquinoline separation->nitroquinoline vns Vicarious Nucleophilic Substitution (VNS) nitroquinoline->vns Direct Amination halogenation Halogenation nitroquinoline->halogenation amino_prod Amino-5-nitroquinolines vns->amino_prod halo_nitroquinoline Halo-5-nitroquinoline halogenation->halo_nitroquinoline snar Nucleophilic Aromatic Substitution (SNAr) other_prod O-, S-, N-Substituted 5-Nitroquinolines snar->other_prod pd_coupling Palladium-Catalyzed Cross-Coupling aryl_prod Aryl/Alkyl-Substituted 5-Nitroquinolines pd_coupling->aryl_prod halo_nitroquinoline->snar With Nucleophiles (e.g., RO-, RS-, R2N-) halo_nitroquinoline->pd_coupling With Boronic Acids, Stannanes, etc.

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-5-nitroquinoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-5-nitroquinoline, a heterocyclic organic compound utilized in various research applications. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

Disclaimer: The following procedures are synthesized from safety data sheets of structurally similar compounds and general hazardous waste disposal guidelines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service to ensure full compliance with local, state, and federal regulations.

Core Principles of Chemical Waste Management

The disposal of this compound, as a chlorinated nitroaromatic compound, falls under the regulations for hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer.[1][2] The generator of the waste is legally responsible for its management from creation to final disposal.[1]

Key steps in the disposal process include:

  • Waste Determination: Classify the waste as hazardous. Due to its chemical structure (a chlorinated nitroaromatic), this compound should be presumed hazardous.[1]

  • Segregation: Keep halogenated waste streams separate from non-halogenated ones.[1] This facilitates proper treatment and can reduce disposal costs. Aqueous and organic waste streams should also be kept separate.[1]

  • Containment: Use compatible, non-reactive, and clearly labeled containers with tightly sealing caps.[1] The original container is often the best choice for waste accumulation.[3]

  • Professional Disposal: All chemical waste must be handled by a licensed hazardous waste disposal company.[3]

Step-by-Step Disposal Procedure

  • Personal Protective Equipment (PPE) and Preparation:

    • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

    • If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[3]

    • Ensure that a safety shower and eyewash station are easily accessible.[3]

    • Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Handling of Unused or Waste Product:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[3]

    • Keep the waste in its original, clearly labeled container whenever possible.[3] If the original container is compromised, transfer the waste to a compatible, properly labeled secondary container.[3]

    • The container must be securely sealed to prevent any leaks or spills.[4]

  • Spill and Contamination Cleanup:

    • In case of a spill, evacuate the immediate area.[3]

    • For small dry spills, carefully sweep up the material, avoiding dust generation.[3]

    • Place all contaminated materials, including cleaning supplies, into a suitable, sealed, and labeled container for hazardous waste disposal.[3]

  • Storage and Final Disposal:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste storage area.[4] This area should be away from heat and sparks.[4]

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for collection.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound or a document outlining its hazardous characteristics based on similar compounds.[3]

Quantitative Data Summary

For safe handling and disposal, it is crucial to be aware of the physical and chemical properties of this compound and related compounds. The following table summarizes key data points gathered from various sources.

ParameterValue/InformationSource(s)
Chemical Formula C₉H₅ClN₂O₂[5]
Molecular Weight 208.6 g/mol [5]
Appearance Yellow to orange crystalline solid[6]
Solubility Sparingly soluble in water; more soluble in organic solvents[6]
Primary Hazards Based on analogous compounds: Skin irritant, serious eye irritant, may cause respiratory irritation.[3]
Incompatible Materials Based on analogous compounds: Strong oxidizing agents, strong bases.[3][7]

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when preparing this compound for disposal.

A Start: Generation of This compound Waste B Is the waste in its original, intact container? A->B C Transfer to a compatible, labeled, and sealed container. B->C No D Place in a designated hazardous waste accumulation area. B->D Yes C->D E Segregate from non-halogenated and incompatible wastes. D->E F Contact EHS or licensed waste disposal service for pickup. E->F G Provide necessary documentation (e.g., SDS). F->G H End: Waste properly disposed of. G->H

Caption: Disposal workflow for this compound.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-nitroquinoline
Reactant of Route 2
2-Chloro-5-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.